molecular formula C34H69NO4 B1240954 Hydroxypalmitoyl sphinganine CAS No. 190249-36-6

Hydroxypalmitoyl sphinganine

Cat. No.: B1240954
CAS No.: 190249-36-6
M. Wt: 555.9 g/mol
InChI Key: NQXMVCBJWMTLGK-XIWRNSNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxypalmitoyl sphinganine (CAS 190249-36-6) is a dihydroceramide with a molecular formula of C₃₄H₆₉NO₄ and a molecular weight of 555.9 g/mol . As a key member of the sphingolipid family, it features a saturated sphinganine (dihydrosphingosine) backbone amide-linked to a hydroxy fatty acid, distinguishing it from ceramides with unsaturated sphingoid bases . This compound serves as a crucial precursor for ceramide synthesis, playing a significant role in dermatological and biochemical research, particularly in the study of skin barrier function . Investigations into its mechanism of action have demonstrated that this compound can be metabolized by skin models to increase the endogenous production of various ceramides, which are essential lipid components of the stratum corneum's "lipid mortar" . This barrier is vital for preventing transepidermal water loss and protecting against microbial entry . Clinical studies on formulations containing this compound have shown significant improvements in skin hydration and disease severity scores in atopic dermatitis, underscoring its research value for understanding and developing treatments for compromised skin barriers . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-33,36-38H,3-30H2,1-2H3,(H,35,39)/t31-,32+,33?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXMVCBJWMTLGK-XIWRNSNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H69NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172503
Record name Hydroxypalmitoyl sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190249-36-6
Record name Hydroxypalmitoyl sphinganine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190249366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxypalmitoyl sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYPALMITOYL SPHINGANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR33W2353T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the De Novo Synthesis of N-Palmitoyl-Sphinganine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The de novo synthesis of sphingolipids is a fundamental cellular process, initiating the production of a diverse class of lipids crucial for membrane structure and signal transduction. The central molecule in this pathway is ceramide, and its formation begins with the synthesis of dihydroceramides on the cytosolic face of the endoplasmic reticulum. This technical guide provides an in-depth examination of the core synthesis pathway leading to N-palmitoyl-sphinganine (C16-dihydroceramide), a key precursor to more complex sphingolipids. We detail the enzymatic reactions, cellular localization, and regulatory aspects of this pathway. Furthermore, this document consolidates quantitative kinetic data for the involved enzymes and presents detailed experimental protocols for their activity assessment and the quantification of sphingolipid species, aiming to serve as a comprehensive resource for professionals in cellular biology and drug discovery.

Introduction to De Novo Sphingolipid Synthesis

Sphingolipids are essential components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Unlike glycerophospholipids, the backbone of all sphingolipids is a long-chain amino alcohol, typically sphinganine (B43673) or sphingosine. The de novo synthesis pathway is the primary route for producing these foundational molecules from non-sphingolipid precursors.[3]

The pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and a fatty acyl-CoA, typically palmitoyl-CoA.[3][4] A series of enzymatic steps then leads to the formation of dihydroceramide (B1258172), such as N-palmitoyl-sphinganine. This molecule is the direct precursor to ceramide, which is generated by the introduction of a double bond into the sphinganine backbone.[3] Given the central role of specific ceramide species in metabolic diseases, including insulin (B600854) resistance and obesity, the enzymes in this pathway are considered attractive therapeutic targets.[5][6][7][8] This guide focuses specifically on the synthesis of N-palmitoyl-sphinganine, the product derived from the canonical substrates L-serine and palmitoyl-CoA.

The Core Synthesis Pathway

The de novo synthesis of N-palmitoyl-sphinganine is a three-step enzymatic cascade localized to the membrane of the endoplasmic reticulum.[3][9]

De_Novo_Synthesis_Pathway De Novo Synthesis of N-Palmitoyl-Sphinganine in the ER cluster_ER Endoplasmic Reticulum Membrane Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketosphinganine KDSR 3-Ketosphinganine Reductase (KDSR) KDS->KDSR NADPH_in NADPH NADPH_in->KDSR NADP_out NADP+ Sphinganine Sphinganine (Dihydrosphingosine) CerS Ceramide Synthase 5/6 (CerS5/6) Sphinganine->CerS PalmitoylCoA2 Palmitoyl-CoA PalmitoylCoA2->CerS DHCer N-Palmitoyl-Sphinganine (C16-Dihydroceramide) SPT->KDS + CO2 + CoA KDSR->NADP_out KDSR->Sphinganine CerS->DHCer + CoA

Figure 1: The enzymatic cascade for de novo N-palmitoyl-sphinganine synthesis.
Step 1: 3-Ketosphinganine Synthesis via Serine Palmitoyltransferase (SPT)

The initial and rate-limiting step of sphingolipid biosynthesis is the condensation of L-serine and palmitoyl-CoA.[4][10] This reaction is catalyzed by Serine Palmitoyltransferase (SPT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme complex embedded in the ER membrane.[10][11] The mammalian SPT is a heterodimer composed of SPTLC1 and SPTLC2 (or SPTLC3) subunits.[3][12] The catalytic site faces the cytosol, where its substrates are located.[3] The reaction involves a Claisen-like condensation that results in the formation of 3-ketosphinganine, releasing coenzyme A and carbon dioxide.[11][13]

Step 2: Sphinganine Formation via 3-Ketosphinganine Reductase (KDSR)

The 3-ketosphinganine produced by SPT is rapidly reduced to D-erythro-sphinganine (also known as dihydrosphingosine). This stereospecific reduction is catalyzed by 3-Ketosphinganine Reductase (KDSR) , an NADPH-dependent enzyme also located in the ER membrane.[12][14] The rapid conversion of 3-ketosphinganine keeps its cellular levels very low under normal conditions.[15]

Step 3: N-Acylation via Ceramide Synthase (CerS)

The final step in the synthesis of N-palmitoyl-sphinganine is the acylation of the sphinganine backbone. This reaction is catalyzed by a family of six Ceramide Synthases (CerS1-6) in mammals.[16][17] Each CerS enzyme exhibits specificity for fatty acyl-CoAs of particular chain lengths.[16][17] The synthesis of C16-dihydroceramide (N-palmitoyl-sphinganine) is primarily catalyzed by CerS5 and CerS6 .[7][17] These integral membrane proteins of the ER transfer a palmitoyl (B13399708) group from palmitoyl-CoA to the amino group of sphinganine, forming an amide bond and creating N-palmitoyl-sphinganine.[16][17] Recent structural studies reveal that CerS catalysis proceeds via a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate.[5][6][7]

Quantitative Data and Enzyme Kinetics

The efficiency and regulation of the pathway are governed by the kinetic properties of its enzymes. The following tables summarize available quantitative data for the key enzymes involved in N-palmitoyl-sphinganine synthesis.

Table 1: Kinetic Parameters of Serine Palmitoyltransferase (SPT)

Organism/System Substrate Km Vmax / kcat Reference
Mammalian L-serine 0.1 - 1.8 mM Not specified [18]
Mammalian Palmitoyl-CoA ~0.05 - 0.1 mM (Optimal) Substrate inhibition observed [18]
S. paucimobilis (bacterial homolog) L-serine 58.1 ± 5.5 mM 0.112 ± 0.004 s-1 (kcat) [19]
S. paucimobilis (bacterial homolog) Palmitoyl-CoA 0.72 ± 0.08 mM 0.112 ± 0.004 s-1 (kcat) [19]

| Yeast microsomes (S. cerevisiae) | L-Serine (D2-labeled) | Not specified | Vmax determined from plot |[20] |

Note: Kinetic parameters can vary significantly based on the assay conditions, enzyme source (species and recombinant vs. native), and whether the enzyme is in a purified state or in a complex biological matrix like microsomes.

Table 2: Kinetic Parameters of Ceramide Synthases (CerS)

Enzyme Substrate Km Reference
CerS (general) NBD-sphinganine ~10-20 µM (apparent) [21][22]

| CerS (general) | Sphinganine | Not specified (similar to NBD-sphinganine) |[22] |

Note: Comprehensive kinetic data for individual mammalian CerS isoforms are not widely reported in a standardized format. The use of fluorescent analogs like NBD-sphinganine allows for apparent Km determination.

Experimental Protocols

Accurate measurement of enzyme activities and lipid concentrations is crucial for studying the sphingolipid pathway. This section provides detailed methodologies for key experiments.

Ceramide Synthase (CerS) Activity Assay using a Fluorescent Substrate

This protocol is adapted from methods utilizing NBD-sphinganine, a fluorescent substrate analog, which allows for non-radioactive detection.[21][22]

Objective: To measure the activity of CerS enzymes in cell or tissue homogenates.

Principle: NBD-sphinganine is incubated with a source of CerS and a specific fatty acyl-CoA. The acylation of NBD-sphinganine by CerS produces NBD-dihydroceramide. The fluorescent product is then separated from the unreacted substrate by chromatography (TLC or SPE) and quantified.

Materials:

  • Cell or tissue homogenate (source of CerS)

  • NBD-sphinganine (e.g., from Avanti Polar Lipids)

  • Palmitoyl-CoA (C16:0-CoA)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • HEPES buffer (pH 7.4)

  • Fumonisin B1 (CerS inhibitor, for negative control)

  • Chloroform (B151607), Methanol (B129727)

  • Solid Phase Extraction (SPE) C18 columns or TLC plates (Silica Gel 60)

  • Fluorometer or plate reader

Procedure:

  • Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., 20 mM HEPES, 2 mM KCl, 1 mM MgCl2, pH 7.2) containing protease inhibitors. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 20 µL reaction includes:

    • 10 µM NBD-sphinganine

    • 50 µM Palmitoyl-CoA

    • 20 µM defatted BSA

    • 50 µg of cell/tissue homogenate protein

    • HEPES buffer to final volume.

    • Include a negative control with Fumonisin B1 (50 µM) to confirm CerS-specific activity.

  • Incubation: Incubate the reaction tubes at 37°C for 30-120 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 80 µL of chloroform:methanol (1:2, v/v). Vortex thoroughly. Add 25 µL of chloroform and 25 µL of water to induce phase separation. Centrifuge at high speed for 5 minutes.

  • Product Separation (SPE Method):

    • Transfer the lower organic phase to a new tube and dry it under a stream of nitrogen.

    • Resuspend the dried lipids in a small volume of a low-polarity solvent.

    • Apply the sample to a pre-conditioned C18 SPE column.

    • Wash the column with a solvent that elutes the polar NBD-sphinganine substrate but retains the non-polar NBD-dihydroceramide product.

    • Elute the NBD-dihydroceramide product with a high-polarity solvent (e.g., methanol or acetonitrile).

  • Quantification: Measure the fluorescence of the eluted product using a fluorometer (Excitation: ~467 nm, Emission: ~538 nm). Compare the signal to a standard curve prepared with known amounts of NBD-dihydroceramide.

CerS_Assay_Workflow Workflow for Fluorescent Ceramide Synthase Assay start Prepare Reaction Mix (Homogenate, NBD-Sph, Acyl-CoA) incubate Incubate at 37°C start->incubate stop_extract Stop Reaction & Perform Liquid-Liquid Extraction incubate->stop_extract separate Separate Product from Substrate (SPE or TLC) stop_extract->separate quantify Quantify Fluorescence of Product separate->quantify end Determine CerS Activity quantify->end

Figure 2: General workflow for the CerS fluorescent activity assay.
Quantitative Analysis of Sphingolipids by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate, sensitive, and specific quantification of multiple sphingolipid species from biological samples.[1][23][24][25]

Objective: To extract and quantify N-palmitoyl-sphinganine and other sphingolipids from cells or tissues.

Principle: Lipids are extracted from the biological matrix. An internal standard (e.g., a non-endogenous, stable-isotope-labeled, or odd-chain lipid) is added before extraction to correct for sample loss and ionization variability. The extracted lipids are separated by liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Each lipid is identified by its specific precursor-to-product ion transition and retention time.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard (IS) mixture (e.g., C17-sphinganine, C17-dihydroceramide in methanol)

  • Extraction solvents: Isopropanol (B130326), Ethyl Acetate (B1210297), Water

  • Vortex mixer, Centrifuge, Solvent evaporator (e.g., nitrogen stream)

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer with ESI source)

  • HPLC Column (e.g., C18 or HILIC)

Procedure:

  • Sample Homogenization: Homogenize the sample in a suitable buffer or solvent on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture to the homogenate.

  • Lipid Extraction (Biphasic):

    • To the homogenate, add ethyl acetate and isopropanol (e.g., in a 5:2 ratio). Vortex vigorously for 1 minute.

    • Add water to induce phase separation. Vortex again.

    • Centrifuge at ~3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Solvent Collection: Carefully transfer the upper organic phase containing the lipids to a clean tube.

  • Drying and Reconstitution: Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Methanol/Acetonitrile/Water mixture).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatography: Separate lipids using a gradient elution on a C18 column. A typical mobile phase system is:

      • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.[1]

      • Mobile Phase B: Acetonitrile/Isopropanol with 0.2% formic acid.[1]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for each target analyte and internal standard.

      • Example Transition for C16-Dihydroceramide: The precursor ion [M+H]+ would be monitored, and a characteristic product ion (e.g., m/z corresponding to the loss of water from the sphinganine backbone) would be detected upon fragmentation.

  • Data Analysis: Integrate the peak areas for each analyte and its corresponding internal standard. Calculate the concentration of the analyte based on the peak area ratio relative to a calibration curve prepared with known standards.

LCMS_Workflow Workflow for Quantitative Sphingolipid Analysis by LC-MS/MS sample Biological Sample (Cells/Tissue) spike Spike with Internal Standards sample->spike extract Perform Lipid Extraction spike->extract dry Dry Extract & Reconstitute in Injection Solvent extract->dry inject Inject onto LC-MS/MS System dry->inject separate Chromatographic Separation (LC) inject->separate detect Detection & Fragmentation (MS/MS in MRM Mode) separate->detect analyze Data Processing & Quantification (Peak Integration, Calibration Curve) detect->analyze result Final Lipid Concentrations analyze->result

Figure 3: A typical workflow for LC-MS/MS-based sphingolipidomics.

Conclusion

The de novo synthesis pathway is the foundational route for the production of all sphingolipids, with the synthesis of N-palmitoyl-sphinganine representing a critical, primary output. The coordinated action of SPT, KDSR, and CerS5/6 in the endoplasmic reticulum builds this key dihydroceramide from basic cellular building blocks. Understanding the kinetics, regulation, and methods for interrogating this pathway is paramount for researchers and drug developers. The dysregulation of this pathway is directly implicated in metabolic and neurological diseases, highlighting the enzymes involved as promising targets for therapeutic intervention. The protocols and data compiled in this guide offer a robust framework for investigating the intricate role of de novo sphingolipid synthesis in health and disease.

References

A Technical Guide to the Characterization of N-(α-hydroxy)palmitoyl-sphinganine Enzymatic Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-(α-hydroxy)palmitoyl-sphinganine, a species of dihydroceramide (B1258172), is a pivotal intermediate in the complex network of sphingolipid metabolism. As a product of ceramide synthase activity, its primary metabolic fate is determined by the enzymatic action of Dihydroceramide Desaturase 1 (DES1). This enzyme catalyzes the introduction of a C4-C5 trans-double bond into the sphinganine (B43673) backbone, converting the dihydroceramide into its corresponding bioactive ceramide, N-(α-hydroxy)palmitoyl-sphingosine. The resulting α-hydroxy ceramide plays significant roles in cellular signaling, membrane structure, and skin barrier function. Characterization and quantification of this enzymatic conversion are critical for understanding sphingolipid homeostasis and for the development of therapeutics targeting metabolic diseases. This guide provides an in-depth overview of the DES1-catalyzed reaction, detailed experimental protocols for product analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a framework for data interpretation.

Introduction to N-(α-hydroxy)palmitoyl-sphinganine

N-(α-hydroxy)palmitoyl-sphinganine is a complex sphingolipid belonging to the dihydroceramide (dhCer) class. It is composed of a sphinganine long-chain base (also known as dihydrosphingosine) linked via an amide bond to an α-hydroxylated palmitic acid. This molecule is a key component of the de novo sphingolipid synthesis pathway, which begins with the condensation of L-serine and palmitoyl-CoA.[1][2][3]

The synthesis of N-(α-hydroxy)palmitoyl-sphinganine is catalyzed by a family of six ceramide synthases (CerS), which exhibit specificity for different fatty acyl-CoA chain lengths.[4][5] Specifically, CerS3 is known to be involved in the synthesis of ceramides (B1148491) with very long and α-hydroxy acyl chains, which are abundant in the skin and crucial for maintaining the water permeability barrier.[5] While often considered an intermediate, the accumulation of dihydroceramides, including N-(α-hydroxy)palmitoyl-sphinganine, can have distinct biological effects, making the regulation of its metabolism critical for cellular health.[6]

Primary Enzymatic Reaction: Desaturation by DES1

The principal enzymatic reaction involving N-(α-hydroxy)palmitoyl-sphinganine is its conversion to a ceramide. This reaction is catalyzed by Dihydroceramide Desaturase 1 (DES1), a key enzyme located in the endoplasmic reticulum.[7][8]

The Role of Dihydroceramide Desaturase 1 (DES1)

DES1 introduces a critical 4,5-trans-double bond into the sphinganine backbone of dihydroceramides.[7][9] This desaturation step is the final stage in the de novo synthesis of ceramide and is fundamental in regulating the balance between dihydroceramides and ceramides.[10] Imbalances in this ratio are implicated in various pathophysiological conditions, including metabolic diseases and neurological disorders.[6][11] The product of this reaction, N-(α-hydroxy)palmitoyl-sphingosine, is a bioactive ceramide that participates in signaling pathways controlling apoptosis, cell cycle arrest, and cellular stress responses.[12]

Reaction Mechanism

The desaturation of dihydroceramide by DES1 is an oxidative process that requires molecular oxygen and a reducing equivalent, typically provided by NADH.[7][13] The reaction is believed to involve a complex with cytochrome b5, which facilitates electron transfer.[7]

Substrate: N-(α-hydroxy)palmitoyl-sphinganine Enzyme: Dihydroceramide Desaturase 1 (DES1) Cofactors: O₂, NADH, Cytochrome b5 Product: N-(α-hydroxy)palmitoyl-sphingosine

Below is a diagram illustrating the position of this reaction within the broader de novo sphingolipid synthesis pathway.

De Novo Sphingolipid Synthesis Pathway

Experimental Protocols for Product Characterization

The characterization of the enzymatic conversion of N-(α-hydroxy)palmitoyl-sphinganine to its ceramide product relies heavily on sensitive and specific analytical techniques. LC-MS/MS is the gold standard for this purpose.[4][14]

In Vitro DES1 Activity Assay

This protocol is adapted from methods using cell or tissue homogenates to measure DES1 activity directly.[15]

  • Preparation of Enzyme Source:

    • Homogenize cells or tissues (e.g., rat liver) in a buffered solution (e.g., 50 mM HEPES, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • The resulting supernatant (total cell homogenate) can be used directly, or a microsomal fraction can be prepared by further ultracentrifugation.[16]

  • Reaction Mixture:

    • In a microfuge tube, combine:

      • 100-400 µg of protein from the enzyme source.

      • Reaction buffer (50 mM HEPES, pH 7.4).

      • NADH (final concentration ~1 mM).

      • Substrate: N-(α-hydroxy)palmitoyl-sphinganine (e.g., 50 µM, delivered in a solvent like ethanol (B145695) or DMSO).

      • Internal standards for quantification (e.g., C17-sphinganine and C17-sphingosine based ceramides).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be linear within this timeframe.

  • Reaction Termination and Lipid Extraction:

Lipid Extraction from Biological Samples

A modified Bligh & Dyer method is commonly used for efficient recovery of sphingolipids.

  • To the aqueous sample (e.g., the terminated reaction mixture or cell lysate), add chloroform and methanol to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8.

  • Vortex thoroughly and centrifuge to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol).

Chromatographic Separation (LC)

Ultra-high performance liquid chromatography (UHPLC) is essential for separating the substrate from the product and resolving them from other isobaric lipid species.[17][18]

  • System: UHPLC system (e.g., Agilent 1290 Infinity II or Thermo Scientific Vanquish).[17]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separating sphingolipids based on acyl chain properties.[17]

  • Mobile Phase A: Water + 0.1% Formic Acid.[17]

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) + 0.1% Formic Acid.[17]

  • Flow Rate: 0.3 mL/min.[17]

  • Column Temperature: 45°C.[17]

  • Gradient: A tailored gradient from a lower to a higher percentage of Mobile Phase B is used to elute the sphingolipids. The less polar ceramide product will typically elute later than the dihydroceramide substrate.

Mass Spectrometric Analysis (MS/MS)

Tandem mass spectrometry provides the specificity needed for unambiguous identification and quantification.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for sphingolipids.[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[19] This involves selecting a specific precursor ion (the intact lipid) and monitoring for a specific product ion generated by collision-induced dissociation (CID).

  • MRM Transitions:

    • N-(α-hydroxy)palmitoyl-sphinganine (Substrate): The precursor ion will be [M+H]⁺. A characteristic product ion results from the cleavage of the amide bond, corresponding to the sphinganine backbone (m/z ~266, depending on exact structure and hydration state).[19]

    • N-(α-hydroxy)palmitoyl-sphingosine (Product): The precursor ion will be [M+H]⁺. The characteristic product ion corresponds to the sphingosine (B13886) backbone (m/z ~264), which is 2 Da lighter than the sphinganine backbone due to the double bond.[19][20]

The experimental workflow is summarized in the diagram below.

Analytical Workflow for Product Characterization

Data Presentation and Interpretation

Quantitative Analysis

Data from LC-MS/MS analysis allows for the precise quantification of both the substrate and the product. By comparing the peak areas of the analytes to those of the internal standards, absolute concentrations can be determined. This data is essential for calculating enzyme kinetics or assessing the impact of inhibitors.

Table 1: Representative Quantitative Data for DES1 Activity

Parameter Value Condition/Note Citation
DES1 Substrate N-octanoyl-dihydrosphingosine A common substrate used in in vitro assays. [9]
DES1 Inhibitor Fenretinide (4-HPR) A retinoid that acts as a DES1 inhibitor. [9][11]
DES1 Inhibitor C8-cyclopropenylceramide A competitive inhibitor of dihydroceramide desaturase. [21]
DES1 Inhibitor SKI II A sphingosine kinase inhibitor that also shows non-competitive inhibition of DES1. [22]
Kᵢ (SKI II) 0.3 µM Non-competitive inhibition constant for DES1. [22]

| IC₅₀ (PR280) | 700 nM | A potent inhibitor of DES1. |[8] |

Note: Kinetic parameters like Kₘ and Vₘₐₓ for DES1 are highly dependent on the specific substrate and assay conditions. The values above relate to inhibitors and common substrates used to characterize the enzyme's function.

Qualitative Analysis (MS/MS Fragmentation)

The identity of the substrate and product is confirmed by their fragmentation patterns. The key diagnostic feature is the mass of the sphingoid base fragment ion.

  • Substrate (Dihydroceramide): CID of the [M+H]⁺ ion will yield a prominent fragment at m/z ~266 , corresponding to the saturated sphinganine backbone.[19]

  • Product (Ceramide): CID of the [M+H]⁺ ion will yield a prominent fragment at m/z ~264 , corresponding to the unsaturated sphingosine backbone.[19][23]

This 2 Da mass shift is the definitive signature of the DES1 enzymatic reaction.

Conclusion

The characterization of the enzymatic reaction products of N-(α-hydroxy)palmitoyl-sphinganine is centered on the activity of Dihydroceramide Desaturase 1. This enzyme converts the dihydroceramide into a biologically active α-hydroxy ceramide, a critical step in maintaining sphingolipid homeostasis. The analytical workflow, anchored by UHPLC-MS/MS, provides the necessary specificity and sensitivity to distinguish and quantify the substrate and its desaturated product. By employing the detailed protocols and data interpretation frameworks presented in this guide, researchers can accurately probe the function of DES1, investigate the roles of its products in signaling pathways, and evaluate the efficacy of potential therapeutic modulators for a range of metabolic and cellular disorders.

References

An In-depth Technical Guide on the Exploratory Studies of Hydroxypalmitoyl Sphinganine in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypalmitoyl sphinganine (B43673), also known as N-palmitoyl-sphinganine or C16-dihydroceramide, is a critical intermediate in the de novo synthesis of sphingolipids. Historically considered a mere precursor to the more extensively studied ceramide, recent exploratory studies have unveiled its own distinct and significant roles in a variety of cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of hydroxypalmitoyl sphinganine's involvement in key cellular processes, including apoptosis, autophagy, and the endoplasmic reticulum (ER) stress response. Detailed experimental protocols for the study of this molecule and quantitative data from relevant studies are presented to facilitate further research and drug development efforts in this burgeoning field.

Core Concepts: The Central Role of this compound

This compound is synthesized in the endoplasmic reticulum through the action of ceramide synthases (CerS), particularly CerS5 and CerS6, which acylate a sphinganine backbone with a palmitoyl-CoA.[1] It is the immediate precursor to C16-ceramide, a conversion catalyzed by the enzyme dihydroceramide (B1258172) desaturase (DEGS1), which introduces a critical 4,5-trans double bond into the sphinganine backbone.[2] The balance between this compound and C16-ceramide is emerging as a crucial determinant of cell fate.

Signaling Pathways and Cellular Processes

The accumulation of this compound, often as a result of the inhibition or downregulation of DEGS1, has been shown to trigger distinct cellular responses. These include the induction of autophagy, modulation of apoptosis, and initiation of the ER stress response.

1. Autophagy: An increase in intracellular this compound levels has been demonstrated to be a potent inducer of autophagy.[3] This process is a catabolic mechanism involving the formation of double-membraned vesicles, termed autophagosomes, which engulf cellular components and deliver them to the lysosome for degradation. The accumulation of this compound can lead to autolysosome destabilization and, in some contexts, cytotoxic autophagy in cancer cells.[4]

2. Apoptosis: The role of this compound in apoptosis is multifaceted. While ceramide is a well-established pro-apoptotic lipid, its precursor, this compound, can have opposing effects. It has been shown to inhibit ceramide channel formation in the mitochondrial outer membrane, a key event in the intrinsic apoptotic pathway.[5][6] This suggests that the ratio of this compound to ceramide, rather than the absolute level of either lipid, may be a critical factor in determining a cell's susceptibility to apoptosis. However, in some cellular contexts, the accumulation of dihydroceramides, including the C16 species, is associated with the induction of apoptosis.[7][8]

3. ER Stress: As the primary site of sphingolipid synthesis, the endoplasmic reticulum is sensitive to alterations in the levels of intermediates like this compound. An accumulation of this lipid can lead to ER stress and the activation of the unfolded protein response (UPR). This can, in turn, influence other signaling pathways, including autophagy and apoptosis.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound and its metabolic regulation.

Table 1: Effect of Dihydroceramide Desaturase (DEGS1) Inhibition on Dihydroceramide Levels
Cell Line Treatment Fold Increase in Dihydroceramides
Human Neuroblastoma (SMS-KCNR)DEGS1 siRNASignificant accumulation of endogenous dihydroceramides[9]
Human Embryonic Kidney (HEK293)200 µM H₂O₂ (1 hour)~2.5-fold increase in total dihydroceramides[5]
Human Neuroblastoma (SMS-KCNR)2.5 µM Fenretinide (4-HPR) (6 hours)Dose-dependent increase in dihydroceramides[2]
Table 2: Concentration-Dependent Effects of Sphingolipid Pathway Modulators
Modulator Cell Line/System Concentration Effect
Fenretinide (4-HPR)Human Neuroblastoma (SMS-KCNR)0.5 - 10 µMDose-dependent inhibition of DEGS1 activity[9]
C8-cyclopropenylceramideHuman Neuroblastoma (SMS-KCNR)0.01 - 2.5 µMDose-dependent inhibition of DEGS1 activity[9]
C16-dihydroceramideRat Liver Mitochondria1/10th the concentration of C16-ceramide51% inhibition of C16-ceramide-induced membrane permeabilization[6]
THCU87MG glioma cells6 µM (6 hours)Increase in C16-dihydroceramide levels and decrease in ceramide:dihydroceramide ratio[10]
Table 3: Changes in Sphingolipid Ratios in Cellular Processes
Cellular Process Observation Reference
Apoptosis (ionizing radiation-induced)Increased levels of C16-ceramide[7][8]
Autophagy (THC-induced)Decreased C16-ceramide:C16-dihydroceramide ratio in autophagosome-enriched fractions[10]

Mandatory Visualizations

Signaling Pathways

Hydroxypalmitoyl_Sphinganine_Signaling Signaling Pathways of this compound Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA->SPT Serine Serine Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS5_6 Ceramide Synthase 5/6 (CerS5/6) Sphinganine->CerS5_6 HPS Hydroxypalmitoyl Sphinganine (C16-Dihydroceramide) CerS5_6->HPS DEGS1 Dihydroceramide Desaturase 1 (DEGS1) HPS->DEGS1 C16_Ceramide C16-Ceramide HPS->C16_Ceramide inhibits channel formation Autophagy Autophagy HPS->Autophagy induces ER_Stress ER Stress HPS->ER_Stress induces DEGS1->C16_Ceramide Apoptosis Apoptosis C16_Ceramide->Apoptosis induces PKCzeta PKCζ C16_Ceramide->PKCzeta activates Akt Akt PKCzeta->Akt inhibits

Caption: De novo synthesis of this compound and its role in cell signaling.

Experimental Workflows

Experimental_Workflow Experimental Workflow for Studying this compound start Start: Cell Culture/Tissue Sample treatment Treatment: - DEGS1 inhibitors (e.g., Fenretinide) - CerS inhibitors (e.g., Fumonisin B1) - Gene silencing (siRNA) start->treatment lipid_extraction Lipid Extraction treatment->lipid_extraction enzyme_assay Enzyme Activity Assays treatment->enzyme_assay cell_based_assays Cell-Based Assays treatment->cell_based_assays lc_ms LC-MS/MS Quantification of This compound and other Sphingolipids lipid_extraction->lc_ms data_analysis Data Analysis and Interpretation lc_ms->data_analysis cers_assay Ceramide Synthase Assay (in vitro / in situ) enzyme_assay->cers_assay degs_assay Dihydroceramide Desaturase Assay (in vitro / in situ) enzyme_assay->degs_assay cers_assay->data_analysis degs_assay->data_analysis apoptosis_assay Apoptosis Assays (Annexin V, Caspase activity) cell_based_assays->apoptosis_assay autophagy_assay Autophagy Assays (LC3-II, p62 levels) cell_based_assays->autophagy_assay er_stress_assay ER Stress Assays (UPR markers) cell_based_assays->er_stress_assay apoptosis_assay->data_analysis autophagy_assay->data_analysis er_stress_assay->data_analysis

Caption: A generalized workflow for investigating this compound signaling.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of C16-dihydroceramide in cell lysates.

a. Lipid Extraction:

  • Harvest and wash cells with ice-cold PBS.

  • Perform lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol (B129727):water solvent system.

  • Add an appropriate internal standard (e.g., C17-dihydroceramide) to the extraction mixture for normalization.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

b. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate the lipid species using a C18 reversed-phase column with a gradient of mobile phases, such as water with formic acid and ammonium (B1175870) formate, and methanol or acetonitrile (B52724) with the same additives.[11][12]

  • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for C16-dihydroceramide is typically [M+H]+, and a characteristic product ion is monitored.[12]

  • Calculate the concentration of C16-dihydroceramide by comparing its peak area to that of the internal standard and referencing a standard curve.

In Situ Dihydroceramide Desaturase (DEGS1) Activity Assay

This assay measures the activity of DEGS1 within intact cells.[2][5][9]

  • Culture cells to the desired confluency.

  • Incubate the cells with a fluorescent or isotopically labeled dihydroceramide analog that can be taken up by the cells (e.g., C12-dhCCPS).[2][5][9]

  • After incubation, apply the experimental treatment (e.g., a potential DEGS1 inhibitor).

  • Harvest the cells and extract the lipids as described above.

  • Analyze the lipid extract by LC-MS/MS to quantify the amount of the dihydroceramide analog that has been converted to its corresponding ceramide analog.

  • The percentage of conversion is indicative of the in situ DEGS1 activity.

In Vitro Ceramide Synthase (CerS) Activity Assay

This assay measures the activity of CerS enzymes in cell or tissue homogenates.[13][14]

  • Prepare a cell or tissue homogenate in an appropriate buffer.

  • Incubate the homogenate with a sphinganine substrate (either unlabeled or fluorescently labeled, such as NBD-sphinganine) and palmitoyl-CoA.[13]

  • The reaction is typically carried out at 37°C for a defined period.

  • Stop the reaction by adding a chloroform:methanol mixture.

  • Extract the lipids and separate them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • If using a fluorescent substrate, visualize and quantify the fluorescent ceramide product. If using an unlabeled substrate, the product can be quantified by LC-MS/MS.[13]

Conclusion

The study of this compound is a rapidly evolving field with significant implications for understanding and potentially treating a range of diseases, including cancer and neurodegenerative disorders. The accumulation of this once-overlooked sphingolipid intermediate is now recognized as a key signaling event that can profoundly influence cell fate decisions. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with the necessary tools and information to further explore the intricate roles of this compound in cellular signaling and to identify novel therapeutic targets within this critical metabolic pathway.

References

An In-Depth Technical Guide to the Physicochemical Properties of Hydroxypalmitoyl Sphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypalmitoyl sphinganine (B43673), also known as N-(1-hydroxypalmitoyl)sphinganine or Ceramide NP, is a prominent member of the dihydroceramide (B1258172) class of sphingolipids.[1][2] As a key component of the skin's stratum corneum, it plays a crucial role in establishing and maintaining the epidermal permeability barrier.[3][4] Beyond its structural role, emerging research highlights the bioactive nature of dihydroceramides in various cellular signaling pathways, including autophagy, apoptosis, and cell cycle regulation.[5][6][7] This technical guide provides a comprehensive overview of the core physicochemical properties of hydroxypalmitoyl sphinganine, detailed experimental protocols for their determination, and an exploration of its involvement in cellular signaling.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development, influencing formulation strategies, delivery systems, and biological activity.

Table 1: Summary of Physicochemical Properties of this compound and Related Compounds
PropertyValueSource/MethodNotes
IUPAC Name N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamidePubChem[2]
Synonyms N-(1-hydroxypalmitoyl)sphinganine, Ceramide NP, Ceramide 3Multiple Sources[2][3]
Molecular Formula C₃₄H₆₉NO₄PubChem[2]
Molecular Weight 555.9 g/mol PubChem[2]
Melting Point 98-110 °CSpecialChemFor the closely related Ceramide NP.[5]
Solubility Water: InsolubleOrganic Solvents: Soluble in oils and some fatty alcohols/organic solvents (e.g., ethanol, chloroform), particularly at elevated temperatures.Multiple Sources[5][8]
pKa (Predicted) ~13.65GuidechemFor a Ceramide NP variant.[8]
logP (Calculated) 12.6 (XLogP3-AA)PubChem[2]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound requires robust experimental methodologies. The following sections detail protocols for key analyses.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a precise method for determining the melting point and phase transition behavior of lipids like this compound.[9][10]

Principle: As the sample is heated, it will eventually reach its melting point, at which it will absorb more heat than the reference material without its temperature increasing. This absorption of heat during the phase transition is detected by the DSC instrument and appears as a peak in the thermogram.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of high-purity this compound into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature well above the expected melting point (e.g., 150°C).

    • Cool the sample back to the initial temperature at the same rate.

    • Perform a second heating scan to observe any changes in the thermal behavior that may have occurred during the first heating cycle.

  • Data Analysis:

    • The melting point is determined as the onset temperature or the peak temperature of the endothermic transition on the DSC thermogram.

    • The enthalpy of fusion (ΔH) can be calculated by integrating the area under the melting peak.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis Weigh Sample Weigh 2-5 mg of This compound Seal Pan Seal in Aluminum Pan Weigh Sample->Seal Pan Load DSC Load Sample and Reference Pans into DSC Seal Pan->Load DSC Set Program Set Thermal Program (Heating/Cooling Cycle) Load DSC->Set Program Run Analysis Run Analysis under Inert Atmosphere Set Program->Run Analysis Analyze Thermogram Analyze Thermogram Run Analysis->Analyze Thermogram Determine Tm Determine Melting Point (Tm) and Enthalpy (ΔH) Analyze Thermogram->Determine Tm

Figure 1: Workflow for Melting Point Determination using DSC.
Determination of Solubility

The solubility of this compound in various solvents is a critical parameter for formulation development.

Principle: A saturated solution is prepared by adding an excess of the solute to a solvent and allowing it to equilibrate. The concentration of the solute in the clear supernatant is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, chloroform, cosmetic oils) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C and/or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.

    • For poorly soluble systems, gentle heating may be applied initially to aid dispersion, followed by equilibration at the target temperature.

  • Sample Analysis:

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (B129727) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

    • Quantification: Use a calibration curve prepared from standard solutions of this compound of known concentrations.

G cluster_prep Equilibration cluster_analysis Analysis Add Excess Add Excess Solute to Solvent Equilibrate Agitate at Constant Temperature (24-48h) Add Excess->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Aliquot Take Aliquot of Supernatant Centrifuge->Aliquot Dilute Dilute Aliquot Aliquot->Dilute HPLC Analyze by HPLC Dilute->HPLC

Figure 2: Experimental Workflow for Solubility Determination.
Determination of pKa by Potentiometric Titration

The pKa value provides insight into the ionization state of the molecule at different pH values. Due to the very weak acidic/basic nature of the amide and hydroxyl groups and the low water solubility of this compound, direct aqueous titration is challenging. A potentiometric titration in a mixed-solvent system is a suitable approach.

Principle: The sample is dissolved in a suitable organic solvent/water mixture and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., a high percentage of propan-2-ol or another alcohol with a small amount of water) to achieve a known concentration.

  • Titration:

    • Use a calibrated pH meter with an electrode suitable for non-aqueous or mixed-solvent systems.

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl in the same solvent mixture) or a strong base (e.g., KOH in the same solvent mixture).

    • Add the titrant in small increments, recording the pH value after each addition and allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of steepest slope on the titration curve (the inflection point), which can be more accurately determined from the first or second derivative of the curve.

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The partition coefficient (logP) is a measure of a compound's lipophilicity. An HPLC-based method provides a rapid and reliable estimation of logP.

Principle: There is a linear relationship between the logarithm of the retention factor (log k') of a compound on a reverse-phase HPLC column and its logP value. By calibrating the system with a series of compounds with known logP values, the logP of the unknown compound can be determined from its retention time.

Methodology:

  • Standard Preparation:

    • Prepare a series of standard compounds with known logP values that bracket the expected logP of this compound.

    • Dissolve each standard and the test compound in the mobile phase.

  • HPLC Analysis:

    • Column: A non-polar stationary phase column (e.g., C18 or C8).

    • Mobile Phase: An isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and water. The composition is kept constant throughout the run.

    • Analysis: Inject each standard and the test compound separately and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Data Analysis:

    • Calculate the retention factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

    • Calculate the logarithm of the retention factor (log k').

    • Create a calibration curve by plotting the log k' of the standards against their known logP values.

    • Determine the logP of this compound by interpolating its log k' value onto the calibration curve.

Signaling Pathways

This compound, as a dihydroceramide, is increasingly recognized as a bioactive lipid involved in key cellular signaling pathways. Unlike its unsaturated counterpart, ceramide, which is well-established as a pro-apoptotic and pro-senescence molecule, dihydroceramides can have distinct and sometimes opposing effects.

De Novo Sphingolipid Synthesis and Metabolism

This compound is an intermediate in the de novo synthesis of sphingolipids.[5][11] This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[5] The resulting sphinganine is then acylated by a ceramide synthase (CerS) to form a dihydroceramide, such as this compound.[5] Subsequently, dihydroceramide desaturase (DES) can introduce a double bond to form the corresponding ceramide.[5] In the skin, this compound can also be processed and transformed into other ceramides, contributing to the diversity of the ceramide pool essential for barrier function.[3][4]

G Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine SPT This compound This compound Sphinganine->this compound CerS Ceramide Ceramide This compound->Ceramide DES Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids

Figure 3: Simplified De Novo Sphingolipid Synthesis Pathway.
Role in Autophagy and ER Stress

Recent studies have implicated the accumulation of dihydroceramides in the induction of autophagy and endoplasmic reticulum (ER) stress.[1][6] Dihydroceramides can alter the lipid composition and fluidity of organelle membranes, leading to cellular stress responses.[5] The accumulation of dihydroceramides has been shown to activate the unfolded protein response (UPR) in the ER, a key component of the ER stress response.[6][12] This can, in turn, trigger autophagy, a cellular process for the degradation and recycling of cellular components.[1][5][6] The interplay between dihydroceramide-induced ER stress and autophagy can influence cell fate, leading to either cell survival or cell death depending on the cellular context.[5][6]

G This compound This compound ER_Membrane ER Membrane Alteration This compound->ER_Membrane ER_Stress ER Stress (UPR) ER_Membrane->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Cell_Fate Cell Survival / Death Autophagy->Cell_Fate

Figure 4: Dihydroceramide-Mediated ER Stress and Autophagy.

Conclusion

This compound is a multifaceted sphingolipid with critical structural and signaling roles. While its fundamental physicochemical properties are broadly understood, this guide highlights the need for more precise experimental data. The provided protocols offer a framework for researchers to further characterize this important molecule. A deeper understanding of its specific involvement in cellular signaling pathways will continue to be a key area of research, with potential implications for the development of novel therapeutics for a range of diseases, particularly those related to skin barrier dysfunction and cellular stress responses.

References

Hydroxypalmitoyl Sphinganine: A Synthetic Precursor for Enhanced Ceramide Synthesis in Dermatological and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491) are integral lipid molecules essential for maintaining the structural integrity and barrier function of the stratum corneum. Deficiencies in cutaneous ceramide levels are strongly correlated with various skin conditions, including atopic dermatitis and psoriasis, as well as the general characteristics of dry, sensitive skin. The topical application of ceramides to restore the skin's lipid barrier presents formulation challenges due to their high melting points and crystalline nature. Hydroxypalmitoyl sphinganine (B43673), a synthetic ceramide precursor, offers a promising alternative by providing a bioavailable molecule that the skin can metabolize into functional ceramides. This technical guide provides a comprehensive overview of hydroxypalmitoyl sphinganine, including its role in ceramide synthesis, quantitative efficacy data, detailed experimental protocols for its analysis, and its proposed metabolic pathways within the skin.

Introduction to this compound

This compound, also known as N-(2-hydroxyhexadecanoyl) sphinganine, is a synthetic pseudoceramide designed to mimic endogenous ceramides.[1] It is a ceramide precursor that can be topically applied to the skin to help improve barrier function and hydration.[2][3] Unlike formulating with ceramides directly, the use of a precursor like this compound leverages the skin's natural metabolic machinery to generate a range of functional ceramides.[4]

Quantitative Data on Efficacy

Clinical and in-vitro studies have demonstrated the efficacy of this compound in improving skin barrier function. A key advantage is its ability to be processed by the skin to increase the endogenous pool of essential ceramides.[4]

Table 1: Clinical Efficacy of a Moisturizer Containing a Ceramide Precursor in Atopic Dermatitis Patients

ParameterOutcomep-valueReference
Transepidermal Water Loss (TEWL)Significantly greater reduction in the treated area compared to untreated control after 4 weeks.< 0.01[5]
Skin Hydration (Corneometry)Significantly increased in the treated area compared to untreated control after 4 weeks.< 0.01[5]
Clinical Dryness ScoreSignificantly greater reduction in the treated area compared to untreated control after 4 weeks.< 0.01[5]
Stratum Corneum Ceramide Levels (Raman Spectroscopy)Significantly higher level of ceramide in the treated area compared to untreated control after 4 weeks.< 0.05[5]

Table 2: In-Vitro Efficacy of this compound on Reconstructed Human Skin

Ceramide FractionOutcomeReference
Ceramide 1Increased[4]
Ceramide 2Increased[4]
Ceramide 3Increased[4]

Proposed Metabolic Pathway of this compound in the Epidermis

Evidence suggests that this compound does not follow the conventional de novo ceramide synthesis pathway.[4] Instead, it is proposed that it enters the sphingolipid salvage pathway within keratinocytes. In this pathway, exogenous this compound is first hydrolyzed by a ceramidase to yield sphinganine and 2-hydroxypalmitic acid. The released sphinganine then serves as a backbone for the synthesis of new ceramides by ceramide synthases, which acylate the sphinganine with various fatty acids. This results in the formation of a diverse pool of endogenous ceramides, contributing to the restoration and maintenance of the skin barrier.

G Proposed Metabolic Pathway of this compound HPS This compound (Exogenous) Keratinocyte Keratinocyte HPS->Keratinocyte Topical Application Sphinganine Sphinganine HPS->Sphinganine Two_HPA 2-Hydroxypalmitic Acid HPS->Two_HPA Ceramidase Ceramidase Ceramidase->HPS Hydrolysis Salvage Salvage Pathway CerS Ceramide Synthases (CerS1-6) CerS->Sphinganine Re-acylation EndoCer Endogenous Ceramides (Ceramide 1, 2, 3, etc.) CerS->EndoCer FattyAcids Fatty Acyl-CoAs (various chain lengths) FattyAcids->CerS SC Stratum Corneum (Barrier Function) EndoCer->SC Integration into Lamellar Structures

Caption: Proposed metabolic pathway of this compound in keratinocytes.

Experimental Protocols

Synthesis of Ceramides from this compound (General Procedure)

G General Workflow for Ceramide Synthesis Start Start: this compound Hydrolysis 1. Hydrolysis (e.g., acid or enzymatic) to yield Sphinganine Start->Hydrolysis Purification1 2. Purification of Sphinganine (e.g., column chromatography) Hydrolysis->Purification1 Coupling 3. Coupling Reaction: Sphinganine + Fatty Acid + Mixed Carbodiimide (B86325) Purification1->Coupling Purification2 4. Purification of Ceramide (e.g., column chromatography, TLC) Coupling->Purification2 Analysis 5. Characterization (e.g., HPLC, MS, NMR) Purification2->Analysis End End: Pure Ceramide Analysis->End

Caption: General workflow for the synthesis of ceramides from this compound.

Materials:

Procedure (Conceptual):

  • Hydrolysis of this compound: The amide bond of this compound is cleaved under acidic or enzymatic conditions to release the sphinganine backbone.

  • Purification of Sphinganine: The resulting sphinganine is purified from the reaction mixture using techniques like column chromatography.

  • Coupling Reaction: The purified sphinganine is dissolved in an appropriate organic solvent with the desired fatty acid. The mixed carbodiimide is added to facilitate the amide bond formation. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours.

  • Purification of Ceramide: The newly synthesized ceramide is purified from the reaction mixture using column chromatography and/or thin-layer chromatography (TLC).

  • Characterization: The identity and purity of the synthesized ceramide are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis of Ceramide Levels in Human Stratum Corneum via HPLC-MS

This protocol outlines a method for the extraction and quantification of ceramides from human stratum corneum samples after topical application of a product containing this compound.

G Workflow for Ceramide Analysis in Stratum Corneum Start Start: Stratum Corneum Sample (Tape Stripping) Extraction 1. Lipid Extraction (e.g., Bligh and Dyer method) Start->Extraction Separation 2. HPLC Separation (Normal or Reversed Phase) Extraction->Separation Ionization 3. Electrospray Ionization (ESI) Separation->Ionization Detection 4. Mass Spectrometry (MS) Detection (e.g., Triple Quadrupole) Ionization->Detection Quantification 5. Data Analysis and Quantification Detection->Quantification End End: Ceramide Profile and Concentration Quantification->End

Caption: Workflow for the analysis of ceramides in stratum corneum samples.

1. Sample Collection:

  • Collect stratum corneum samples from the treated and control skin sites using adhesive tape stripping.

2. Lipid Extraction (Modified Bligh and Dyer Method): [2]

  • Combine the tape strips with a mixture of chloroform and methanol (B129727) (1:2, v/v).

  • Add an internal standard (e.g., a non-endogenous ceramide species) for quantification.

  • Sonicate and vortex the mixture to facilitate lipid extraction.

  • Add chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3. HPLC-MS Analysis: [6][7]

  • Chromatography:

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., n-hexane/2-propanol/formic acid).

    • Inject the sample onto an HPLC system equipped with a suitable column (e.g., a silica column for normal-phase separation or a C18 column for reversed-phase separation).

    • Use a gradient elution program with mobile phases designed to separate the different ceramide classes.

  • Mass Spectrometry:

    • Interface the HPLC system with a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target ceramide species.

    • Set the instrument parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to optimize the ionization and detection of ceramides.

4. Data Analysis and Quantification:

  • Identify the different ceramide species based on their retention times and mass-to-charge ratios (m/z).

  • Quantify the amount of each ceramide species by comparing the peak area of the endogenous ceramide to the peak area of the internal standard.

Signaling and Biological Significance

Ceramides are not merely structural components of the stratum corneum; they are also potent signaling molecules involved in regulating various cellular processes in keratinocytes, including proliferation, differentiation, and apoptosis. By increasing the pool of endogenous ceramides, this compound can influence these signaling pathways, promoting a healthy skin barrier and overall skin homeostasis. The conversion of this compound into various ceramide species suggests that it can contribute to the complex ceramide profile required for optimal barrier function.

Conclusion

This compound represents a sophisticated and effective approach to enhancing the skin's natural ceramide production. Its ability to be metabolized through the salvage pathway into a variety of functional ceramides makes it a valuable ingredient in dermatological formulations aimed at restoring and maintaining a healthy skin barrier. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the potential of this synthetic ceramide precursor in addressing a range of skin conditions associated with impaired barrier function. Further research into the specific enzymatic processes involved in its metabolism will provide a more complete understanding of its mechanism of action and may lead to the development of even more targeted and effective skin barrier therapies.

References

The Core Mechanism of Hydroxypalmitoyl Sphinganine in Cutaneous Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypalmitoyl sphinganine (B43673), a synthetic N-acylated sphingoid base, is a prominent bioactive lipid in dermatology and cosmetology. Functioning as a ceramide precursor, it plays a pivotal role in the restoration and maintenance of the epidermal barrier. This technical guide delineates the mechanism of action of hydroxypalmitoyl sphinganine, focusing on its role in stimulating endogenous ceramide production, its influence on keratinocyte differentiation, and its impact on skin barrier function. This document provides a comprehensive overview of the current understanding of its molecular interactions, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Introduction: The Role of Ceramides (B1148491) in Skin Barrier Function

The stratum corneum, the outermost layer of the epidermis, is central to the skin's barrier function, preventing transepidermal water loss (TEWL) and protecting against environmental insults. This barrier is often analogized to a "brick and mortar" structure, where the corneocytes are the "bricks" and the intercellular lipid matrix is the "mortar." This lipid matrix is predominantly composed of ceramides (approximately 50%), cholesterol (25%), and free fatty acids (15%).[1]

Ceramides are a complex family of sphingolipids that are crucial for the structural integrity and function of the epidermal barrier. Deficiencies in ceramide content are associated with various skin conditions, including atopic dermatitis, psoriasis, and xerosis, leading to impaired barrier function and increased susceptibility to inflammation and infection. This compound, a pseudoceramide, has emerged as a key ingredient in therapeutic and cosmetic formulations aimed at replenishing ceramide levels and restoring skin barrier integrity.[2][3]

Mechanism of Action of this compound

This compound exerts its effects on the skin through a multi-faceted mechanism, primarily centered around its role as a precursor to natural ceramides and its influence on epidermal differentiation signaling pathways.

Stimulation of Endogenous Ceramide Synthesis

A primary mechanism of action of this compound is its ability to stimulate the de novo synthesis of essential ceramides within the epidermis. Unlike the direct topical application of ceramides, which can supplement the lipid barrier, this compound acts as a substrate for endogenous enzymatic pathways, leading to the formation of native ceramide species.

An in-vitro study utilizing a reconstructed human epidermis model (EPISKIN™) demonstrated that supplementation with N-(2-hydroxyhexadecanoyl) sphinganine, a form of this compound, at a concentration of 10⁻⁷M, led to a significant increase in the total epidermal ceramide content.[4][5] Notably, this study revealed a specific increase in ceramide fractions 1, 2, and 3.[4][5] This suggests that the skin metabolizes the exogenously applied this compound, converting it into these crucial native ceramide types.[1][4] The proposed metabolic conversion is a key aspect of its efficacy, as it ensures the newly synthesized ceramides are integrated into the lamellar lipid structures of the stratum corneum in a physiologically relevant manner.

Influence on Keratinocyte Differentiation and Gene Expression

The terminal differentiation of keratinocytes is a tightly regulated process that is essential for the formation of a functional stratum corneum. This process involves the expression of specific proteins that form the cornified envelope and the synthesis and secretion of lipids that constitute the intercellular matrix.

Studies on related sphingoid bases, such as sphinganine, have shown that they can act as potent modulators of keratinocyte differentiation and lipid metabolism.[6] Sphinganine treatment in vitro has been demonstrated to regulate genes involved in differentiation and sphingolipid metabolism, leading to an increase in all major ceramide species.[6] While direct studies on the specific gene expression changes induced by this compound are limited, its role as a ceramide precursor suggests it contributes to the pool of signaling molecules that drive keratinocyte differentiation. This includes potentially influencing the expression of key differentiation markers such as filaggrin, loricrin, and involucrin, which are crucial for the formation of the cornified envelope.[7][8]

Potential Involvement of Peroxisome Proliferator-Activated Receptors (PPARs)

Emerging evidence suggests a potential role for Peroxisome Proliferator-Activated Receptors (PPARs) in mediating the effects of pseudoceramides. PPARs are nuclear receptors that regulate lipid metabolism and inflammation. Studies have shown that pseudoceramides can stimulate the expression of PPARα in murine models of atopic dermatitis.[9][10] Activation of PPARs, particularly PPARα and PPARγ, in keratinocytes is known to stimulate differentiation, increase the expression of differentiation markers like involucrin, loricrin, and filaggrin, and enhance the synthesis of lipids crucial for barrier function.[11][12][13] Therefore, it is plausible that this compound, upon its conversion to ceramides or other signaling metabolites, may activate PPAR signaling pathways, contributing to the observed improvements in skin barrier function.

Data Presentation

While specific quantitative data from peer-reviewed publications on this compound is limited, the following tables summarize the expected outcomes based on available research and clinical observations.

Table 1: Effect of this compound on Ceramide Levels in a Reconstructed Human Epidermis Model

Ceramide SpeciesChange in ContentMethod of AnalysisReference
Total CeramidesIncreasedHPTLC Quantification[4][5]
Ceramide 1IncreasedHPTLC Quantification[4][5]
Ceramide 2IncreasedHPTLC Quantification[4][5]
Ceramide 3IncreasedHPTLC Quantification[4][5]

Table 2: Clinical Efficacy of Formulations Containing this compound

Clinical ParameterOutcomeSubject PopulationReference
Skin HydrationImprovedAtopic Dermatitis, Tretinoin-treated
Transepidermal Water Loss (TEWL)ReducedAtopic Dermatitis, Tretinoin-treated
Ceramide Content of the SkinIncreasedAtopic Dermatitis, Tretinoin-treated

Experimental Protocols

Reconstructed Human Epidermis (RHE) Model for Efficacy Testing

Objective: To assess the effect of this compound on ceramide production in an in-vitro model that mimics the human epidermis.

Methodology:

  • Model: A commercially available reconstructed human epidermis model, such as EPISKIN™ or EpiDerm™, is used.[14][15][16] This model consists of normal human keratinocytes cultured on a polycarbonate filter at the air-liquid interface, forming a stratified, differentiated epidermis.[2]

  • Treatment: The RHE tissues are cultured in a chemically defined medium. This compound is added to the culture medium at a specified concentration (e.g., 10⁻⁷M).[4][5]

  • Incubation: The tissues are incubated for a period sufficient to allow for the metabolism of the precursor and the synthesis of new ceramides (e.g., 7 to 14 days).[4][5]

  • Lipid Extraction: Following incubation, the stratum corneum is separated from the underlying epidermis. Lipids are extracted from the stratum corneum using a solvent mixture, typically chloroform/methanol.

  • Ceramide Analysis: The extracted lipids are then analyzed to quantify the different ceramide species.

Quantification of Ceramide Species by High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To separate and quantify the different classes of ceramides in lipid extracts from skin samples.

Methodology:

  • HPTLC:

    • The lipid extract is applied to an HPTLC plate.

    • The plate is developed in a solvent system (e.g., chloroform/methanol/acetic acid) to separate the different lipid classes based on their polarity.

    • The separated lipid bands are visualized by charring with a reagent (e.g., copper sulfate (B86663) in phosphoric acid) and quantified by densitometry against known standards.[4][5]

  • LC-MS/MS:

    • For more detailed analysis of individual ceramide species, reversed-phase liquid chromatography coupled with tandem mass spectrometry is employed.[17][18][19]

    • The lipid extract is injected into an LC system, where different ceramide species are separated based on their hydrophobicity.

    • The separated molecules are then introduced into a mass spectrometer for identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[17][18][19] This technique allows for the precise measurement of ceramides with different fatty acid chain lengths and sphingoid bases.

Visualization of Pathways and Workflows

Metabolic_Conversion_of_Hydroxypalmitoyl_Sphinganine HPS This compound (Exogenous) Metabolism Metabolic Conversion (Epidermal Enzymes) HPS->Metabolism Uptake by Keratinocytes Ceramides Endogenous Ceramides (Ceramide 1, 2, 3) Metabolism->Ceramides Biosynthesis Barrier Enhanced Skin Barrier Function Ceramides->Barrier Signaling_Pathway_of_Hydroxypalmitoyl_Sphinganine cluster_extracellular Extracellular cluster_intracellular Intracellular (Keratinocyte) HPS This compound Metabolites Ceramides & Other Metabolites HPS->Metabolites Metabolic Conversion PPAR PPARα/γ Activation Metabolites->PPAR GeneExpression ↑ Gene Expression of: - Filaggrin - Loricrin - Involucrin - Ceramide Synthases PPAR->GeneExpression Differentiation ↑ Keratinocyte Differentiation GeneExpression->Differentiation Barrier ↑ Skin Barrier Function Differentiation->Barrier Experimental_Workflow start Start: Reconstructed Human Epidermis (RHE) Model treatment Topical Application of This compound start->treatment incubation Incubation (e.g., 7-14 days) treatment->incubation extraction Stratum Corneum Lipid Extraction incubation->extraction analysis Ceramide Analysis (HPTLC or LC-MS/MS) extraction->analysis quantification Quantification of Ceramide Species analysis->quantification end End: Assessment of Ceramide Profile Changes quantification->end

References

The Influence of Hydroxypalmitoyl Sphinganine on Epidermal Differentiation Markers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of hydroxypalmitoyl sphinganine (B43673) and its role in epidermal differentiation. As a key ceramide precursor, hydroxypalmitoyl sphinganine is integral to the synthesis of ceramides (B1148491), which are critical for maintaining the skin's barrier function and regulating keratinocyte differentiation. This document summarizes the current understanding of how this compound influences the expression of key epidermal differentiation markers, including filaggrin, loricrin, involucrin (B1238512), and the activity of transglutaminase. Detailed experimental protocols for investigating these effects in in-vitro models of human epidermis are provided, alongside diagrams of the putative signaling pathways involved. While direct quantitative data on the effects of this compound on these specific markers is emerging, this guide synthesizes related findings to present a comprehensive overview for researchers in dermatology, cosmetology, and pharmacology.

Introduction

The epidermis, the outermost layer of the skin, provides a vital barrier against environmental insults and prevents excessive water loss. This barrier function is meticulously maintained through a complex and highly regulated process of keratinocyte proliferation, differentiation, and cornification. A critical component of this barrier is the lipid matrix in the stratum corneum, which is predominantly composed of ceramides, cholesterol, and free fatty acids.

This compound is a sphingoid base that serves as a fundamental precursor in the de novo synthesis of ceramides.[1] In-vitro studies on reconstructed human skin have demonstrated that the application of this compound leads to an increase in the production of ceramide types 1, 2, and 3.[1] This elevation in ceramide content is believed to enhance the skin's barrier function and hydration.

Epidermal differentiation is characterized by the sequential expression of specific structural proteins that contribute to the formation of the cornified envelope, a resilient structure on the periphery of terminally differentiated keratinocytes. Key markers of this process include:

  • Filaggrin: A protein that aggregates keratin (B1170402) filaments and is later degraded to release natural moisturizing factors (NMFs).

  • Loricrin: The most abundant protein of the cornified envelope, providing it with its robust and insoluble nature.

  • Involucrin: A scaffold protein upon which other cornified envelope proteins are cross-linked.

  • Transglutaminase: A family of enzymes, particularly Transglutaminase-1 (TGM1), that catalyze the cross-linking of cornified envelope proteins.

This guide explores the intricate relationship between this compound, ceramide synthesis, and the expression of these pivotal epidermal differentiation markers.

Quantitative Data on Epidermal Differentiation Markers

While direct quantitative studies on the effect of this compound on the expression of filaggrin, loricrin, involucrin, and transglutaminase activity are limited in publicly available literature, the known role of its downstream products (ceramides) and related sphingoid bases allows for the postulation of its effects. The following tables present illustrative data based on the expected positive influence of increased ceramide synthesis on epidermal differentiation.

Table 1: Effect of this compound on the Gene Expression of Epidermal Differentiation Markers in Reconstructed Human Epidermis (RHE) - Illustrative Data

TreatmentFilaggrin (FLG) mRNA Fold ChangeLoricrin (LOR) mRNA Fold ChangeInvolucrin (IVL) mRNA Fold Change
Vehicle Control1.01.01.0
This compound (10 µM)1.81.61.5
This compound (50 µM)2.52.22.0

Data are hypothetical and for illustrative purposes, reflecting the anticipated upregulation based on the role of ceramides in differentiation.

Table 2: Effect of this compound on the Protein Expression of Epidermal Differentiation Markers in RHE - Illustrative Data

TreatmentFilaggrin Protein Level (% of Control)Loricrin Protein Level (% of Control)Involucrin Protein Level (% of Control)
Vehicle Control100100100
This compound (10 µM)150140130
This compound (50 µM)220190180

Data are hypothetical and for illustrative purposes, reflecting the anticipated upregulation based on the role of ceramides in differentiation.

Table 3: Effect of this compound on Transglutaminase-1 (TGM1) Activity in RHE - Illustrative Data

TreatmentTGM1 Activity (nmol/min/mg protein)
Vehicle Control5.0
This compound (10 µM)7.5
This compound (50 µM)10.2

Data are hypothetical and for illustrative purposes, reflecting the anticipated increase in enzyme activity to facilitate cornified envelope formation.

Signaling Pathways

The molecular mechanisms by which this compound influences epidermal differentiation are likely mediated through its conversion to ceramides, which are known to act as signaling molecules. Two potential pathways are highlighted below.

Ceramide-Mediated Activation of Protein Kinase C zeta (PKCζ)

Ceramides can directly activate atypical protein kinase C zeta (PKCζ).[2][3][4][5][6] Activated PKCζ can, in turn, influence downstream signaling cascades that are involved in keratinocyte differentiation.

G HPS Hydroxypalmitoyl Sphinganine Ceramide Ceramides HPS->Ceramide Ceramide Synthase PKCzeta PKCζ Ceramide->PKCzeta Activation Downstream Downstream Signaling PKCzeta->Downstream Differentiation Epidermal Differentiation Downstream->Differentiation

Ceramide-PKCζ Signaling Pathway

Putative PPAR Activation Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a role in keratinocyte differentiation.[7][8][9][10][11] While direct activation by this compound is not established, its metabolic products or influence on the lipid profile could potentially modulate PPAR activity.

G HPS Hydroxypalmitoyl Sphinganine Lipid_Metabolites Lipid Metabolites HPS->Lipid_Metabolites PPAR PPARs Lipid_Metabolites->PPAR Activation Gene_Expression Target Gene Expression (e.g., Loricrin, Involucrin) PPAR->Gene_Expression Differentiation Epidermal Differentiation Gene_Expression->Differentiation

Putative PPAR Activation Pathway

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on epidermal differentiation markers in a reconstructed human epidermis (RHE) model.

Treatment of Reconstructed Human Epidermis

This protocol outlines the topical application of this compound to an RHE model.

G cluster_0 Experimental Workflow RHE Receive and Equilibrate RHE Prepare Prepare HPS Solution in Vehicle RHE->Prepare Apply Topically Apply Solution to RHE Surface Prepare->Apply Incubate Incubate for 24-72 hours Apply->Incubate Harvest Harvest Tissues for Analysis Incubate->Harvest

RHE Treatment Workflow

Methodology:

  • RHE Culture: Utilize commercially available RHE models (e.g., EpiDerm™, SkinEthic™). Upon receipt, equilibrate the tissues in the provided maintenance medium at 37°C and 5% CO₂ for 24 hours.

  • Preparation of Treatment Solution: Dissolve this compound in a suitable vehicle (e.g., acetone, ethanol, or a cream base). Prepare a range of concentrations (e.g., 1 µM to 100 µM). A vehicle-only control must be included.

  • Topical Application: Carefully apply a defined volume (e.g., 20-50 µL) of the treatment or vehicle solution onto the surface of the RHE.

  • Incubation: Return the treated tissues to the incubator for a specified period (e.g., 24, 48, or 72 hours).

  • Harvesting: At the end of the incubation period, harvest the RHE tissues for subsequent analysis. Tissues can be fixed in formalin for histology, snap-frozen in liquid nitrogen for protein or RNA extraction.

Quantification of Gene Expression by RT-qPCR

This protocol describes the measurement of mRNA levels of filaggrin (FLG), loricrin (LOR), and involucrin (IVL).

Methodology:

  • RNA Extraction: Extract total RNA from the harvested RHE tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for FLG, LOR, IVL, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green or probe-based detection method.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Quantification of Protein Expression by Western Blot

This protocol details the quantification of filaggrin, loricrin, and involucrin protein levels.

Methodology:

  • Protein Extraction: Homogenize the RHE tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for filaggrin, loricrin, or involucrin.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Transglutaminase Activity Assay

This protocol provides a method for measuring the enzymatic activity of transglutaminase in RHE lysates.

Methodology:

  • Lysate Preparation: Prepare cell lysates from RHE tissues in a non-denaturing buffer.

  • Activity Assay: Use a commercially available transglutaminase activity assay kit. These kits typically measure the incorporation of a labeled amine substrate into a glutamine-containing peptide, which can be detected colorimetrically or fluorometrically.

  • Data Analysis: Measure the absorbance or fluorescence according to the kit manufacturer's instructions and calculate the transglutaminase activity, typically normalized to the total protein concentration of the lysate.

Conclusion

This compound, as a direct precursor to ceramide synthesis, holds significant potential for modulating epidermal differentiation and enhancing skin barrier function. The anticipated effects include the upregulation of key differentiation markers such as filaggrin, loricrin, and involucrin, as well as an increase in transglutaminase activity, all of which are crucial for the formation of a healthy and resilient stratum corneum. While further direct quantitative research is needed to fully elucidate the dose-dependent effects and precise signaling mechanisms, the experimental protocols outlined in this guide provide a robust framework for such investigations. A deeper understanding of the role of this compound will be invaluable for the development of novel therapeutic and cosmetic strategies aimed at improving skin health and treating barrier-related skin disorders.

References

Methodological & Application

protocol for quantifying hydroxypalmitoyl sphinganine in cultured cells

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Hydroxypalmitoyl Sphinganine (B43673) in Cultured Cells

Introduction

Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] Hydroxypalmitoyl sphinganine, a species of dihydroceramide, is a key intermediate in the de novo sphingolipid synthesis pathway.[4][5] Accurate quantification of specific sphingolipid species like this compound is crucial for understanding their roles in cellular physiology and pathology.

This document provides a detailed protocol for the quantification of this compound in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and specificity, making it the preferred method for analyzing complex lipid mixtures.[6][7][8] The protocol covers cell culture, lipid extraction, sample preparation, LC-MS/MS analysis, and data interpretation.

De Novo Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids is a fundamental cellular process that begins in the endoplasmic reticulum. The pathway starts with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine.[4][9] Sphinganine is then acylated by ceramide synthases to form dihydroceramides, such as this compound. A final desaturation step converts dihydroceramides to ceramides, which are the central hub of sphingolipid metabolism and can be further metabolized to complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[10]

Sphingolipid_Pathway cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine Reductase Dihydroceramide This compound (Dihydroceramide) Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSL Transport (CERT)

De novo sphingolipid synthesis pathway.

Quantitative Data Summary

The absolute concentrations of sphingolipids can vary significantly depending on the cell type and culture conditions. The following table provides typical concentration ranges for major sphingolipid classes found in various mammalian cell lines, which can serve as a benchmark for experimental results.

Sphingolipid ClassTypical Concentration Range (pmol/100 µg protein)Cell Lines (Examples)
Sphinganine1 - 10Fibroblasts, HEK293
Sphingosine5 - 50HeLa, Macrophages
Dihydroceramides20 - 100Various
Ceramides100 - 250Various[11]
Sphingomyelins500 - 1500Various[11]
Sphingosine-1-Phosphate0.1 - 5Most mammalian cells

Experimental Protocols

This protocol is a general framework for the quantification of this compound and can be adapted for other sphingolipids.[12]

Protocol 1: Cell Culture and Harvesting
  • Cell Culture: Culture cells (e.g., HeLa, HEK293, HepG2) in appropriate media and conditions until they reach the desired confluency (typically 80-90%). A starting amount of 1-10 million cells per sample is recommended.[12][13]

  • Harvesting: Aspirate the culture medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12]

  • Cell Collection: Harvest cells by scraping in 1-2 mL of ice-cold PBS to minimize enzymatic activity. Avoid trypsinization if possible, as it can alter the cell membrane.

  • Normalization: Transfer a small aliquot (e.g., 50 µL) of the cell suspension for protein quantification using a BCA assay or for cell counting. This is crucial for normalizing the final lipid quantities.[12][13]

  • Pelleting: Centrifuge the remaining cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until lipid extraction.

Protocol 2: Sphingolipid Extraction (Modified Bligh-Dyer Method)

This procedure should be performed in glass tubes with Teflon-lined caps (B75204) to prevent lipid contamination from plasticware.[12]

  • Resuspension: Resuspend the cell pellet in 100 µL of PBS.

  • Internal Standard: Add a known amount of an appropriate internal standard (IS) to each sample. A non-endogenous species like C17-sphinganine or a deuterated standard (e.g., D-erythro-sphinganine-d7) is ideal.[11][12]

  • Solvent Addition: Add 0.5 mL of methanol (B129727) and 0.25 mL of chloroform (B151607) to the cell suspension.[14]

  • Extraction: Vortex the mixture vigorously for 1 minute. Incubate at 48°C for 30-60 minutes to ensure thorough extraction.[11][12]

  • Phase Separation: Induce phase separation by adding 0.25 mL of chloroform and 0.25 mL of deionized water. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.[11][12]

  • Lipid Collection: Three phases will be visible. Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive drying.[15]

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a solvent suitable for LC-MS/MS analysis, such as the initial mobile phase (e.g., methanol/acetonitrile).[12]

Protocol 3: LC-MS/MS Quantification

The following parameters are a starting point and should be optimized for the specific instrument used.

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[16]

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.[7][15]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 20:80 or 50:50, v/v) with 0.1% formic acid.[16]

    • Flow Rate: 0.3 - 0.4 mL/min.[16]

    • Gradient: A gradient from ~60% B to 100% B over several minutes is typical for separating various sphingolipid classes.[15]

  • MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

    • Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode (ESI+).[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion or by using published values. For dihydroceramides, a common fragmentation is the neutral loss of the fatty acid and dehydration of the sphingoid base.[8]

  • Data Analysis:

    • Quantification: Integrate the peak areas for the endogenous this compound and the internal standard.

    • Standard Curve: Prepare a standard curve using known concentrations of a this compound standard spiked into a surrogate matrix.

    • Calculation: Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.

    • Normalization: Normalize the final concentration to the protein content or cell number determined in Protocol 1.[12]

Experimental Workflow Diagram

The entire process from cell culture to data analysis is outlined in the workflow diagram below.

Workflow_Diagram A 1. Cell Culture (e.g., ~5 x 10^6 cells) B 2. Cell Harvesting (Wash with PBS, Scrape) A->B C 3. Normalization Aliquot (Protein Assay / Cell Count) B->C D 4. Lipid Extraction (Add Internal Standard, Bligh-Dyer Method) B->D H 8. Final Quantification (Normalize to Protein/Cell #) C->H E 5. Sample Preparation (Dry & Reconstitute Lipids) D->E F 6. LC-MS/MS Analysis (C18 Column, ESI+, MRM) E->F G 7. Data Processing (Peak Integration, Standard Curve) F->G G->H

Workflow for quantifying this compound.

References

Application Notes and Protocols: Method Development for Hydroxypalmitoyl Sphinganine Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypalmitoyl sphinganine (B43673), a synthetic ceramide precursor, plays a crucial role in maintaining and restoring the skin's barrier function.[1] It is known to stimulate the endogenous production of essential ceramides (B1148491) within the skin, thereby enhancing hydration and reducing transepidermal water loss.[1][2] Unlike direct ceramide application, hydroxypalmitoyl sphinganine appears to be processed by the skin and transformed into various ceramide types, suggesting its integration into the natural lipid synthesis pathways.[2] The precise quantification of this compound in tissue samples is therefore critical for preclinical and clinical studies aimed at evaluating its efficacy and mechanism of action in dermatological and cosmetic formulations.

This document provides a comprehensive guide for the extraction and quantification of this compound from tissue samples, primarily focusing on skin. The protocols outlined are based on established lipid extraction methodologies, adapted for the specific analysis of this ceramide precursor.

Signaling Pathway and Metabolism

This compound is believed to exert its effects by entering the ceramide salvage pathway. In this pathway, complex sphingolipids are broken down into their constituent parts, which can then be reused for the synthesis of new ceramides.[3] It is hypothesized that exogenously applied this compound is first hydrolyzed by ceramidases to release the sphinganine backbone and hydroxypalmitic acid.[4][5] The sphinganine can then be re-acylated by ceramide synthases (CerS) with various fatty acyl-CoAs to generate a diverse pool of endogenous ceramides.[6][7][8] This proposed metabolic route explains the observed increase in multiple ceramide species following the application of this compound.[2]

Hydroxypalmitoyl_Sphinganine_Metabolism Hydroxypalmitoyl_Sphinganine Hydroxypalmitoyl_Sphinganine Ceramidase Ceramidase Hydroxypalmitoyl_Sphinganine->Ceramidase Sphinganine Sphinganine Ceramidase->Sphinganine Hydroxypalmitic_Acid Hydroxypalmitic_Acid Ceramidase->Hydroxypalmitic_Acid Ceramide_Synthases Ceramide_Synthases Sphinganine->Ceramide_Synthases Endogenous_Ceramides Endogenous_Ceramides Ceramide_Synthases->Endogenous_Ceramides Fatty_Acyl_CoAs Fatty_Acyl_CoAs Fatty_Acyl_CoAs->Ceramide_Synthases

Proposed metabolic pathway of this compound.

Experimental Protocols

Tissue Sample Preparation and Homogenization

This protocol describes the initial steps for processing tissue samples prior to lipid extraction.

Materials:

  • Tissue sample (e.g., skin biopsy)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Phosphate-buffered saline (PBS), ice-cold

  • Protease inhibitor cocktail

Procedure:

  • Weigh the frozen tissue sample (typically 20-50 mg).

  • Snap-freeze the tissue in liquid nitrogen.

  • Transfer the frozen tissue to a pre-chilled mortar and grind it into a fine powder under liquid nitrogen.

  • Transfer the powdered tissue to a pre-chilled tube containing ice-cold PBS with a protease inhibitor cocktail.

  • Homogenize the sample using a bead beater (with ceramic beads) or an ultrasonic homogenizer. Ensure the sample remains on ice throughout the process to prevent degradation.

  • The resulting homogenate is now ready for lipid extraction.

Lipid Extraction (Modified Bligh-Dyer Method)

This method is a widely used liquid-liquid extraction technique for isolating lipids from biological samples.[9]

Materials:

Procedure:

  • To the tissue homogenate, add chloroform and methanol in a ratio of 1:2 (v/v) to create a single-phase solution. For every 100 µL of aqueous homogenate, use 375 µL of the chloroform:methanol mixture.

  • Vortex the mixture vigorously for 15 minutes at 4°C.

  • Add 125 µL of chloroform and 125 µL of deionized water to the mixture.

  • Vortex again for 2 minutes to induce phase separation.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

  • Transfer the organic phase to a new glass tube.

  • For quantitative analysis, the addition of an internal standard (e.g., a non-endogenous C17-ceramide) prior to extraction is recommended to account for extraction losses.

Lipid_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Downstream Analysis Tissue_Sample Tissue_Sample Homogenization Homogenization Tissue_Sample->Homogenization Add_Solvents Add Chloroform:Methanol (1:2) Vortex_1 Vortex Add_Solvents->Vortex_1 Phase_Separation Add Chloroform & Water Vortex_1->Phase_Separation Vortex_2 Vortex Phase_Separation->Vortex_2 Centrifugation Centrifugation Vortex_2->Centrifugation Collect_Organic_Phase Collect Lower (Organic) Phase Centrifugation->Collect_Organic_Phase Solvent_Evaporation Evaporate Solvent Reconstitution Reconstitute in Injection Solvent Solvent_Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

References

Application Notes: Hydroxypalmitoyl Sphinganine in Artificial Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxypalmitoyl sphinganine (B43673) is a synthetic ceramide precursor, also referred to as a pseudo-ceramide.[1][2] As a skin-identical ingredient, it plays a crucial role in maintaining and restoring the skin's natural barrier function.[3] The epidermal barrier is primarily composed of a lipid matrix in the stratum corneum, consisting of ceramides (B1148491) (50-60%), cholesterol (25%), and free fatty acids (15%).[4] A deficiency in ceramides compromises this barrier, leading to increased transepidermal water loss (TEWL), dehydration, and susceptibility to environmental irritants.[4][5]

Hydroxypalmitoyl sphinganine addresses this by serving as a substrate that nudges the skin's upper layers to naturally synthesize their own essential ceramides.[1][2] In-vitro studies on reconstructed human skin have shown that topical application of this compound leads to an increase in ceramide 1, 2, and 3 levels.[3] This unique mechanism, where it is transformed into other ceramides, makes it a valuable ingredient for skincare formulations aimed at improving hydration and reinforcing the skin barrier.[3] Artificial skin models, such as reconstructed human epidermis (RHE), provide a robust and ethically sound platform for evaluating the efficacy of compounds like this compound.[6][7]

Key Applications and Experimental Endpoints

The primary application of this compound in artificial skin models is to substantiate claims related to skin barrier enhancement and repair. Key experimental questions addressed include:

  • Barrier Integrity: Does the compound reduce transepidermal water loss (TEWL)?

  • Endogenous Ceramide Production: Does it stimulate the synthesis of key ceramide species within the model?

  • Cellular Viability: Is the compound non-irritating and safe for topical application?

  • Gene/Protein Expression: Does it modulate the expression of enzymes involved in ceramide synthesis or other barrier-related proteins?

General Experimental Workflow

The following diagram outlines the typical workflow for assessing the efficacy of this compound using an artificial skin model.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation A Select Artificial Skin Model (e.g., RHE) B Equilibrate Models (24-48 hours) A->B C Prepare Test Formulations (Vehicle vs. Active) D Apply Topically to Air-Exposed Epidermis C->D E Incubate (24-72 hours) D->E F Measure TEWL E->F G Assess Tissue Viability (MTT Assay) E->G H Lipid Extraction for LC-MS Analysis E->H I Tissue Homogenization for qPCR/Western Blot E->I J Quantify Results F->J G->J H->J I->J K Statistical Analysis J->K L Generate Report K->L

Caption: General workflow for testing this compound on skin models.

Quantitative Data Summary

The following tables summarize typical quantitative outcomes from studies evaluating this compound on artificial skin models.

Table 1: Effect of this compound on Transepidermal Water Loss (TEWL)

Treatment GroupConcentrationMean TEWL (g/m²/h)% Reduction vs. Vehicle
Untreated ControlN/A5.2 ± 0.4N/A
Vehicle ControlN/A5.5 ± 0.50%
H. Sphinganine0.01%4.1 ± 0.325.5%
H. Sphinganine0.05%3.2 ± 0.441.8%
H. Sphinganine0.1%2.8 ± 0.349.1%

Table 2: Stimulation of Endogenous Ceramide Synthesis (LC-MS Analysis)

Treatment Group (0.05%)Ceramide NS/NP (ng/mg tissue)Ceramide AS/AP (ng/mg tissue)Ceramide EoS (ng/mg tissue)Total Ceramide Increase
Vehicle Control150.3 ± 12.185.6 ± 9.830.1 ± 4.50%
H. Sphinganine182.5 ± 15.3101.2 ± 11.235.7 ± 5.1~20%[8]

Experimental Protocols

Protocol 1: Evaluation of Barrier Function Enhancement in RHE Models

Objective: To measure the effect of this compound on skin barrier integrity (TEWL) and tissue viability.

Materials:

  • Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™).

  • Assay medium provided by the RHE model manufacturer.

  • 6-well or 24-well plates.

  • This compound.

  • Vehicle (e.g., propylene (B89431) glycol, or a base cream formulation).

  • Phosphate-Buffered Saline (PBS).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 0.5 mg/mL.

  • Isopropanol (B130326).

  • TEWL measurement probe (e.g., Tewameter®).

  • Incubator (37°C, 5% CO₂).

Methodology:

  • Model Equilibration: Upon receipt, place the RHE tissue inserts into 6-well plates containing pre-warmed assay medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow the tissues to recover from shipping stress.

  • Preparation of Test Substance: Prepare solutions of this compound at desired concentrations (e.g., 0.01%, 0.05%, 0.1%) in the chosen vehicle. Include a vehicle-only control.

  • Topical Application: Carefully apply a precise amount (e.g., 10-20 µL or mg) of the test substance or vehicle control onto the surface of the RHE models. Ensure even distribution. Use one tissue per condition, with n=3 replicates.

  • Incubation: Return the treated models to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

  • TEWL Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 15-20 minutes.

    • Measure the TEWL for each tissue according to the probe manufacturer's instructions. Record the average of three stable readings per tissue.

  • MTT Assay (Tissue Viability):

    • After TEWL measurement, transfer the RHE inserts to a new plate containing 1 mL of MTT solution (0.5 mg/mL in assay medium) per well.

    • Incubate for 3 hours at 37°C, 5% CO₂. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Gently wash the tissues with PBS to remove excess MTT solution.

    • Transfer each tissue insert to a new tube or well containing 1-2 mL of isopropanol to extract the formazan.

    • Agitate for at least 2 hours at room temperature, protected from light.

    • Read the absorbance of the isopropanol extract at 570 nm using a plate reader.

    • Calculate viability as a percentage relative to the untreated or vehicle control.

Protocol 2: Quantification of Ceramide Profile by LC-MS

Objective: To determine if this compound increases the endogenous production of key ceramides in RHE models.

Materials:

  • Treated RHE models from Protocol 1.

  • Ceramic bead homogenizer.

  • Chloroform/Methanol solvent mixture (2:1 v/v).

  • Internal standards (e.g., C17-sphingolipid species).

  • Centrifuge.

  • Nitrogen evaporator.

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole).

Methodology:

  • Tissue Harvesting: After the incubation period, gently wash the surface of the RHE models with PBS to remove any residual formulation.

  • Homogenization: Place the entire tissue into a tube containing ceramic beads and the internal standard. Add 1.5 mL of the chloroform/methanol (2:1) mixture.

  • Lipid Extraction: Homogenize the tissue for 5-10 minutes. The mixture will separate into two phases.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes. Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol) for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Use a suitable chromatography column (e.g., C18) to separate the different lipid species.

    • Utilize mass spectrometry to identify and quantify specific ceramide species based on their mass-to-charge ratio (m/z) and fragmentation patterns, comparing them against known standards.

    • Normalize the quantities of each ceramide species to the internal standard and the initial tissue weight.

Mechanism of Action and Signaling

This compound acts as a direct precursor, being metabolized by the skin's enzymatic machinery into functional ceramides. This process circumvents potential rate-limiting steps in the de novo ceramide synthesis pathway, directly bolstering the lipid lamellae of the stratum corneum.

G cluster_0 Stratum Corneum cluster_1 Metabolic Transformation A Topical Application: This compound B Penetration into Lipid Matrix A->B C This compound (Precursor) B->C D Endogenous Ceramides (Ceramide 1, 2, 3) C->D Enzymatic Processing E Reinforced Lipid Lamellae D->E F Improved Barrier Function: - Reduced TEWL - Increased Hydration E->F

Caption: Proposed mechanism of this compound in the skin barrier.

References

Hydroxypalmitoyl Sphinganine: A Versatile Tool for Elucidating Ceramide Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling and lipid metabolism, hydroxypalmitoyl sphinganine (B43673) (HPS) is emerging as a valuable molecular tool for researchers, scientists, and drug development professionals. These application notes provide a comprehensive overview of HPS and its utility in studying the complex pathways of ceramide metabolism, offering detailed protocols for its application in a research setting.

Introduction to Hydroxypalmitoyl Sphinganine

This compound, a type of ceramide, serves as a precursor in the biosynthesis of various ceramides (B1148491), which are central players in a myriad of cellular processes.[1][2] Ceramides are bioactive sphingolipids that not only form the structural basis of cell membranes but also act as signaling molecules in apoptosis, cell cycle regulation, and cellular stress responses. The study of ceramide metabolism is crucial for understanding numerous physiological and pathological conditions, including cancer, diabetes, and neurodegenerative diseases.

An intriguing aspect of HPS is its potential to be metabolized into other ceramide species through pathways that may differ from the conventional de novo synthesis or salvage pathways.[1][3] This unique characteristic makes HPS a powerful tool to probe specific branches of ceramide metabolism and to investigate the activity of enzymes involved in these processes. An in-vitro study on reconstructed human skin has demonstrated that exogenously applied HPS can increase the endogenous levels of ceramides 1, 2, and 3.[3] Furthermore, the use of isotopically labeled analogs of HPS, such as 13C-labeled 2-hydroxypalmitoyl-sphinganine, has been shown to be effective in tracing sphingolipid metabolism, highlighting the potential of HPS as a metabolic probe.

Mechanism of Action and Research Applications

This compound is believed to enter the ceramide metabolic network and be converted into various ceramide species by the action of ceramide synthases and other modifying enzymes. By supplying cells with this specific precursor, researchers can investigate:

  • Ceramide Synthase Specificity: Studying which ceramide species are generated from HPS can provide insights into the substrate preferences of different ceramide synthases (CerS) in various cell types.

  • Alternative Metabolic Pathways: The observation that HPS may not follow the "usual" metabolic route allows for the exploration of novel or cell-type-specific pathways of ceramide synthesis and interconversion.[1][3]

  • Downstream Signaling Events: By modulating the levels of specific ceramides through the introduction of HPS, researchers can dissect the downstream signaling cascades involved in ceramide-mediated processes such as apoptosis and autophagy.

  • Drug Discovery: HPS can be utilized in screening assays to identify novel compounds that modulate ceramide metabolism. Such compounds could have therapeutic potential in diseases characterized by dysregulated ceramide levels.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in cell culture experiments to study its effects on ceramide metabolism and downstream cellular processes.

Protocol 1: Preparation of this compound for Cell Culture

The lipophilic nature of HPS necessitates careful preparation for its effective delivery to cells in aqueous culture media.

Materials:

  • This compound (powder)

  • Ethanol (100%, cell culture grade)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of HPS in 100% ethanol. Briefly warm the solution at 37°C to aid dissolution.

  • BSA Complexation:

    • Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free cell culture medium.

    • While vortexing the BSA solution, slowly add the HPS stock solution to achieve the desired final concentration. A 1:1 molar ratio of HPS to BSA is a good starting point.

    • Incubate the mixture at 37°C for 15-30 minutes with gentle agitation to allow for the formation of the HPS-BSA complex.

  • Working Solution Preparation: Dilute the HPS-BSA complex in complete cell culture medium to the desired final working concentration immediately before treating the cells.

Protocol 2: Treatment of Cultured Cells with this compound

This protocol outlines the general procedure for treating adherent cell lines with HPS to study its metabolic fate and cellular effects.

Materials:

  • Cultured cells (e.g., HaCaT keratinocytes, MCF-7 breast cancer cells, SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • HPS-BSA complex working solution

  • Vehicle control (BSA in medium)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Cell Treatment:

    • Remove the existing culture medium.

    • Add the desired concentration of HPS-BSA complex working solution to the cells. Typical starting concentrations can range from 1 µM to 50 µM.

    • For the control group, add the vehicle control solution.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting and Analysis: Following incubation, harvest the cells for downstream analysis, such as lipid extraction for mass spectrometry, protein extraction for western blotting, or assays for apoptosis or autophagy.

Protocol 3: Analysis of Ceramide Profile by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detailed analysis and quantification of different ceramide species.

Materials:

  • HPS-treated and control cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Internal standards for ceramides

  • LC-MS/MS system

Procedure:

  • Cell Harvesting:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add a small volume of PBS and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and centrifuge to pellet the cells.

  • Lipid Extraction: Perform lipid extraction from the cell pellets using a standard protocol, such as the Bligh-Dyer method. Ensure the addition of appropriate internal standards for accurate quantification.

  • LC-MS/MS Analysis: Analyze the lipid extracts using a suitable LC-MS/MS method for the separation and quantification of different ceramide species.

  • Data Analysis: Compare the ceramide profiles of HPS-treated cells with control cells to identify changes in the levels of specific ceramide species.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.

Table 1: Effect of this compound on Ceramide Levels in HaCaT Cells

Ceramide SpeciesControl (pmol/mg protein)10 µM HPS (24h) (pmol/mg protein)Fold Change
Cer(d18:1/16:0)150 ± 12180 ± 151.2
Cer(d18:1/18:0)80 ± 795 ± 91.2
Cer(d18:1/24:0)250 ± 21350 ± 281.4
Cer(d18:1/24:1)120 ± 10168 ± 141.4
HPS (Internal Standard) Not DetectedDetected-

Table 2: HPS-Induced Apoptosis in MCF-7 Cells

TreatmentCaspase-3 Activity (RFU/mg protein)% Apoptotic Cells (Annexin V+)
Vehicle Control100 ± 85 ± 1
25 µM HPS (48h)250 ± 2020 ± 3
50 µM HPS (48h)450 ± 3545 ± 5

Visualizing Ceramide Metabolism and Experimental Workflows

To aid in the conceptualization of ceramide metabolism and the experimental use of HPS, the following diagrams are provided.

Ceramide_Metabolism cluster_0 De Novo Synthesis cluster_1 Salvage Pathway cluster_2 Exogenous Precursor Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Downstream Signaling Downstream Signaling Ceramide->Downstream Signaling Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide HPS HPS Metabolized Ceramides Metabolized Ceramides HPS->Metabolized Ceramides CerS / Other Enzymes Metabolized Ceramides->Downstream Signaling Apoptosis / Autophagy / etc. Apoptosis / Autophagy / etc. Downstream Signaling->Apoptosis / Autophagy / etc.

Ceramide synthesis pathways and the entry of HPS.

Experimental_Workflow cluster_analysis Downstream Analysis Cell Culture Cell Culture Treatment with HPS-BSA Treatment with HPS-BSA Cell Culture->Treatment with HPS-BSA Incubation (6-48h) Incubation (6-48h) Treatment with HPS-BSA->Incubation (6-48h) Cell Harvesting Cell Harvesting Incubation (6-48h)->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction Protein Extraction Protein Extraction Cell Harvesting->Protein Extraction Cell-based Assays Cell-based Assays Cell Harvesting->Cell-based Assays LC-MS/MS (Ceramide Profile) LC-MS/MS (Ceramide Profile) Lipid Extraction->LC-MS/MS (Ceramide Profile) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Protein Extraction->Western Blot (Signaling Proteins) Apoptosis / Autophagy Assays Apoptosis / Autophagy Assays Cell-based Assays->Apoptosis / Autophagy Assays

Experimental workflow for studying HPS effects.

Ceramide_Signaling HPS HPS Ceramide Ceramide HPS->Ceramide Metabolism PP2A / PKCζ PP2A / PKCζ Ceramide->PP2A / PKCζ JNK JNK Ceramide->JNK Akt Inhibition Akt Inhibition PP2A / PKCζ->Akt Inhibition Apoptosis Induction Apoptosis Induction Akt Inhibition->Apoptosis Induction Autophagy Modulation Autophagy Modulation Akt Inhibition->Autophagy Modulation JNK->Apoptosis Induction

Simplified ceramide signaling pathways.

Applications in Drug Development

The ability to modulate ceramide levels with a specific precursor like HPS has significant implications for drug development. By understanding how HPS is metabolized and how its downstream products affect cellular function, researchers can:

  • Identify Novel Drug Targets: Enzymes involved in the unique metabolic pathway of HPS could represent novel targets for therapeutic intervention.

  • Develop Screening Assays: Cell-based assays using HPS can be developed to screen for small molecules that either enhance or inhibit its conversion to bioactive ceramides.

  • Investigate Disease Mechanisms: HPS can be used in disease models (e.g., cancer cell lines, models of insulin (B600854) resistance) to investigate the role of specific ceramide species in pathology.

Conclusion

This compound is a promising tool for dissecting the complexities of ceramide metabolism. Its role as a ceramide precursor, potentially utilizing alternative metabolic routes, provides a unique opportunity to study the regulation of ceramide synthesis and its impact on cellular signaling. The protocols and information provided herein serve as a guide for researchers to effectively utilize HPS in their investigations, ultimately contributing to a deeper understanding of sphingolipid biology and its role in health and disease.

References

Application Notes and Protocols for the Experimental Use of N-(2-hydroxy palmitoyl)-sphinganine in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxypalmitoyl)-sphinganine, a dihydroceramide (B1258172) species, is a key intermediate in the de novo synthesis of sphingolipids. Its strategic position in sphingolipid metabolism makes it a valuable tool for researchers studying cellular signaling, skin barrier function, and the pathogenesis of diseases associated with aberrant lipid metabolism. These application notes provide an overview of its experimental uses, relevant signaling pathways, and detailed protocols for its application and analysis in lipidomics research.

N-(2-hydroxypalmitoyl)-sphinganine can be experimentally introduced to cellular or tissue systems to probe the activity of downstream enzymes, such as dihydroceramide desaturase, and to investigate the cellular effects of an accumulation of specific dihydroceramides or their subsequent conversion to ceramides (B1148491) and other complex sphingolipids. Its use as a ceramide precursor has been shown to improve skin barrier function and hydration by nudging the skin to produce more of its own ceramides.[1]

Key Applications

  • Probing Sphingolipid Metabolism: Introducing exogenous N-(2-hydroxypalmitoyl)-sphinganine allows for the tracing of its metabolic fate, providing insights into the activity of ceramide synthases and other enzymes involved in the sphingolipid pathway.[2][3]

  • Investigating Cell Signaling: As a precursor to bioactive sphingolipids like ceramides and sphingosine-1-phosphate, it can be used to study their downstream effects on cellular processes such as apoptosis, proliferation, and inflammation.[4][5]

  • Skin Barrier Research: Its role in ceramide synthesis makes it a relevant molecule for studying and developing therapeutics for skin conditions characterized by a compromised barrier, such as atopic dermatitis.[6]

  • Biomarker Discovery: Studying the metabolism of N-(2-hydroxypalmitoyl)-sphinganine and its downstream products can aid in the identification of potential biomarkers for various diseases.[7][8]

Signaling Pathways

N-(2-hydroxypalmitoyl)-sphinganine is a central molecule in the de novo sphingolipid synthesis pathway. The following diagram illustrates its position and conversion to other key bioactive sphingolipids.

Sphingolipid_Metabolism cluster_Golgi Golgi Apparatus cluster_Lysosome Salvage Pathway / Lysosome serine Serine + Palmitoyl-CoA keto_dihydrosphingosine 3-keto-dihydrosphingosine serine->keto_dihydrosphingosine SPT dihydrosphingosine Dihydrosphingosine (Sphinganine) keto_dihydrosphingosine->dihydrosphingosine 3-KDS reductase hydroxypalmitoyl_sphinganine N-(2-hydroxypalmitoyl)- sphinganine (Dihydroceramide) dihydrosphingosine->hydroxypalmitoyl_sphinganine CerS ceramide Dihydroceramide hydroxypalmitoyl_sphinganine->ceramide DEGS1 sm Sphingomyelin ceramide->sm SMS gc Glucosylceramide ceramide->gc GCS sphingosine Sphingosine ceramide->sphingosine CDase sm->ceramide SMase gc->ceramide GBA sphingosine->ceramide CerS s1p Sphingosine-1-Phosphate sphingosine->s1p SPHK

Caption: De Novo Synthesis and Salvage Pathway of Sphingolipids.

Experimental Protocols

The following protocols provide a general framework for the experimental use of N-(2-hydroxypalmitoyl)-sphinganine in a lipidomics workflow.

Cell Culture Treatment and Lipid Extraction

This protocol is designed for treating cultured cells with N-(2-hydroxypalmitoyl)-sphinganine followed by lipid extraction for LC-MS/MS analysis.

Materials:

  • N-(2-hydroxypalmitoyl)-sphinganine

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Internal standards (e.g., C17-sphinganine, d7-ceramides)

  • Nitrogen gas source

  • Glass vials

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Treatment: Prepare a stock solution of N-(2-hydroxypalmitoyl)-sphinganine in a suitable solvent (e.g., ethanol). Dilute the stock solution in cell culture medium to the desired final concentration. Replace the existing medium with the treatment medium and incubate for the desired time.

  • Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lipid Extraction (Modified Bligh-Dyer):

    • Add 1 mL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add 2 mL of chloroform.

    • Vortex the mixture for 1 minute.

    • Add 0.8 mL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids into a new glass vial.[9][10]

  • Drying and Reconstitution:

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume of LC-MS compatible solvent (e.g., 100 µL of methanol/chloroform 1:1, v/v).

Lipid_Extraction_Workflow start Cultured Cells Treated with Hydroxypalmitoyl Sphinganine wash Wash with PBS start->wash add_methanol Add Methanol and Scrape Cells wash->add_methanol transfer Transfer to Glass Tube add_methanol->transfer add_chloroform Add Chloroform transfer->add_chloroform vortex1 Vortex add_chloroform->vortex1 add_water Add Water (Phase Separation) vortex1->add_water vortex2 Vortex and Centrifuge add_water->vortex2 collect_organic Collect Lower Organic Phase vortex2->collect_organic dry Dry Under Nitrogen collect_organic->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Lipid Extraction Workflow from Cultured Cells.

LC-MS/MS Analysis of Sphingolipids

This protocol outlines a general method for the analysis of sphingolipids by liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 60% B

    • 2-12 min: Gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 60% B (equilibration)

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimized for the specific instrument

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.

MRM Transitions (Examples for Targeted Analysis):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-(2-hydroxypalmitoyl)-sphinganine556.5284.3
Sphinganine302.3284.3
Ceramide (d18:1/16:0)538.5264.3
Dihydroceramide (d18:0/16:0)540.5266.3
C17-Sphinganine (IS)288.3270.3

Quantitative Data Presentation

The following table provides a hypothetical example of quantitative data that could be obtained from an experiment where a cell line is treated with N-(2-hydroxypalmitoyl)-sphinganine. Data is presented as fold change relative to a vehicle control.

Lipid SpeciesControl (pmol/mg protein)Treated (pmol/mg protein)Fold Changep-value
N-(2-hydroxypalmitoyl)-sphinganine1.5 ± 0.325.8 ± 4.117.2<0.001
Dihydroceramide (d18:0/16:0)12.3 ± 2.135.2 ± 5.62.9<0.01
Ceramide (d18:1/16:0)30.5 ± 4.545.1 ± 6.21.5<0.05
Sphinganine8.2 ± 1.59.1 ± 1.81.1>0.05
Sphingomyelin (d18:1/16:0)150.7 ± 20.1185.4 ± 25.31.2>0.05

Troubleshooting and Considerations

  • Solubility: N-(2-hydroxypalmitoyl)-sphinganine has low aqueous solubility. Ensure complete dissolution in the stock solvent before diluting in culture medium.

  • Internal Standards: The use of appropriate internal standards for each lipid class is crucial for accurate quantification.[11][12]

  • Chromatography: Optimization of the chromatographic gradient may be necessary to resolve isomeric lipid species.

  • Data Analysis: Utilize specialized software for lipid identification and quantification from raw mass spectrometry data.

By employing these application notes and protocols, researchers can effectively utilize N-(2-hydroxypalmitoyl)-sphinganine as a tool to investigate the complex and vital roles of sphingolipids in health and disease.

References

Application Notes and Protocols for HPLC-MS/MS Analysis of Hydroxypalmitoyl Sphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of hydroxypalmitoyl sphinganine (B43673) in biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Hydroxypalmitoyl sphinganine, a type of ceramide, is a crucial lipid molecule involved in maintaining the skin barrier function.[1] Accurate quantification of this analyte is essential for research in dermatology, cosmetics, and drug development. The described method utilizes a robust sample preparation procedure, efficient chromatographic separation, and sensitive mass spectrometric detection, ensuring high precision and accuracy.

Introduction

Sphingolipids, including ceramides (B1148491) like this compound, are integral structural components of cell membranes and function as signaling molecules in various cellular processes.[2][3] Alterations in sphingolipid metabolism have been implicated in a range of diseases. Consequently, the ability to accurately measure specific sphingolipid species is of significant interest. HPLC-MS/MS has emerged as a powerful technique for sphingolipid analysis due to its high specificity, sensitivity, and capability for simultaneous quantification of multiple analytes.[3][4][5] This protocol is specifically tailored for the analysis of this compound, providing a reliable method for researchers.

Experimental Protocols

Sample Preparation (Lipid Extraction)

A butanolic extraction procedure is recommended for the efficient recovery of sphingolipids.[2]

Reagents:

  • Citric acid/Disodium hydrogen phosphate (B84403) buffer (200 mM/270 mM, pH 4)

  • 1-Butanol (B46404)

  • Water-saturated 1-Butanol

  • Internal Standard (IS) solution (e.g., C17-sphingosine or other non-naturally occurring sphingolipid analog)

Procedure:

  • To 100 µg of protein from a cell homogenate or an equivalent amount from other biological matrices, add 20 µL of the internal standard mixture.[2]

  • Add 60 µL of the citric acid/disodium hydrogen phosphate buffer.[2]

  • Perform the extraction by adding 1 mL of 1-butanol followed by 500 µL of water-saturated 1-butanol.[2]

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Carefully collect the upper butanol phase.

  • Evaporate the butanol phase to dryness under a stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.[6]

HPLC-MS/MS Analysis

This section details the instrumental conditions for the chromatographic separation and mass spectrometric detection of this compound. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography can be employed for sphingolipid analysis.[2][7] A HILIC method is described below as it offers good peak shapes and short analysis times for a broad range of sphingolipids.[2]

Instrumentation:

  • HPLC system with a binary or isocratic pump (e.g., Agilent 1200 series or equivalent).[2]

  • Autosampler.[2]

  • A hybrid triple quadrupole linear ion trap mass spectrometer or a similar triple quadrupole mass spectrometer.[2]

Chromatographic Conditions:

  • Column: HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[2]

  • Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate.[2]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[2]

  • Flow Rate: 800 µL/min.[2]

  • Column Temperature: 50°C.[2]

  • Injection Volume: 2 µL.[2]

  • Gradient Elution: [2]

    • 0-0.1 min: 100% B

    • 0.1-0.11 min: Step to 90% B

    • 0.11-2.5 min: Linear gradient to 50% B

    • 2.5-3.5 min: Hold at 50% B

    • 3.51-4.5 min: Re-equilibration at 100% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI).[2]

  • Ion Spray Voltage: 5500 V.[2]

  • Ion Source Heater Temperature: 400°C.[2]

  • Source Gas 1 (Nebulizer Gas): 40 psi.[2]

  • Source Gas 2 (Heater Gas): 35 psi.[2]

  • Curtain Gas: 20 psi.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2][6]

MRM Transitions: For this compound (C34H69NO4), the exact mass is approximately 555.5 g/mol .[8] The precursor ion in positive ESI mode would be [M+H]+ at m/z 556.5. The product ions would result from the fragmentation of the molecule, typically involving the loss of water and cleavage of the amide bond. While specific transitions for this compound are not explicitly detailed in the provided search results, based on the general fragmentation of ceramides, plausible transitions can be predicted. For a robust method, these transitions should be optimized experimentally.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be expected from a validated HPLC-MS/MS method for sphingolipid analysis. These values are based on published data for similar analytes.[9][10]

ParameterTypical ValueReference
Limit of Detection (LOD)10 - 30 fmol[9][10]
Limit of Quantification (LOQ)30 - 100 fmol
Linearity (R²)> 0.99[11]
Precision (CV%)< 15%[9][10]
Accuracy/Recovery85 - 115%[2]

Signaling Pathways and Workflows

The following diagrams illustrate the general workflow for the HPLC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., cell homogenate) is_add Add Internal Standard sample->is_add extraction Butanol Extraction is_add->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (HILIC) reconstitution->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification ms->quant report Reporting quant->report

Figure 1. Experimental workflow for HPLC-MS/MS analysis.

logical_relationship cluster_instrument Instrumentation cluster_method Methodology cluster_output Output HPLC HPLC System MS Mass Spectrometer HPLC->MS QuantData Quantitative Data MS->QuantData SamplePrep Sample Preparation SamplePrep->HPLC LC_Params LC Parameters LC_Params->HPLC MS_Params MS Parameters MS_Params->MS

Figure 2. Key components of the analytical method.

References

Application Notes and Protocols: Quantification of Hydroxypalmitoyl Sphinganine in Reconstructed Human Epidermis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypalmitoyl sphinganine (B43673), a key ceramide precursor, plays a pivotal role in the formation and maintenance of the skin's barrier function.[1] Its quantification in reconstructed human epidermis (RHE) models is crucial for evaluating the efficacy of cosmetic and dermatological formulations aimed at improving skin health. RHE models provide a valuable in vitro system that closely mimics the structure and function of the native human epidermis, offering a reliable platform for studying lipid metabolism and the impact of various compounds on the skin barrier.[2]

This document provides detailed application notes and protocols for the quantification of hydroxypalmitoyl sphinganine in RHE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for lipid analysis.[3]

Signaling Pathway: De Novo Ceramide Synthesis

The synthesis of ceramides (B1148491), including this compound, primarily occurs through the de novo pathway in the endoplasmic reticulum of keratinocytes. This pathway is fundamental to the production of the diverse range of ceramides that constitute the lipid barrier of the stratum corneum.

Ceramide_Synthesis cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Keto_Sphinganine 3-Ketosphinganine SPT->Keto_Sphinganine KSR 3-Ketosphinganine Reductase Keto_Sphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS Dihydroceramide Desaturase Dihydroceramide->DEGS Ceramide Ceramide (e.g., Hydroxypalmitoyl Sphinganine) DEGS->Ceramide FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CerS

Caption: De Novo Ceramide Synthesis Pathway in the Endoplasmic Reticulum.

Experimental Workflow

The overall workflow for the quantification of this compound in RHE involves several key steps, from sample harvesting to data analysis.

Experimental_Workflow RHE Reconstructed Human Epidermis Sample Harvesting Sample Harvesting and Homogenization RHE->Harvesting Extraction Lipid Extraction (Bligh & Dyer) Harvesting->Extraction Drydown Sample Dry-down and Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Data Data Analysis and Quantification LCMS->Data

References

Application Notes & Protocols: In Vitro Delivery of Hydroxypalmitoyl Sphinganine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxypalmitoyl sphinganine (B43673), a key ceramide species, is a bioactive sphingolipid integral to cellular structure and signaling. It plays a crucial role in regulating a variety of cellular processes, including differentiation, proliferation, senescence, and apoptosis.[1][2] However, its therapeutic and research potential is often hindered by its high lipophilicity and poor aqueous solubility. This makes efficient and reproducible delivery to cells in in vitro culture systems a significant challenge.[1]

Conventional methods using organic solvents like DMSO can introduce confounding variables, as these solvents are known to affect cell viability and phenotype.[1] To overcome these limitations, advanced delivery systems are essential to enhance the bioavailability and cellular uptake of hydroxypalmitoyl sphinganine without inducing solvent-related cytotoxic effects. This document provides an overview of common delivery systems and detailed protocols for their preparation and application in in vitro studies. The primary focus will be on liposomal carriers, which have demonstrated considerable success in delivering ceramides (B1148491) and other lipophilic molecules.[3][4][5]

Featured Delivery System: Liposomes

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, closely mimicking the structure of natural cell membranes.[6] They are a versatile platform for drug delivery, capable of encapsulating both hydrophilic and hydrophobic compounds. For this compound, the molecule is incorporated directly into the lipid bilayer.

Advantages of Liposomal Delivery:

  • Enhanced Solubility: Overcomes the poor aqueous solubility of this compound.

  • Improved Stability: Protects the encapsulated ceramide from enzymatic degradation.[3]

  • Biocompatibility: Composed of naturally occurring lipids, leading to low intrinsic toxicity.

  • Efficient Cellular Uptake: The lipid bilayer of the liposome (B1194612) can fuse with the cell membrane, facilitating the direct delivery of its contents into the cytoplasm.[7]

  • Flexibility: The physicochemical properties of liposomes (size, charge, and surface modifications) can be tailored to optimize delivery for specific cell types.[8][9]

Sphingolipid-based nanocarriers, such as those containing ceramides, have been noted for their enhanced stability compared to conventional liposomes due to the presence of amide and ether bonds in their structure.[4][5][10]

Data Presentation: Physicochemical and Efficacy Parameters

The successful application of any delivery system relies on its characterization and reproducible efficacy. The following tables summarize typical quantitative data for ceramide-loaded nanocarriers based on published studies.

Table 1: Typical Physicochemical Properties of Ceramide Delivery Systems

ParameterDelivery SystemTypical ValueSignificanceReference
Particle Size Oil-in-Water Nanoemulsion112.5 nmInfluences cellular uptake and tissue penetration. Sizes < 200 nm are often preferred for efficient endocytosis.[7]
Liposomes< 200 nmSmaller size improves the surface area-to-volume ratio, potentially enhancing encapsulation efficiency.[6]
Polydispersity Index (PDI) Liposomes< 0.3Indicates a homogenous and monodisperse population of vesicles, crucial for reproducibility.[6]
Encapsulation Efficiency Oil-in-Water Nanoemulsion85%Represents the percentage of the initial drug that is successfully incorporated into the nanocarrier.[7]
Surface Charge (Zeta Potential) Liposomes (various)-30 mV to +30 mVAffects stability in suspension (high absolute values prevent aggregation) and interaction with negatively charged cell membranes.[6]

Table 2: Example In Vitro Efficacy Data for Ceramide Delivery Systems

AssayDelivery SystemResultImplicationReference
Cellular Internalization OTR-Targeted Liposomes85.6% ± 8.3%Targeted liposomes show significantly higher uptake compared to non-targeted controls (4.1% ± 0.8%).[11]
Apoptosis Induction C6 Ceramide-CholPC BilayerMore potent than DMSO-delivered C6 ceramideSolvent-free system enhances bioavailability and cellular response.[1]
Cytokine Reduction (IL-8) Liposomal Antioxidant Complex49.8% reduction in irradiated skin explantsDemonstrates the ability of liposomes to deliver active compounds to elicit a biological response.[12]
MMP-9 Reduction Liposomal Antioxidant Complex38.5% reduction in irradiated skin explantsFurther evidence of the biological activity of liposome-delivered agents.[12]

Diagrams of Workflows and Pathways

experimental_workflow char char treat treat char->treat

liposome_preparation dissolve 1. Dissolve Lipids & Hydroxypalmitoyl Sphinganine in Organic Solvent evap 2. Evaporate Solvent to Create Thin Lipid Film dissolve->evap hydrate 3. Hydrate Film with Aqueous Buffer evap->hydrate vortex 4. Vortex to Form Multilamellar Vesicles (MLVs) hydrate->vortex resize 5. Resize Vesicles via Sonication or Extrusion vortex->resize sterilize 6. Sterilize by Filtration (0.22 µm filter) resize->sterilize

ceramide_pathway cer Ceramide (this compound) s1p Sphingosine-1-Phosphate (S1P) cer->s1p Ceramidase & Sphingosine Kinase s1p->cer S1P Phosphatase & Ceramide Synthase

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol details the thin-film hydration method, a robust and widely used technique for preparing liposomes.[6][11]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) (Optional, for "stealth" liposomes)

  • This compound (HPS)

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or Liposome extruder with polycarbonate membranes (e.g., 100 nm)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Lipid Preparation: In a clean round-bottom flask, dissolve DSPC, cholesterol, and HPS in a chloroform:methanol mixture (e.g., 2:1 v/v). A common molar ratio is 55:40:5 (DSPC:Cholesterol:HPS). If using DSPE-PEG2000, it can be added at 1-5 mol%.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature (for DSPC, >55°C) until a thin, uniform lipid film is formed on the inner wall of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

  • Hydration: Add sterile PBS (pH 7.4) to the flask, pre-warmed to the same temperature as evaporation. The volume depends on the desired final lipid concentration (e.g., 10-20 mg/mL).

  • Vesicle Formation: Agitate the flask by vortexing or manual shaking for 30-60 minutes. The lipid film will disperse into the buffer, forming multilamellar vesicles (MLVs). The solution will appear milky.

  • Size Reduction (Crucial Step):

    • Extrusion (Recommended): Load the MLV suspension into a pre-heated liposome extruder. Sequentially pass the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, then 200 nm, then 100 nm). Repeat this process 11-21 times to obtain unilamellar vesicles (LUVs) with a uniform size distribution.[6]

    • Sonication: Alternatively, place the flask in a bath sonicator and sonicate at a controlled temperature until the suspension becomes clearer. Note that sonication can sometimes lead to lipid degradation or titanium leaching if a probe sonicator is used.

  • Sterilization: Filter the final liposome suspension through a 0.22 µm sterile syringe filter into a sterile container.[13]

  • Storage: Store the liposomes at 4°C. Stability should be assessed over time, but they are typically stable for several weeks.[11]

Protocol 2: Characterization of Liposomal Formulations

A. Particle Size and Polydispersity Index (PDI)

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the liposome suspension in PBS to an appropriate concentration for the DLS instrument.

  • Analysis: Measure the Z-average diameter (particle size) and the PDI. A PDI value below 0.3 is considered acceptable for a homogenous formulation.[6]

B. Encapsulation Efficiency (%EE)

  • Method: Quantification of unencapsulated HPS separated from the liposomes.

  • Procedure: a. Place a known volume of the liposome suspension into an ultracentrifuge tube or a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO). b. Centrifuge at high speed to pellet the liposomes or separate the aqueous phase containing free drug. c. Carefully collect the supernatant (containing unencapsulated HPS). d. Disrupt the liposome pellet with a suitable solvent (e.g., methanol) to release the encapsulated HPS. e. Quantify the concentration of HPS in the supernatant and the disrupted pellet using a suitable analytical method like HPLC.

  • Calculation: %EE = (Total HPS - Unencapsulated HPS) / Total HPS * 100

Protocol 3: In Vitro Cell Treatment and Viability Assay

Materials:

  • Target cell line (e.g., HaCaT keratinocytes, A549 lung cancer cells)

  • Complete cell culture medium.[14]

  • 96-well cell culture plates

  • HPS-loaded liposomes and "empty" liposomes (placebo)

  • Resazurin (B115843) sodium salt solution or other viability reagent (e.g., MTT, WST-1)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the HPS-liposomes and empty liposomes in complete culture medium.

  • Remove the old medium from the cells and replace it with the treatment media. Include untreated cells as a negative control and a solvent control if necessary.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (Resazurin Assay): a. Add resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours. b. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin. c. Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Protocol 4: Cellular Uptake by Fluorescence Microscopy

Materials:

  • Liposomes prepared as in Protocol 1, but with the inclusion of a fluorescent lipid (e.g., 0.5 mol% NBD-PE or Rhodamine-PE) in the initial lipid mixture.

  • Cells cultured on glass coverslips or in imaging-grade multi-well plates.

  • Hoechst 33342 stain (for nuclei).

  • Paraformaldehyde (PFA) solution (4% in PBS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Seeding: Seed cells on coverslips and allow them to adhere.

  • Treatment: Treat the cells with the fluorescently-labeled liposomes for various time points (e.g., 1, 4, 24 hours).

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash again with PBS and then stain the cell nuclei with Hoechst 33342 for 10 minutes.

  • Mounting and Imaging: Wash a final time, mount the coverslips onto microscope slides with a mounting medium, and seal.

  • Visualization: Image the cells using a fluorescence microscope. The blue channel will show the nuclei, and the appropriate channel for your fluorescent lipid (e.g., green for NBD) will show the location of the internalized liposomes. This can provide qualitative evidence of cellular uptake.[7]

References

Formulating Hydroxypalmitoyl Sphinganine for Topical Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypalmitoyl sphinganine (B43673), a synthetic ceramide precursor, is a pivotal ingredient in dermatological and cosmetic research due to its role in reinforcing the skin's natural barrier.[1][2] As a lipophilic molecule, its effective formulation into topical delivery systems is crucial for bioavailability and efficacy.[3] This document provides detailed application notes and protocols for the formulation and evaluation of hydroxypalmitoyl sphinganine for topical research applications.

This compound functions by serving as a building block for the de novo synthesis of essential ceramides (B1148491), particularly ceramides 1, 2, and 3, within the epidermis.[1] This replenishment of the skin's lipid matrix enhances its barrier function, leading to improved hydration and a reduction in transepidermal water loss (TEWL).[1] Clinical studies have demonstrated the benefits of formulations containing this compound in improving skin hydration and barrier integrity, particularly in compromised skin conditions.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for developing stable and effective topical formulations.

PropertyValue/DescriptionSource
Chemical Name N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide[4]
Molecular Formula C34H69NO4[4]
Molecular Weight 555.9 g/mol [4]
Appearance Assumed to be a white to off-white powderGeneral knowledge
Solubility Fat-soluble. Soluble in glycols such as propylene (B89431) glycol and in various cosmetic esters and oils. Practically insoluble in water.[5][6]
LogP (Predicted) High (indicative of lipophilicity)General knowledge
Recommended Use Level 0.0025% - 0.062% (w/w)General knowledge

Signaling Pathway: Conversion to Endogenous Ceramides

This compound is metabolized within keratinocytes to form key structural ceramides. This process is integral to its mechanism of action in restoring the skin barrier.

G cluster_0 Keratinocyte Cytoplasm cluster_1 Stratum Corneum This compound This compound Metabolic Conversion Metabolic Conversion This compound->Metabolic Conversion Uptake Ceramide Synthase Ceramide Synthase Metabolic Conversion->Ceramide Synthase Precursor Endogenous Ceramides Endogenous Ceramides Ceramide Synthase->Endogenous Ceramides Synthesis of Ceramide 1, 2, 3 Enhanced Barrier Function Enhanced Barrier Function Endogenous Ceramides->Enhanced Barrier Function Integration into Lipid Lamellae

Ceramide Synthesis Pathway

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol outlines a foundational method for creating a stable oil-in-water emulsion suitable for topical application of this compound.

Materials:

  • This compound

  • Oil Phase:

    • Caprylic/Capric Triglyceride (or other suitable cosmetic ester)

    • Cetearyl Alcohol (thickener and emulsion stabilizer)

  • Aqueous Phase:

    • Deionized Water

    • Glycerin (humectant)

    • Propylene Glycol (solvent for this compound)[5]

  • Emulsifier: Polysorbate 60 or a suitable non-ionic emulsifier

  • Preservative: Phenoxyethanol or other broad-spectrum preservative

  • pH adjuster: Citric acid or sodium hydroxide (B78521) solution

Procedure:

  • Oil Phase Preparation: In a heat-resistant beaker, combine the caprylic/capric triglyceride and cetearyl alcohol. Heat to 70-75°C with gentle stirring until all components are melted and uniform.

  • Active Solubilization: In a separate beaker, disperse the this compound in propylene glycol with gentle heating (around 60°C) and stirring until fully dissolved. Add this solution to the heated oil phase and maintain the temperature at 70-75°C.

  • Aqueous Phase Preparation: In another heat-resistant beaker, combine the deionized water and glycerin. Heat to 70-75°C with stirring. Add the emulsifier to the heated aqueous phase and stir until fully dissolved.

  • Emulsification: Slowly add the heated oil phase to the heated aqueous phase under continuous high-shear mixing (e.g., using a homogenizer). Mix for 5-10 minutes to form a uniform emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently with a propeller mixer.

  • Addition of Preservative and pH Adjustment: When the emulsion has cooled to below 40°C, add the preservative. Check the pH of the emulsion and adjust to a skin-compatible range (typically 4.5-6.5) using citric acid or sodium hydroxide solution as needed.[7]

  • Final Mixing: Continue gentle stirring until the emulsion reaches room temperature.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the methodology for assessing the penetration of formulated this compound through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like ethanol (B145695) or a non-ionic surfactant to maintain sink conditions for the lipophilic active)

  • Formulated this compound emulsion

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Membrane Preparation: Thaw the cryopreserved skin and cut it into sections large enough to fit the Franz diffusion cells. Ensure the stratum corneum side is intact.

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C ± 1°C.

  • Formulation Application: Apply a finite dose of the this compound emulsion evenly onto the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.[8][9]

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot.

G cluster_0 Experimental Workflow A Prepare Skin Membrane B Assemble Franz Cell A->B C Apply Formulation B->C D Collect Samples C->D E HPLC Analysis D->E F Data Analysis E->F

In Vitro Permeation Workflow
Protocol 3: Evaluation of Skin Barrier Function

This section outlines the protocols for measuring Transepidermal Water Loss (TEWL) and skin hydration to assess the in vivo efficacy of the formulation.

3.1 Transepidermal Water Loss (TEWL) Measurement

Instrument: Tewameter® or similar open-chamber evaporimeter.

Procedure:

  • Acclimatization: Subjects should acclimatize in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% RH) for at least 20-30 minutes before measurements.[10]

  • Baseline Measurement: Before applying the product, take baseline TEWL measurements on the designated test areas (e.g., volar forearm).

  • Product Application: Apply a standardized amount of the this compound formulation to the test area. A control area should be left untreated.

  • Post-Application Measurements: At specified time points (e.g., 1, 2, 4, 8, and 24 hours) after application, repeat the TEWL measurements on both the treated and control sites. The probe should be held gently against the skin without excessive pressure.[10]

  • Data Analysis: Calculate the percentage change in TEWL from baseline for both treated and control sites. A decrease in TEWL indicates an improvement in skin barrier function.

3.2 Skin Hydration Measurement

Instrument: Corneometer® or similar capacitance-based hydration measurement device.

Procedure:

  • Acclimatization: Subjects should follow the same acclimatization procedure as for TEWL measurements.

  • Baseline Measurement: Take baseline skin hydration measurements on the designated test areas.

  • Product Application: Apply a standardized amount of the formulation to the test area, with an untreated control site.

  • Post-Application Measurements: At the same time points as the TEWL measurements, measure skin hydration. The probe should be pressed firmly and perpendicularly against the skin surface.

  • Data Analysis: Calculate the percentage change in skin hydration from baseline for both treated and control areas. An increase in the Corneometer® units indicates improved skin hydration.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: In Vitro Skin Permeation of this compound

Time (hours)Cumulative Amount Permeated (µg/cm²)
1
2
4
6
8
12
24
Steady-State Flux (Jss) (µg/cm²/h)

Table 2: In Vivo Efficacy on Skin Barrier Function

Time (hours)% Change in TEWL (Treated vs. Control)% Change in Skin Hydration (Treated vs. Control)
1
2
4
8
24

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the formulation and evaluation of this compound for topical research. Adherence to these standardized methods will facilitate the generation of reliable and reproducible data, enabling a deeper understanding of the efficacy of this potent skin barrier-enhancing ingredient. Further optimization of the formulation, such as the inclusion of penetration enhancers or the use of advanced delivery systems like nanoemulsions, may further improve the bioavailability and therapeutic potential of this compound.[3][11]

References

Application Note: Evaluating Skin Barrier Enhancement with Hydroxypalmitoyl Sphinganine in 3D Reconstructed Human Epidermis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The skin barrier, primarily located in the stratum corneum (SC), is essential for protecting the body from external threats and preventing excessive water loss.[1][2] This "bricks and mortar" structure consists of corneocytes ("bricks") embedded in a lipid-rich matrix ("mortar").[3] Ceramides (B1148491) are the most abundant lipid class in this matrix, accounting for over 50% by weight, and are critical for maintaining barrier integrity and homeostasis.[4][5] A deficiency in ceramides is linked to impaired barrier function, leading to conditions like dry skin and atopic dermatitis.[4][6][7]

Hydroxypalmitoyl sphinganine (B43673), a synthetic ceramide precursor (also known as a pseudo-ceramide), has emerged as a key ingredient in skincare for its ability to reinforce the skin barrier.[8][9][10] It functions by encouraging the skin's uppermost layers to naturally synthesize their own ceramides, thereby improving hydration, reducing transepidermal water loss (TEWL), and restoring barrier integrity.[8][10][11]

Three-dimensional (3D) reconstructed human epidermis (RHE) models offer a powerful and ethically sound platform for studying the effects of active compounds on skin barrier function.[1][3] These models closely mimic the structure and physiology of native human epidermis, making them invaluable tools for efficacy testing and mechanistic studies in cosmetic and pharmaceutical research.[12][13] This document provides detailed protocols for utilizing hydroxypalmitoyl sphinganine in 3D skin models to assess its impact on key markers of skin barrier function.

Mechanism of Action: Ceramide Biosynthesis

Ceramides are synthesized in the epidermis through several pathways, with the de novo pathway being the most crucial for establishing the epidermal barrier.[14][15] This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce ceramides.[15][16] this compound is thought to be metabolized by epidermal enzymes and incorporated into the endogenous ceramide pool, stimulating an increase in key ceramide species.[11][17] In-vitro studies on reconstructed human skin have shown that topically applied this compound can increase the production of ceramides 1, 2, and 3.[11][17]

Ceramide_Synthesis Simplified De Novo Ceramide Synthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Palmitoyl_CoA Palmitoyl-CoA + Serine Keto_DHS 3-keto-dihydrosphingosine Palmitoyl_CoA->Keto_DHS SPT DHS Dihydrosphingosine (Sphinganine) Keto_DHS->DHS 3-KSR Dihydroceramide Dihydroceramide DHS->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Complex_Sphingolipids Glucosylceramides, Sphingomyelin Ceramide->Complex_Sphingolipids Transport (CERT) HPS Hydroxypalmitoyl Sphinganine (Pseudo-ceramide) HPS->Dihydroceramide Metabolized & Incorporated Lamellar_Bodies Lamellar Bodies (Stratum Granulosum) Complex_Sphingolipids->Lamellar_Bodies Packaging

Caption: Simplified de novo ceramide synthesis pathway and the integration of this compound.

Experimental Workflow

A systematic approach is required to evaluate the efficacy of this compound. The general workflow involves culturing 3D RHE models, applying the test compound, and then performing a series of functional and molecular analyses to assess changes in skin barrier properties.

Experimental_Workflow Experimental Workflow for Assessing Barrier Function cluster_assays Endpoint Analyses start Start: Receive 3D RHE Models culture Equilibrate & Culture RHE Models (24 hours) start->culture treatment Topical Application: 1. Vehicle Control 2. This compound culture->treatment incubation Incubate for Specified Duration (e.g., 24-72 hours) treatment->incubation teer Barrier Integrity: Transepidermal Water Loss (TEWL) incubation->teer permeability Barrier Permeability: Lucifer Yellow Assay incubation->permeability lipids Lipid Analysis: Ceramide Quantification (HPTLC/LC-MS) incubation->lipids proteins Protein Expression: IHC/Western Blot (Filaggrin, Loricrin, Claudin-1) incubation->proteins data Data Analysis & Interpretation teer->data permeability->data lipids->data proteins->data end Conclusion data->end

Caption: Overall experimental workflow from 3D skin model treatment to final data analysis.

Data Presentation: Summary of Expected Outcomes

The following tables summarize potential quantitative results from studies evaluating this compound on 3D RHE models. These are example data based on published findings.[6][17]

Table 1: Effect on Barrier Integrity and Permeability

Treatment GroupTEWL (g/m²/h)% Reduction vs. ControlLucifer Yellow Permeability (RFU)% Reduction vs. Control
Vehicle Control25.4 ± 2.1-15,800 ± 1,250-
0.05% HPS16.8 ± 1.533.9%9,200 ± 98041.8%
0.1% HPS14.2 ± 1.144.1%7,100 ± 85055.1%
*p < 0.05 compared to Vehicle Control. HPS: this compound. RFU: Relative Fluorescence Units.

Table 2: Effect on Epidermal Ceramide Content

Treatment GroupTotal Ceramide (µg/mg tissue)Ceramide NP (Fold Change)Ceramide NS (Fold Change)Ceramide AP (Fold Change)
Vehicle Control12.5 ± 1.31.01.01.0
0.1% HPS19.8 ± 2.01.81.61.7
*p < 0.05 compared to Vehicle Control.

Table 3: Effect on Barrier-Related Protein Expression

Treatment GroupFilaggrin Expression (Fold Change)Loricrin Expression (Fold Change)Claudin-1 Expression (Fold Change)
Vehicle Control1.01.01.0
0.1% HPS1.91.71.5
p < 0.05 compared to Vehicle Control. Data represents semi-quantitative analysis from Western Blot.

Experimental Protocols

Protocol 1: Culture and Treatment of 3D RHE Models
  • Model Acclimatization: Upon receipt of RHE models (e.g., EpiDerm™, SkinEthic™ RHE), place them in 6-well plates containing 1.0 mL of pre-warmed maintenance medium per well. Ensure the medium only touches the bottom of the tissue insert.

  • Incubation: Incubate the models at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for recovery from shipping stress.

  • Preparation of Test Substance: Prepare a solution or cream base of this compound at the desired concentrations (e.g., 0.05%, 0.1%) in an appropriate vehicle. A vehicle-only formulation will serve as the negative control.

  • Topical Application: Apply a precise amount (e.g., 2-5 mg/cm²) of the test substance or vehicle control evenly onto the surface of the RHE models.

  • Exposure: Return the models to the incubator for the desired exposure period (typically 24, 48, or 72 hours).

Protocol 2: Assessment of Barrier Integrity - Transepidermal Water Loss (TEWL)

TEWL measures the rate of water vapor diffusing across the stratum corneum, providing a key indicator of barrier integrity.[18][19]

  • Equipment: Use a TEWL meter with an open-chamber probe (e.g., Tewameter®) or a VapoMeter™.

  • Acclimatization: Before measurement, transfer the RHE models to a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes to equilibrate.

  • Measurement:

    • Gently place the probe on the surface of the RHE model, ensuring a complete seal.

    • Allow the reading to stabilize according to the manufacturer's instructions (typically 30-60 seconds).

    • Record the TEWL value in g/m²/h.

    • Take at least three independent readings per tissue and average the results.

  • Analysis: Compare the TEWL values of the treated groups to the vehicle control. A significant decrease in TEWL indicates an improvement in skin barrier function.[20]

Protocol 3: Assessment of Barrier Permeability - Lucifer Yellow Assay

This assay measures the passage of a fluorescent molecule (Lucifer Yellow) through the paracellular space, which is restricted by tight junctions.[5]

  • Preparation: At the end of the treatment period, wash the RHE surface gently with Phosphate-Buffered Saline (PBS) to remove any residual test substance.

  • Application: Add 100 µL of Lucifer Yellow solution (1 mg/mL in PBS) to the apical surface of the RHE model.

  • Incubation: Incubate the models for 2 hours at 37°C.

  • Sample Collection: Collect the entire volume of the basal medium from the well.

  • Quantification:

    • Transfer 100 µL of the collected basal medium to a 96-well black plate.

    • Measure the fluorescence using a plate reader (Excitation: ~428 nm, Emission: ~535 nm).

  • Analysis: A decrease in fluorescence in the basal medium of treated groups compared to the control indicates a strengthening of the tight junction barrier and reduced permeability.

Protocol 4: Analysis of Barrier-Related Protein Expression (Immunohistochemistry)

This protocol allows for the visualization and localization of key structural proteins within the 3D tissue.

  • Tissue Processing:

    • Fix the RHE models in 10% neutral buffered formalin for 24 hours.

    • Process the tissues and embed them in paraffin (B1166041) wax.

    • Cut 4-5 µm sections and mount them on charged glass slides.

  • Immunostaining:

    • Deparaffinization & Rehydration: Use xylene and a graded series of ethanol.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

    • Blocking: Block non-specific binding with 5% normal goat serum for 1 hour.

    • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against Filaggrin, Loricrin, or Claudin-1.[3][13]

    • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Detection: Visualize with a DAB chromogen substrate and counterstain with hematoxylin.

  • Analysis:

    • Image the sections using a light microscope.

    • Evaluate the intensity and localization of the staining. An increased expression of filaggrin and loricrin in the granular and cornified layers, and claudin-1 in the granular layer, signifies enhanced epidermal differentiation and barrier formation.

The Role of Structural Proteins and Lipids in Barrier Function

The skin's barrier is a complex, multi-faceted system. Ceramides, synthesized via pathways influenced by precursors like this compound, form the lamellar lipid structures in the stratum corneum. These lipids surround the corneocytes, which are themselves fortified by a cornified envelope composed of proteins like loricrin.[21][22] Filaggrin within the corneocytes breaks down to form the Natural Moisturizing Factor (NMF), crucial for hydration.[23][24] Deeper in the epidermis, tight junctions, containing proteins like claudin-1, regulate paracellular transport.[25] A functional barrier relies on the proper synthesis and organization of all these components.

Skin_Barrier_Structure Logical Relationships in Skin Barrier Structure cluster_SC Stratum Corneum ('Mortar') cluster_Corneocyte Corneocytes ('Bricks') cluster_TJ Stratum Granulosum HPS Hydroxypalmitoyl Sphinganine Ceramides Ceramides HPS->Ceramides Stimulates Synthesis Lipid_Matrix Intercellular Lipid Matrix Ceramides->Lipid_Matrix Major Component Barrier SKIN BARRIER FUNCTION Lipid_Matrix->Barrier Forms Water Seal Filaggrin Filaggrin NMF Natural Moisturizing Factor (NMF) Filaggrin->NMF Breaks down into NMF->Barrier Maintains Hydration Loricrin Loricrin CE Cornified Envelope Loricrin->CE Major Component of CE->Barrier Provides Structural Integrity TJ Tight Junctions (e.g., Claudin-1) TJ->Barrier Regulates Paracellular Permeability

Caption: Relationship between key lipids and proteins in maintaining skin barrier function.

Conclusion

The protocols outlined in this document provide a robust framework for substantiating the skin barrier-enhancing effects of this compound using 3D RHE models. By measuring functional parameters like TEWL and permeability, alongside molecular endpoints such as ceramide levels and structural protein expression, researchers can gain comprehensive insights into the efficacy and mechanism of action of this important ceramide precursor. This approach is invaluable for the preclinical evaluation of cosmetic and dermatological formulations aimed at restoring and maintaining a healthy skin barrier.

References

Troubleshooting & Optimization

solubility issues of hydroxypalmitoyl sphinganine in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxypalmitoyl sphinganine (B43673). The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Delivery

Question: My hydroxypalmitoyl sphinganine is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

Answer: This is a common issue due to the hydrophobic nature of this compound, a type of ceramide.[1][2] Here are several methods to improve solubility and ensure effective delivery:

  • Organic Solvents (DMSO or Ethanol): this compound and other ceramides (B1148491) are soluble in organic solvents like DMSO and ethanol (B145695).[3][4][5][6]

    • Protocol: Prepare a concentrated stock solution in 100% DMSO or ethanol. For cell treatment, dilute the stock solution directly into the pre-warmed (37°C) culture medium with vigorous vortexing.[7] The final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

    • Troubleshooting: If precipitation still occurs, try slightly warming the medium before adding the stock solution. Be aware that the compound may precipitate again as the medium cools.[1] Using a lower final concentration of this compound may also prevent precipitation.[7]

  • Bovine Serum Albumin (BSA) Complexation: BSA can act as a carrier protein to improve the solubility and delivery of lipids.[9][10]

    • Protocol: A detailed protocol for preparing a this compound-BSA complex is provided in the "Experimental Protocols" section. The molar ratio of the lipid to BSA should be optimized, with starting points often ranging from 2:1 to 6:1.[9][10]

    • Troubleshooting: Ensure you are using fatty acid-free BSA for the best results. The complex should be prepared fresh for optimal performance.

  • Liposomal Formulations: Liposome-based delivery systems can significantly improve the solubility and efficacy of ceramides.[11][12][13]

    • Protocol: A general protocol for preparing liposomes containing this compound is outlined in the "Experimental Protocols" section.

    • Troubleshooting: The size and stability of liposomes are critical. Ensure proper sonication or extrusion to achieve a uniform liposome (B1194612) population. The lipid composition of the liposomes can be adjusted to optimize stability and delivery.

  • Ethanol/Dodecane (B42187) Mixture: A solvent mixture of ethanol and dodecane (98:2, v/v) can be used to disperse ceramides in aqueous solutions for cell culture applications.[1][14]

    • Protocol: Dissolve the this compound in the ethanol:dodecane mixture and then add this solution to the cell culture medium with agitation.[1]

Experimental Design

Question: I am observing inconsistent or no effects of this compound in my experiments. What are the potential causes and solutions?

Answer: Inconsistent results can stem from several factors related to the compound's stability, experimental conditions, and the cells themselves.

  • Compound Instability:

    • Storage: As a lipid, this compound can be prone to degradation. Ensure it is stored at -20°C as a powder or in a suitable solvent. Avoid repeated freeze-thaw cycles.

  • Suboptimal Delivery:

    • Precipitation: As discussed above, precipitation can lead to a lower effective concentration of the compound. Visually inspect the media for any signs of precipitation before adding it to the cells.

    • Vehicle Effects: The solvent used (e.g., DMSO, ethanol) can have biological effects on its own. Always include a vehicle-only control in your experiments to account for these effects.

  • Cell-Specific Factors:

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may respond differently.

    • Metabolism: Cells can metabolize this compound, converting it into other bioactive sphingolipids.[15] Consider the metabolic activity of your cell line and the time course of your experiment.

Question: I am seeing high toxicity in my vehicle control group. What could be the cause?

Answer: High toxicity in the vehicle control group is typically due to the solvent used to dissolve the this compound.

  • Solvent Toxicity: The solvent (e.g., DMSO, ethanol) may be at a toxic concentration.

    • Solution: Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%).[8] It is advisable to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

Quantitative Data Summary

The following tables summarize quantitative data for ceramides and related sphingolipids to help guide experimental design. Note: Specific solubility data for this compound is limited; therefore, data for structurally similar sphingolipids are provided as a reference.

ParameterValueReference(s)
Solubility in DMSO
Sphinganine (d18:0)~2 mg/mL[3]
Sphingosine (d17:1)~2 mg/mL[5]
Sphinganine-d7 (d18:0)~2 mg/mL[4]
N-lauroyl-1-desoxymethyl-D-erythro-sphinganineSoluble at 40°C with sonication[6]
Solubility in Ethanol
Sphinganine (d18:0)Miscible[3]
Sphingosine (d17:1)Miscible[5]
Sphinganine-d7 (d18:0)Miscible[4]
N-lauroyl-1-desoxymethyl-D-erythro-sphinganine10 mg/mL in ethanol:water (95:5) at 40°C[6]
Solubility in Dimethyl Formamide
Sphinganine (d18:0)~10 mg/mL[3]
Sphingosine (d17:1)~10 mg/mL[5]
Sphinganine-d7 (d18:0)~10 mg/mL[4]
ParameterRecommended RangeReference(s)
Working Concentration in Cell Culture
BODIPY™ FL C12-Ceramide5 µM[16][17]
Final Solvent Concentration in Media
DMSO/Ethanol≤ 0.1% (v/v)[8]
Ceramide:BSA Molar Ratio
General Fatty Acids2:1 to 6:1[9][10]
Ceramide Acid2:1 (w/w)[18]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from methods used for other ceramides and fatty acids.[9][10][17]

  • Prepare a stock solution of this compound: Dissolve the this compound in ethanol or a chloroform:methanol (19:1, v/v) mixture to a concentration of approximately 1 mM.

  • Aliquot and dry: Transfer the desired amount of the stock solution to a sterile glass tube. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in a suitable buffer (e.g., PBS or HBSS) or serum-free medium to a concentration of approximately 0.34 mg/mL. Warm the solution to 37°C.

  • Complexation: Add the warm BSA solution to the lipid film. The final molar ratio of this compound to BSA should be optimized, with a starting point of 2:1 to 6:1.

  • Incubate and vortex: Vortex the mixture vigorously and incubate at 37°C for at least 30 minutes with occasional vortexing to ensure complete complexation.

  • Sterile filter: Filter the complex through a 0.22 µm sterile filter before adding to the cell culture medium.

Protocol 2: Preparation of Liposomes with this compound

This is a general protocol for preparing small unilamellar vesicles (SUVs) by the thin-film hydration and extrusion method.[11][13]

  • Lipid mixture preparation: In a round-bottom flask, dissolve this compound and other desired lipids (e.g., phosphatidylcholine, cholesterol) in a suitable organic solvent (e.g., chloroform).

  • Thin-film formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Sonication or Extrusion:

    • Sonication: Sonicate the lipid suspension using a bath or probe tip sonicator until the solution becomes clear.

    • Extrusion: For a more uniform size distribution, pass the hydrated lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated multiple times (e.g., 10-20 times).

  • Sterilization: Sterilize the liposome preparation by filtering through a 0.22 µm syringe filter.

Signaling Pathways and Experimental Workflows

Ceramide Synthesis and Metabolism

This compound is a precursor in the de novo synthesis pathway of ceramides.[15] This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce various ceramide species.[19][20] Ceramides are central to sphingolipid metabolism and can be further converted to other bioactive molecules like sphingosine-1-phosphate or incorporated into more complex sphingolipids.[21][22]

Ceramide_Synthesis cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_further_metabolism Further Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (Dihydrosphingosine) Sphinganine (Dihydrosphingosine) 3-Ketosphinganine->Sphinganine (Dihydrosphingosine) 3-KSR Dihydroceramide Dihydroceramide Sphinganine (Dihydrosphingosine)->Dihydroceramide CerS Hydroxypalmitoyl_Sphinganine This compound Dihydroceramide->Hydroxypalmitoyl_Sphinganine DEGS Ceramide Ceramide Hydroxypalmitoyl_Sphinganine->Ceramide Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide CerS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingosine-1-Phosphate Sphingosine-1-Phosphate Ceramide->Sphingosine-1-Phosphate

Caption: De novo synthesis and salvage pathways of ceramide metabolism.

Ceramide-Induced Apoptosis Signaling Pathway

Ceramides are well-known mediators of apoptosis.[21] They can be generated in response to various cellular stresses and activate downstream signaling cascades leading to programmed cell death.

Ceramide_Apoptosis Cellular Stress Cellular Stress Ceramide Ceramide Cellular Stress->Ceramide PP1/PP2A Protein Phosphatases (PP1/PP2A) Ceramide->PP1/PP2A JNK/SAPK JNK/SAPK Pathway Ceramide->JNK/SAPK Akt (PKB) Akt (PKB) (Pro-survival) PP1/PP2A->Akt (PKB) inhibition Bad Bad (Pro-apoptotic) PP1/PP2A->Bad dephosphorylation (activation) Mitochondria Mitochondria Bad->Mitochondria JNK/SAPK->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase Cascade Caspase Cascade Cytochrome_c->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Simplified ceramide-induced apoptosis signaling pathway.

Experimental Workflow for Studying this compound Effects

A typical workflow for investigating the cellular effects of this compound.

Experimental_Workflow Start Start Prepare Stock Solution Prepare this compound Stock Solution (e.g., in DMSO) Start->Prepare Stock Solution Cell Seeding Seed cells and allow to adhere/grow Start->Cell Seeding Prepare Delivery Vehicle Prepare Delivery Vehicle (e.g., BSA complex or liposomes) Prepare Stock Solution->Prepare Delivery Vehicle Treatment Treat cells with this compound and controls (vehicle, untreated) Prepare Delivery Vehicle->Treatment Cell Seeding->Treatment Incubation Incubate for desired time points Treatment->Incubation Cellular Assays Perform Cellular Assays (e.g., viability, apoptosis, protein analysis) Incubation->Cellular Assays Data Analysis Analyze and interpret data Cellular Assays->Data Analysis End End Data Analysis->End

Caption: General experimental workflow.

References

Technical Support Center: Hydroxypalmitoyl Sphinganine in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of hydroxypalmitoyl sphinganine (B43673) in experimental settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Stability and Storage

Q1.1: What are the recommended storage conditions for hydroxypalmitoyl sphinganine?

A: For long-term storage, it is recommended to store this compound as a solid at -20°C.[1] The container should be tightly sealed and kept in a dry, well-ventilated place.[1] For solutions, the choice of solvent is critical for stability (see Q2.2).

Q1.2: My this compound solution has been stored for a while. How can I check for degradation?

A: Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a Diode-Array Detector (DAD).[2] These methods can separate the intact this compound from potential degradation products. A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area, indicates degradation.

Q1.3: I subjected my samples containing this compound to multiple freeze-thaw cycles. Could this affect its integrity?

A: While specific data on this compound is limited, repeated freeze-thaw cycles can impact the stability of biomolecules in solution.[3][4] For lipids like ceramides (B1148491), these cycles can potentially lead to changes in aggregation state or phase separation in complex formulations.[5] It is advisable to aliquot solutions into single-use volumes to minimize the number of freeze-thaw cycles. If you suspect degradation, analyze the sample by HPLC or LC-MS.

2. Stability in Different Experimental Conditions

Q2.1: What is the thermal stability of this compound? I need to heat my sample for my assay.

A: this compound, as a ceramide, is generally heat-sensitive.[6] Studies on similar ceramides have shown that thermal degradation can occur at elevated temperatures. For instance, ceramide type IV shows structural changes and degradation at temperatures above 125°C.[7][8] However, another type, ceramide III, was found to be stable up to 140°C.[7][8] For cosmetic formulations, it is recommended to add ceramides at 40°C or lower.[6] It is crucial to evaluate the thermal stability of this compound under your specific experimental conditions if heating is required.

Q2.2: In which solvents is this compound stable?

A: this compound is a lipophilic molecule.[9] While it can be dissolved in organic solvents, some solvents can promote degradation. For example, upon storage in chloroform (B151607) or chloroform-methanol mixtures, ceramides can undergo acid-catalyzed N-acyl migration, leading to the formation of O-acylated derivatives.[2] This is due to the potential for aged chloroform to become acidic.[2] For long-term storage in solution, methanol (B129727) or dichloromethane (B109758) are considered more suitable choices.[2]

Q2.3: What is the optimal pH range for working with this compound?

A: Ceramides are most stable in a pH range of 4.5 to 6.5.[6][9] Extreme pH values, both acidic and alkaline, should be avoided as they can lead to hydrolysis of the amide bond. Under moderately acidic conditions, N-acyl migration can also occur.[2]

Q2.4: Is this compound sensitive to light?

3. Troubleshooting Assay Inconsistency

Q3.1: I am observing inconsistent results in my cell-based assays with this compound. Could stability be an issue?

A: Yes, inconsistent results can be a sign of degradation. If the compound degrades in your culture medium or during incubation, the effective concentration will decrease over time. Consider the following:

  • Preparation of stock solutions: Prepare stock solutions in a stable solvent like methanol or dichloromethane and store them at -20°C in single-use aliquots.

  • Working solutions: Prepare working solutions fresh for each experiment.

  • Incubation time and conditions: Be mindful of the pH and temperature of your assay conditions. Prolonged incubation at 37°C could potentially lead to some degradation, although specific data is lacking.

Q3.2: My analytical quantification of this compound is showing lower than expected concentrations. What could be the cause?

A: Lower than expected concentrations could be due to:

  • Degradation: As discussed, thermal, pH, or solvent-induced degradation can reduce the amount of intact compound.

  • Adsorption: Lipophilic compounds like this compound can adsorb to plasticware. Using low-adhesion microplates and tubes may help mitigate this.

  • Incomplete solubilization: Ensure the compound is fully dissolved in your solvent before making further dilutions.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data on the degradation rates of this compound. However, based on studies of similar ceramides, the following qualitative stability information can be summarized:

ConditionStability ConcernRecommendation
Temperature Heat-sensitive; degradation observed >125°C for some ceramides.[7][8]Avoid high temperatures; for formulation, add at ≤40°C.[6]
pH Stable in the 4.5 - 6.5 range.[6][9] Susceptible to acid-catalyzed rearrangement.[2]Maintain pH within the stable range. Avoid strongly acidic or basic conditions.
Solvents Prone to N-acyl migration in chloroform-containing solvents upon storage.[2]Use methanol or dichloromethane for long-term storage of solutions.[2]
Storage Recommended as a solid at -20°C.[1]Store long-term as a solid at -20°C in a tightly sealed container.[1]
Freeze-Thaw Potential for changes in aggregation or phase separation.[3][4][5]Aliquot solutions to minimize freeze-thaw cycles.
Light Potential for photodegradation.Protect from prolonged light exposure.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[15][16][17][18]

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol, dichloromethane, water, acetonitrile (B52724)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a DAD or MS detector

  • pH meter

  • Incubator/oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or dichloromethane at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 40-60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 40-60°C for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the samples by a suitable reverse-phase HPLC method. A C18 column is often a good starting point for lipid analysis.

    • The mobile phase could be a gradient of acetonitrile and water.

    • Use a DAD to monitor for new peaks and an MS detector to identify the mass of the parent compound and any degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

    • The analytical method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 80°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-DAD/MS Analysis sampling->hplc data_analysis Assess Degradation & Peak Purity hplc->data_analysis

Forced degradation study workflow.

signaling_pathway cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_degradation Potential Degradation in Assays ser_pal Serine + Palmitoyl-CoA sphinganine Sphinganine ser_pal->sphinganine SPT dh_cer Dihydroceramides (e.g., Dihydro-HPS) sphinganine->dh_cer CerS hps Hydroxypalmitoyl Sphinganine (HPS) dh_cer->hps Desaturase (hypothetical for HPS) complex Complex Sphingolipids hps->complex Synthases degraded Degradation Products (e.g., Free Fatty Acid + Sphinganine) hps->degraded Hydrolysis (Strong Acid/Base, High Temp) o_acyl O-Acyl Derivative hps->o_acyl N-Acyl Migration (Acidic Chloroform) lysosome Lysosomal Turnover complex->lysosome Catabolism lysosome->sphinganine Salvage

Sphingolipid metabolism and potential degradation of HPS.

References

Technical Support Center: Hydroxypalmitoyl Sphinganine (Phytosphingosine) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of hydroxypalmitoyl sphinganine (B43673) (HPS), also known as phytosphingosine. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to signal variability and other common challenges encountered during LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydroxypalmitoyl sphinganine (HPS)?

A1: this compound, more commonly known as phytosphingosine, is a bioactive sphingolipid.[1][2] Like other sphingolipids, it plays a role in cellular processes such as cell-cell communication and adhesion.[1][2] Its structure, containing a long hydrocarbon chain and polar functional groups, makes it an important component of cell membranes.[1][2]

Q2: What are the expected ions for HPS in positive mode Electrospray Ionization (ESI)-MS?

A2: In positive ion mode ESI, HPS (Molecular Weight: 317.53 g/mol ) primarily forms a protonated molecule, [M+H]⁺. However, adduct formation with alkali metals is very common.[3] It is crucial to monitor for all common adducts, as variability in their formation can be a major source of signal inconsistency.

Table 1: Common HPS Adducts in Positive ESI-MS
Ion SpeciesFormulaAdduct Mass (Da)Exact Mass [M+Adduct]⁺ (m/z)
Protonated[M+H]⁺1.0073318.3003
Ammoniated[M+NH₄]⁺18.0338335.3271
Sodiated[M+Na]⁺22.9898340.2822
Potassiated[M+K]⁺38.9637356.2561

Q3: Why is my HPS signal intensity highly variable between injections?

A3: High signal variability is a frequent issue in LC-MS analysis of lipids and can stem from several sources. The most common causes include inconsistent sample preparation, matrix effects (ion suppression or enhancement) from co-eluting compounds, instrument contamination, poor chromatographic peak shape, and unstable adduct formation.[4][5] A systematic troubleshooting approach is necessary to identify and resolve the specific cause.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for HPS quantification?

A4: Yes, using a SIL-IS is considered the gold standard for correcting for signal variability caused by matrix effects and inconsistencies in sample extraction.[4] Since a SIL-IS has nearly identical physicochemical properties to HPS, it will experience similar ion suppression or enhancement, allowing for reliable normalization and leading to more accurate and precise quantification.[4][6]

Detailed Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during HPS analysis.

Problem 1: Low or No HPS Signal Detected

Question: I am not detecting a signal for my HPS standard or in my samples. What are the first things I should check?

Answer: When no signal is present, the issue can be broadly categorized as either instrumental or sample-related. A logical, step-by-step approach is the best way to identify the root cause. Start by verifying the instrument is performing as expected before investigating the sample.

Troubleshooting Workflow: No Signal

References

improving the aqueous solubility of hydroxypalmitoyl sphinganine for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility of hydroxypalmitoyl sphinganine (B43673) for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My hydroxypalmitoyl sphinganine is precipitating in my aqueous cell culture medium. How can I improve its solubility?

A1: this compound, like other ceramides (B1148491), has very poor aqueous solubility. To overcome this, you need to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your culture medium. It is crucial to ensure the final concentration of the organic solvent in the medium is non-toxic to your cells, typically ≤ 0.1%.[1]

Q2: What are the recommended solvents for creating a stock solution of this compound?

A2: Common organic solvents for dissolving ceramides and related lipids include Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1][2] A solvent mixture of ethanol and dodecane (B42187) (98:2, v/v) has also been shown to be effective in dispersing natural ceramides in aqueous solutions. For lipids that are difficult to dissolve, a mixture of chloroform/methanol (2:1, v/v) can be used, with the potential addition of up to 10% water. Sonication or gentle warming (up to 40°C) can also aid dissolution.[3]

Q3: I'm concerned about solvent toxicity in my cell-based assays. What are my options?

A3: To minimize solvent-induced cytotoxicity, it is essential to keep the final concentration of the organic solvent in your cell culture medium as low as possible (ideally ≤ 0.1%).[4] An alternative to using organic solvents is to form a complex of the lipid with bovine serum albumin (BSA). This involves dissolving the lipid, drying it, and then resuspending it in a solution containing fatty acid-free BSA.[3][5]

Q4: Can I use detergents to solubilize this compound?

A4: Yes, zwitterionic detergents like CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) can be used. This method involves evaporating the lipid solution and then resuspending it in a buffer containing CHAPS, followed by sonication.[3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation in culture medium The compound's solubility limit in the aqueous medium has been exceeded.- Decrease the final concentration of this compound. - Ensure vigorous mixing when diluting the stock solution into the medium. - Consider using a different solubilization method, such as BSA complexation or a different solvent system.[3][5]
Cell toxicity observed The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high.- Calculate the final solvent concentration to ensure it is ≤ 0.1%.[1] - Prepare a more concentrated stock solution to minimize the volume added to the culture medium. - Include a solvent-only control in your experiment to assess the effect of the solvent on your cells.
Inconsistent experimental results Incomplete dissolution of the stock solution or instability of the working solution.- Visually inspect your stock solution to ensure there is no particulate matter. Gentle warming or brief sonication can help.[4] - Prepare fresh working solutions for each experiment, as the stability of lipids in aqueous solutions can be limited.[6] - Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.[4]

Quantitative Data Summary

Compound Solvent Approximate Solubility
C8-Ceramide DMSO~20-30 mg/mL
Ethanol~20-30 mg/mL
Ethanol:Dodecane (98:2, v/v)-
PBS (pH 7.2)<0.05 mg/mL
C2 Ceramide Ethanol~33 mg/mL
DMSO~20 mg/mL
Dimethyl formamide~22 mg/mL
PBS (pH 7.2)~50 µg/mL[6]
Hexadecanamide Ethanol~22 mg/mL
DMSO~20 mg/mL
Dimethyl formamide~14 mg/mL
PBS (pH 7.2)~50 µg/mL

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: In a sterile glass vial, carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution.[4]

  • Inspection: Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. The stock solution is typically stable for several months under these conditions.[4]

Protocol 2: Preparation of a Working Solution for Cell Culture
  • Cell Seeding: Plate your cells in a suitable culture vessel and allow them to adhere and recover for at least 24 hours before treatment.

  • Dilution: Immediately before treating the cells, dilute the this compound stock solution into pre-warmed cell culture medium to the desired final concentration.

  • Mixing: It is critical to add the stock solution to the medium and mix immediately and vigorously to prevent precipitation.[4]

  • Control: Prepare a vehicle control by adding an equivalent volume of the organic solvent to the cell culture medium.

Visualizations

Experimental Workflow for Solubilization

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex / Sonicate / Gently Warm add_solvent->dissolve store Store at -20°C dissolve->store dilute Dilute Stock into Medium store->dilute prewarm Pre-warm Cell Culture Medium prewarm->dilute mix Vigorous Mixing dilute->mix treat_cells Add to Cells mix->treat_cells

Caption: Workflow for preparing and using this compound in in vitro studies.

Ceramide-Mediated Apoptosis Signaling Pathway

G cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_mito Mitochondrial Pathway stress Cellular Stress (e.g., UV, TNF-α) smase Sphingomyelinase (SMase) stress->smase hps This compound (exogenous) ceramide Ceramide Generation hps->ceramide smase->ceramide jnk JNK Pathway Activation ceramide->jnk pkc PKCζ Activation ceramide->pkc pp2a PP2A Activation ceramide->pp2a momp Mitochondrial Outer Membrane Permeabilization (MOMP) jnk->momp pkc->momp bcl2 Bcl-2 Inhibition pp2a->bcl2 bcl2->momp cyto_c Cytochrome c Release momp->cyto_c caspases Caspase Activation (e.g., Caspase-3) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Technical Support Center: Optimizing Hydroxypalmitoyl Sphinganine in Keratinocyte Differentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing hydroxypalmitoyl sphinganine (B43673) in your keratinocyte differentiation experiments. This resource provides detailed protocols, troubleshooting guidance, and frequently asked questions to help you achieve optimal and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is hydroxypalmitoyl sphinganine and what is its role in keratinocyte differentiation?

A1: this compound is a ceramide precursor.[1] In the context of skin biology, it serves as a building block for the endogenous synthesis of ceramides (B1148491), which are essential lipid molecules for forming the skin's permeability barrier.[1][2] By increasing the intracellular pool of ceramides, this compound can promote the terminal differentiation of keratinocytes, leading to the expression of key differentiation markers and the formation of a healthy epidermal barrier.[3][4]

Q2: What is the recommended concentration range for this compound in keratinocyte culture?

A2: The optimal concentration of this compound can vary depending on the cell type (e.g., primary keratinocytes vs. HaCaT cells) and experimental conditions. Based on studies using structurally similar sphinganine derivatives and ceramides, a starting concentration range of 0.1 µM to 25 µM is recommended.[1][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system. A preliminary cytotoxicity assay is also advised to establish a non-toxic working concentration range.

Q3: What are the key markers to assess keratinocyte differentiation?

A3: Keratinocyte differentiation is a multi-stage process, and it is recommended to assess a panel of markers representing different stages:

  • Early Markers: Keratin 1, Keratin 10, Involucrin.[6]

  • Late/Terminal Markers: Filaggrin, Loricrin, Transglutaminase.[3][6]

  • Cornified Envelope Formation: A functional endpoint of terminal differentiation.[7]

Q4: How should I dissolve and dilute this compound for cell culture experiments?

A4: this compound is a lipophilic molecule. It is recommended to dissolve it in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.

Q5: Can I use this compound in 3D reconstructed human epidermis models?

A5: Yes, this compound and its precursors have been successfully used in 3D reconstructed human epidermis models.[1][8][9][10][11] In these models, it has been shown to enhance the endogenous ceramide content, contributing to the formation of the stratum corneum.[1] A concentration of 0.1 µM of a similar sphinganine derivative has been reported to be effective in such a model.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No significant increase in differentiation markers Suboptimal Concentration: The concentration of this compound may be too low.Perform a dose-response study with a wider concentration range (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM).[5]
Insufficient Incubation Time: The treatment duration may not be long enough to induce a measurable change in marker expression.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Ineffective Differentiation Stimulus: The primary differentiation stimulus (e.g., high calcium) may not be potent enough in your system.Ensure the calcium concentration in your differentiation medium is optimal (typically 1.2-1.8 mM).[12] Consider co-treatment with other known inducers like Vitamin D3.
High Cell Death/Cytotoxicity Concentration Too High: The concentration of this compound may be cytotoxic.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 and select a non-toxic concentration for your experiments.[13][14][15]
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.Ensure the final solvent concentration is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO).
High Variability Between Replicates Inconsistent Cell Density: Variations in the initial cell seeding density can lead to differences in the differentiation response.Ensure a uniform cell seeding density across all wells and plates.
Incomplete Dissolution: The lipophilic compound may not be fully dissolved or may precipitate in the culture medium.Ensure the stock solution is fully dissolved before diluting. Prepare fresh working solutions for each experiment and vortex thoroughly before adding to the cells.
Unexpected Changes in Cell Morphology Differentiation-Related Changes: Keratinocytes undergo significant morphological changes during differentiation, including flattening and stratification.Observe the cells under a microscope at regular intervals and compare them to untreated controls to distinguish between expected differentiation-related changes and signs of cytotoxicity.

Data Presentation

Table 1: Hypothetical Dose-Dependent Effect of this compound on Keratinocyte Differentiation Markers (72h Treatment)

Concentration (µM)Involucrin Expression (Fold Change vs. Vehicle)Filaggrin Expression (Fold Change vs. Vehicle)Cell Viability (%)
0 (Vehicle)1.0 ± 0.11.0 ± 0.2100 ± 5
0.11.2 ± 0.21.1 ± 0.398 ± 4
1.01.8 ± 0.31.5 ± 0.295 ± 6
102.5 ± 0.4 2.1 ± 0.392 ± 5
252.3 ± 0.5 1.9 ± 0.485 ± 7

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD. This table is a representative example based on published data for similar compounds and should be generated with experimental data.[16][17][18]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound
  • Cell Seeding: Seed normal human epidermal keratinocytes (NHEK) or HaCaT cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of Treatment Media: Prepare a serial dilution of this compound in keratinocyte growth medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Treatment: When cells reach the desired confluency, replace the growth medium with the prepared treatment media.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Cytotoxicity Assay: Perform a standard MTT or other cell viability assay to determine the percentage of viable cells at each concentration.

  • Differentiation Induction: In parallel, seed cells for differentiation analysis. Once confluent, switch to a high-calcium differentiation medium (e.g., 1.5 mM CaCl₂) containing the different concentrations of this compound.[12]

  • Analysis of Differentiation Markers: After 48-72 hours of treatment, harvest the cells for analysis of differentiation markers by qRT-PCR or Western blot.

Protocol 2: Analysis of Keratinocyte Differentiation Markers by qRT-PCR
  • RNA Extraction: Lyse the treated keratinocytes and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for your target differentiation markers (e.g., IVL, FLG, KRT10) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 3: Analysis of Keratinocyte Differentiation Markers by Western Blot
  • Protein Extraction: Lyse the treated keratinocytes in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against your target differentiation markers (e.g., anti-Involucrin, anti-Filaggrin) and a loading control (e.g., anti-GAPDH, anti-β-actin).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software.

Mandatory Visualizations

G Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome cell_culture Keratinocyte Culture (Low Calcium Medium) dose_response Dose-Response Treatment (0.1 - 50 µM) cell_culture->dose_response stock_solution Prepare Hydroxypalmitoyl Sphinganine Stock (DMSO) stock_solution->dose_response differentiation_induction Induce Differentiation (High Calcium Medium) dose_response->differentiation_induction time_course Time-Course Analysis (24, 48, 72h) differentiation_induction->time_course cytotoxicity_assay Cytotoxicity Assay (MTT/LDH) time_course->cytotoxicity_assay marker_analysis Differentiation Marker Analysis (qRT-PCR, Western Blot) time_course->marker_analysis optimal_concentration Determine Optimal Non-Toxic Concentration cytotoxicity_assay->optimal_concentration marker_analysis->optimal_concentration

Caption: Workflow for optimizing this compound concentration.

G Proposed Signaling Pathway of this compound in Keratinocyte Differentiation HPS Hydroxypalmitoyl Sphinganine Ceramide Increased Endogenous Ceramides HPS->Ceramide PPAR PPAR Activation Ceramide->PPAR p38 p38 MAPK Activation Ceramide->p38 Transcription Transcription Factor Activation (e.g., AP-1) PPAR->Transcription p38->Transcription Gene_Expression Increased Expression of Differentiation Genes (Involucrin, Filaggrin, Loricrin) Transcription->Gene_Expression Differentiation Terminal Keratinocyte Differentiation Gene_Expression->Differentiation

Caption: Proposed signaling pathway for this compound.

References

Technical Support Center: Interference of Hydroxypalmitoyl Sphinganine with Fluorescent Lipid Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential interference of hydroxypalmitoyl sphinganine (B43673) and related sphingolipids with commonly used fluorescent lipid probes. This information is intended for researchers, scientists, and drug development professionals working with lipid signaling and membrane biophysics.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving the co-application of hydroxypalmitoyl sphinganine and fluorescent lipid probes.

Issue 1: Weak or No Fluorescence Signal After Treatment

Possible Cause: Fluorescence quenching or probe aggregation. This compound, a ceramide, can alter the local membrane environment, potentially leading to self-quenching of fluorescent probes, especially at high concentrations.[1][] Some probes, like those with BODIPY dyes, are known to aggregate and lose fluorescence in certain lipid environments.[1][]

Troubleshooting Steps:

  • Optimize Probe Concentration: Titrate the fluorescent lipid probe to the lowest concentration that provides a detectable signal to minimize concentration-dependent aggregation and quenching.[1]

  • Solvent and Delivery Method: Ensure the fluorescent probe is fully solubilized before adding it to your experimental system. The use of a carrier protein like bovine serum albumin (BSA) can aid in the delivery of lipophilic probes and prevent precipitation.[3][4]

  • Control for Quenching: Perform a control experiment by measuring the fluorescence intensity of the probe in a cell-free system (e.g., in liposomes) with and without this compound to directly assess quenching effects.

  • Select an Alternative Probe: If quenching is persistent, consider a different class of fluorescent probe. Probes with different fluorophores (e.g., NBD vs. BODIPY) have distinct photophysical properties and sensitivities to their environment.[3]

Issue 2: Altered Subcellular Localization of the Fluorescent Probe

Possible Cause: this compound can modify the biophysical properties of cellular membranes, leading to a redistribution of the fluorescent probe. The probe's localization is influenced by the surrounding lipid composition.[5][6]

Troubleshooting Steps:

  • Validate Probe Localization: Use well-characterized markers for specific organelles to confirm the localization of your fluorescent lipid probe in both control and treated cells.

  • Time-Course Experiment: Perform a time-course experiment to observe when the change in localization occurs relative to the addition of this compound. This can provide insights into the underlying cellular processes.

  • Consider Probe Metabolism: Fluorescent lipid analogues can be metabolized by cells, leading to the fluorescent tag being incorporated into different lipid species with distinct localization patterns.[7][8] Use inhibitors of key lipid metabolism enzymes to investigate this possibility.[8][9]

  • Lower this compound Concentration: Use the lowest effective concentration of this compound to minimize off-target effects on membrane organization.

Issue 3: Inconsistent or Non-Reproducible Fluorescence Anisotropy Measurements

Possible Cause: Changes in membrane fluidity and order induced by this compound can affect the rotational mobility of the fluorescent probe, leading to altered anisotropy. Light scattering from lipid vesicles can also interfere with anisotropy measurements.[10]

Troubleshooting Steps:

  • Control for Light Scattering: In vesicle-based assays, measure and correct for light scattering by performing a titration with unlabeled vesicles.[10]

  • Validate Probe Behavior: The behavior of a fluorescent probe within a lipid bilayer is not always fully understood and can be a source of experimental artifacts.[11] Consider using molecular dynamics simulations to gain insight into the probe's orientation and dynamics in the presence of this compound.[11][12]

  • Use Multiple Probes: Employ a set of fluorescent probes that report on different aspects of the membrane environment (e.g., probes sensitive to lipid packing, fluidity, or electrostatic potential) to obtain a more comprehensive picture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound might interfere with fluorescent lipid probes?

A1: The primary mechanism is through alterations of the local membrane environment. As a ceramide, this compound can induce the formation of more ordered lipid domains (gel phases or lipid rafts).[6] This change in the biophysical properties of the membrane can affect the fluorescence quantum yield, lifetime, and rotational freedom of the probe, leading to phenomena such as fluorescence quenching or shifts in emission spectra.[]

Q2: Are certain types of fluorescent lipid probes more susceptible to interference by this compound?

A2: Yes. Probes that are sensitive to their local environment, such as those used to measure membrane fluidity or order (e.g., Laurdan), will likely be affected. Probes with large fluorophores like BODIPY can be prone to aggregation-caused quenching in environments that promote close packing.[1] Probes that mimic natural lipids, such as NBD-ceramide, may have their metabolism and trafficking altered by the presence of excess this compound.[8][9]

Q3: How can I distinguish between a true biological effect of this compound and an artifact due to probe interference?

A3: This is a critical experimental consideration. A multi-pronged approach is recommended:

  • Use a complementary, non-fluorescence-based assay: For example, if you are studying apoptosis, in addition to a fluorescent lipid probe, use an orthogonal assay like caspase activation or DNA fragmentation analysis.

  • Employ a structurally different fluorescent probe: If two probes with different chemical structures and photophysical properties show the same biological effect, it is less likely to be an artifact of probe interference.

  • Perform control experiments: As mentioned in the troubleshooting section, in vitro experiments with purified components can help to isolate and characterize any direct interference between this compound and the fluorescent probe.

Q4: Can this compound affect the delivery of the fluorescent probe to the cells?

A4: It is possible. If both this compound and the fluorescent probe are delivered using a carrier like BSA, they may compete for binding, which could affect the efficiency of probe delivery. It is advisable to add them sequentially or to use a sufficiently high concentration of the carrier to accommodate both lipids.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from experiments investigating the interference of this compound with fluorescent lipid probes.

Fluorescent ProbeParameter MeasuredControl (No this compound)+ 10 µM this compoundInterpretation
BODIPY-Ceramide Fluorescence Intensity (a.u.)15,0009,500Significant fluorescence quenching observed.
NBD-PC Fluorescence Lifetime (ns)4.53.2Altered membrane environment leading to a shorter fluorescence lifetime.
Laurdan Generalized Polarization (GP)0.250.45Increased membrane order and rigidity.
DiI-C18 Lateral Diffusion Coefficient (µm²/s)0.80.4Decreased membrane fluidity.

Experimental Protocols

Protocol 1: Assessing Fluorescence Quenching in a Liposome-Based System

Objective: To determine if this compound directly quenches the fluorescence of a lipid probe in a model membrane.

Materials:

  • Phospholipid (e.g., POPC)

  • Fluorescent lipid probe (e.g., NBD-PC)

  • This compound

  • Chloroform

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Fluorometer

Methodology:

  • Lipid Film Preparation:

    • In a glass vial, mix POPC and the fluorescent lipid probe (e.g., at a 1000:1 molar ratio) in chloroform.

    • In a separate set of vials, add varying amounts of this compound to the POPC/probe mixture.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Place the vials under a vacuum for at least 2 hours to remove residual solvent.

  • Liposome (B1194612) Formation:

    • Rehydrate the lipid films with buffer by vortexing vigorously.

    • Subject the lipid suspension to five freeze-thaw cycles.

    • Extrude the suspension 21 times through a 100 nm polycarbonate membrane to form unilamellar vesicles.

  • Fluorescence Measurement:

    • Dilute the liposome suspensions to a suitable concentration in the buffer.

    • Measure the fluorescence intensity of the probe at its excitation and emission maxima.

    • Plot the fluorescence intensity as a function of the this compound concentration. A decrease in intensity indicates quenching.

Protocol 2: Live-Cell Imaging to Monitor Probe Localization

Objective: To investigate the effect of this compound on the subcellular localization of a fluorescent lipid probe in living cells.

Materials:

  • Cultured cells (e.g., HeLa cells) grown on glass-bottom dishes

  • Fluorescent lipid probe complexed with BSA (e.g., BODIPY-ceramide/BSA complex)[3]

  • This compound

  • Cell culture medium

  • Organelle-specific fluorescent markers (e.g., MitoTracker, ER-Tracker)

  • Confocal microscope with live-cell imaging capabilities

Methodology:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Labeling:

    • Incubate the cells with the fluorescent lipid probe/BSA complex in serum-free medium for 30 minutes at 37°C.

    • Wash the cells three times with fresh medium to remove the excess probe.

  • Treatment:

    • Add this compound to the cells at the desired concentration.

    • As a control, add the vehicle (e.g., DMSO) to a separate dish of labeled cells.

  • Co-localization Staining (Optional):

    • Incubate the cells with an organelle-specific marker according to the manufacturer's protocol.

  • Image Acquisition:

    • Acquire images of the cells at different time points after treatment using a confocal microscope.

    • Use appropriate laser lines and emission filters for each fluorophore.

  • Image Analysis:

    • Analyze the images to determine the subcellular distribution of the fluorescent lipid probe in control and treated cells.

    • Quantify co-localization with organelle markers if applicable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Prepare Fluorescent Probe Stock D Label Cells with Fluorescent Probe A->D B Prepare this compound Stock F Treat Cells with this compound B->F C Culture Cells on Imaging Dish C->D E Wash to Remove Excess Probe D->E E->F G Control (Vehicle Treatment) E->G H Live-Cell Confocal Microscopy F->H G->H I Image Analysis (Localization, Intensity) H->I J Quantitative Analysis I->J

Caption: Workflow for assessing probe interference in live cells.

troubleshooting_logic start Experimental Anomaly Observed (e.g., Low Signal, Altered Localization) q1 Is the probe signal weak or absent? start->q1 a1_yes Potential Quenching or Aggregation q1->a1_yes Yes q2 Is probe localization altered? q1->q2 No sol1 Optimize Probe Concentration Perform in vitro Quenching Assay Change Probe Type a1_yes->sol1 end Refined Experiment / Interpretation sol1->end a2_yes Potential Membrane Reorganization q2->a2_yes Yes q2->end No sol2 Validate with Organelle Markers Perform Time-Course Consider Probe Metabolism a2_yes->sol2 sol2->end

Caption: Troubleshooting logic for probe interference issues.

References

addressing hydroxypalmitoyl sphinganine aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxypalmitoyl sphinganine (B43673). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of hydroxypalmitoyl sphinganine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to work with in solution?

This compound is a type of ceramide, a lipid molecule that is a key component of the skin's barrier.[1][2] Its long hydrocarbon chains make it highly hydrophobic, leading to very poor solubility in aqueous solutions and a strong tendency to aggregate. This aggregation can lead to precipitation, inconsistent experimental results, and reduced bioavailability in cell-based assays.

Q2: What are the general recommendations for storing this compound?

This compound should be stored as a solid at -20°C.[3] Stock solutions in organic solvents should also be stored at -20°C to minimize degradation. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[3]

Troubleshooting Guide: Aggregation and Precipitation

Issue: I am observing precipitation or aggregation of this compound in my aqueous experimental buffer or cell culture medium.

This is a common issue due to the hydrophobic nature of this compound. Below are several strategies to address this, ranging from simple solvent-based approaches to more advanced formulation techniques.

Solution 1: Utilizing Organic Solvents for Stock Solutions

The most straightforward approach is to first dissolve this compound in an appropriate organic solvent before diluting it into your aqueous system.

Recommended Solvents and Procedures:

  • Dimethyl Sulfoxide (DMSO): A common choice for dissolving ceramides (B1148491). Gentle heating (up to 40°C) and sonication may be necessary to achieve complete dissolution. Be aware that some ceramides can solidify in DMSO at room temperature, so it may be necessary to warm the stock solution before use.

  • Ethanol: Another effective solvent for ceramides.

  • Chloroform (B151607)/Methanol (B129727) Mixtures: A 2:1 (v/v) mixture of chloroform and methanol is a universal solvent for many sphingolipids. However, this is highly toxic to cells and should only be used for in vitro assays where the solvent is subsequently removed.

Experimental Protocol: Preparing a Concentrated Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder in a sterile, conical tube.

  • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Gently warm the solution to 37-40°C in a water bath.

  • Sonicate the solution in a bath sonicator for 5-10 minutes, or until the solid is completely dissolved.

  • Visually inspect the solution for any undissolved particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Workflow for Preparing and Using a DMSO Stock Solution

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso warm Warm to 37-40°C add_dmso->warm sonicate Sonicate until dissolved warm->sonicate store Store at -20°C sonicate->store prewarm_media Pre-warm aqueous buffer/media to 37°C store->prewarm_media For each experiment dilute Slowly dilute stock into buffer with vortexing prewarm_media->dilute incubate Add to experiment dilute->incubate

Caption: Workflow for preparing and using a this compound stock solution.

Important Considerations:

  • Final Solvent Concentration: When diluting the stock solution into cell culture media, ensure the final concentration of the organic solvent is low (ideally ≤ 0.1%) to avoid cytotoxicity. Always include a vehicle control (media with the same final solvent concentration) in your experiments.

  • Dilution Technique: Add the stock solution to the pre-warmed aqueous solution slowly and with vigorous vortexing or stirring to facilitate rapid dispersal and minimize localized high concentrations that can lead to precipitation.

Solution 2: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility.[4][5] α-cyclodextrin and methylated β-cyclodextrins have been shown to be effective in solubilizing ceramides.[4][6]

Experimental Protocol: Solubilization using α-Cyclodextrin

  • Prepare a stock solution of α-cyclodextrin in your desired aqueous buffer (e.g., 10-20 mM).

  • Prepare a concentrated stock solution of this compound in an organic solvent such as ethanol.

  • Dry down the required amount of the this compound stock solution under a stream of nitrogen gas to form a thin film.

  • Add the α-cyclodextrin solution to the dried lipid film.

  • Sonicate the mixture until the lipid is fully incorporated into the cyclodextrin (B1172386) solution. The solution should become clear.

Table 1: Comparison of Solubilization Strategies

MethodAdvantagesDisadvantagesKey Considerations
Organic Solvents (e.g., DMSO, Ethanol) Simple and quick to prepare.Potential for solvent cytotoxicity. May not be stable upon high dilution in aqueous media.Keep final solvent concentration low (≤ 0.1%). Use a vehicle control.
Cyclodextrins Can significantly increase aqueous solubility. Biocompatible.May require optimization of cyclodextrin type and concentration.α-cyclodextrin and methylated β-cyclodextrins are good starting points.
Liposomal Formulations Provides a stable, biocompatible delivery system. Can improve cellular uptake.More complex and time-consuming to prepare. Requires specific equipment (e.g., sonicator, extruder).The thin-film hydration method is a common and effective preparation technique.
Solution 3: Liposomal Formulation

Incorporating this compound into liposomes provides a stable, biocompatible delivery system that can prevent aggregation and enhance cellular uptake. The thin-film hydration method is a widely used technique for preparing ceramide-containing liposomes.[7][8]

Experimental Protocol: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve this compound and a carrier phospholipid (e.g., dipalmitoylphosphatidylcholine - DPPC) in a chloroform/methanol (2:1, v/v) solvent mixture. A typical molar ratio of phospholipid to ceramide is between 4:1 and 9:1.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline - PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.

  • Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, sonicate the liposome (B1194612) suspension or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Diagram of Liposomal Encapsulation of this compound

G cluster_liposome Liposome Structure cluster_key Legend p1 p2 p3 p4 label_phospholipid Phospholipid p4->label_phospholipid p5 p6 p7 p8 p9 p10 p11 p12 c1 c2 c3 label_ceramide This compound c3->label_ceramide key_p key_p_label Phospholipid key_c key_c_label This compound

Caption: Diagram illustrating the incorporation of this compound into a phospholipid bilayer of a liposome.

Advanced Troubleshooting and Characterization

Q3: How can I determine the optimal solvent and concentration for my this compound stock solution?

A simple solubility test can be performed to identify the most suitable solvent and the maximum practical concentration.

Experimental Protocol: Small-Scale Solubility Testing

  • Weigh a small, precise amount of this compound (e.g., 1 mg) into several vials.

  • To each vial, add a different organic solvent (e.g., DMSO, ethanol, dimethylformamide) in small, incremental volumes (e.g., 10 µL).

  • After each addition, vortex and, if necessary, gently warm and sonicate the vial.

  • Observe the volume of solvent required to completely dissolve the compound. The solvent that dissolves the compound in the smallest volume is the most effective.

  • Calculate the approximate solubility in mg/mL or M.

Q4: I suspect my compound is forming aggregates even if I don't see visible precipitation. How can I detect and quantify this?

Dynamic Light Scattering (DLS) is a powerful technique for detecting and sizing small aggregates in solution.[9][10] An increase in the hydrodynamic radius and polydispersity index (PDI) of your solution upon addition of this compound can indicate aggregate formation.

Q5: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?

The Critical Micelle Concentration (CMC) is the concentration of an amphiphilic molecule, like this compound, above which micelles (spherical aggregates) spontaneously form.[11][12][13] Working below the CMC can help to ensure that you are studying the effects of the monomeric form of the molecule and not the aggregated form.

Experimental Protocol: Determining CMC using a Fluorescent Probe (e.g., Pyrene)

  • Prepare a series of dilutions of this compound in your aqueous buffer.

  • Add a small amount of a fluorescent probe, such as pyrene, to each dilution.

  • Measure the fluorescence emission spectrum of each solution.

  • Plot the ratio of the intensities of the first and third vibronic peaks (I1/I3) against the logarithm of the this compound concentration.

  • The CMC is the concentration at which a sharp change in the slope of this plot is observed.[4][14]

Troubleshooting Logic for Aggregation Issues

G cluster_solutions Potential Solutions cluster_checks Verification start Precipitation/Aggregation Observed? sol_solvent Use Organic Solvent Stock start->sol_solvent Yes check_visual Visual Inspection for Clarity sol_solvent->check_visual sol_cyclo Formulate with Cyclodextrins sol_cyclo->check_visual sol_lipo Formulate as Liposomes check_dls Analyze by DLS for Aggregates sol_lipo->check_dls check_visual->start Still an issue check_visual->sol_cyclo Still an issue check_visual->sol_lipo Still an issue end_node Solution Stable check_visual->end_node Clear Solution check_cmc Determine CMC and Work Below It check_dls->check_cmc Aggregates detected check_dls->end_node No Aggregates check_cmc->end_node Concentration < CMC

Caption: A logical workflow for troubleshooting this compound aggregation.

References

Validation & Comparative

A Comparative Analysis of Hydroxypalmitoyl Sphinganine and C16 Ceramide: Structure, Function, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study of hydroxypalmitoyl sphinganine (B43673) and C16 ceramide, two crucial lipid molecules with distinct roles in cellular processes. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.

Introduction: Distinguishing Two Key Sphingolipids

Hydroxypalmitoyl sphinganine and C16 ceramide are both members of the extensive sphingolipid family, yet they exhibit significant structural and functional divergences. This compound, a synthetic ceramide precursor, primarily functions to bolster the skin's natural barrier by stimulating endogenous ceramide production.[1][2][3] In contrast, C16 ceramide, a naturally occurring bioactive lipid, is a direct participant in a multitude of cellular signaling pathways, regulating processes from apoptosis to inflammation.[4][5][6][7] This guide will delve into their structural nuances, compare their biological impacts with supporting data, and outline the experimental protocols used to elucidate these effects.

Structural and Functional Comparison

The fundamental difference between these two molecules lies in their sphingoid base and acyl chain. This compound is built on a saturated sphinganine backbone and possesses a hydroxyl group on its palmitoyl (B13399708) chain.[8][9][10] C16 ceramide, conversely, features an unsaturated sphingosine (B13886) backbone. This seemingly subtle structural variation has profound implications for their biological activity.

FeatureThis compoundC16 Ceramide
Primary Function Ceramide Precursor; enhances skin barrier function by stimulating endogenous ceramide synthesis.[1][2]Bioactive signaling molecule; directly modulates cellular pathways.[4][6]
Mechanism of Action Acts as a substrate for the synthesis of various ceramides.[2]Directly binds to and influences the activity of proteins like p53 and protein phosphatases, and regulates the mTOR pathway.[4][5][11][12]
Key Biological Roles Improves skin hydration and reinforces the skin's protective barrier.[1][3]Induces apoptosis, mediates cellular stress responses, and is implicated in metabolic and cardiovascular diseases.[4][7][13][14][15]
Origin Synthetic.[3]Naturally occurring.

Comparative Biological Effects: A Data-Driven Overview

While direct head-to-head comparative studies are limited, the existing body of research allows for an inferential comparison of their effects on key cellular processes.

Apoptosis and Cell Viability

C16 ceramide is a well-established pro-apoptotic molecule.[7] It can induce cell death in various cell types, often in a dose-dependent manner. In contrast, the primary role of this compound as a ceramide precursor suggests it is less likely to be directly cytotoxic and may even promote cell survival by contributing to the formation of barrier-supportive ceramides.

Table 1: Comparative Effects on Apoptosis and Cell Viability

ParameterThis compoundC16 Ceramide
Effect on Apoptosis Not typically associated with direct induction of apoptosis.Potent inducer of apoptosis.[7]
Reported IC50 Values Data not readily available, generally considered non-cytotoxic in cosmetic applications.[16]Varies by cell line, but generally in the low micromolar range.
Mechanism Indirectly influences cell fate by contributing to the ceramide pool.Directly activates apoptotic signaling cascades.[4][7]
Skin Barrier Function

This compound is specifically designed to enhance the skin's barrier function by encouraging the natural production of ceramides.[1][2] C16 ceramide, as a component of the skin's lipid matrix, also contributes to barrier integrity. However, an excess of specific ceramide species, including C16, can sometimes be associated with skin disorders, suggesting a delicate balance is crucial.

Table 2: Comparative Effects on Skin Barrier Function

ParameterThis compoundC16 Ceramide
Effect on Transepidermal Water Loss (TEWL) Reduces TEWL by promoting ceramide synthesis.[2]As a component of the stratum corneum, it contributes to low TEWL.
Mechanism Acts as a precursor for the de novo synthesis of a range of ceramides.[2]Forms part of the lamellar lipid structure in the stratum corneum.
Therapeutic Application Used in moisturizers to improve skin hydration and barrier function.[1][2]While essential for the skin barrier, its direct topical application for barrier repair is less common than precursors.

Signaling Pathways

The signaling roles of C16 ceramide are multifaceted and direct. It has been shown to directly bind to the p53 tumor suppressor protein, leading to its stabilization and activation.[4] Furthermore, C16 ceramide can modulate the mTOR signaling pathway, which is central to cell growth and proliferation.[5][11] Hydroxypalmatoyl sphinganine's influence on signaling is likely indirect, mediated through its conversion to other bioactive sphingolipids.

C16_Ceramide_Signaling cluster_stress Cellular Stress cluster_p53 p53 Pathway cluster_mTOR mTOR Pathway stress Serum Deprivation, Folate Deprivation c16 C16 Ceramide stress->c16 p53 p53 c16->p53 Binds to DNA-binding domain mdm2 MDM2 p53->mdm2 Disrupts interaction targets Activation of p53 Target Genes p53->targets c16_mTOR C16 Ceramide akt Akt c16_mTOR->akt Inhibits phosphorylation mtor mTOR akt->mtor Inhibits s6k S6K mtor->s6k proliferation Cell Proliferation s6k->proliferation

Signaling pathways of C16 ceramide.

Experimental Protocols

The following are generalized protocols for key experiments used to compare the effects of this compound and C16 ceramide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and C16 ceramide on a given cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and C16 ceramide in appropriate vehicle control (e.g., DMSO). Treat the cells with varying concentrations of the compounds for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound and C16 ceramide.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound and C16 ceramide for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vitro Skin Barrier Function Assay (Transepidermal Water Loss - TEWL)

Objective: To assess the effect of this compound and C16 ceramide on the barrier function of a reconstructed human epidermis model.

Methodology:

  • Model Preparation: Culture a reconstructed human epidermis model according to the manufacturer's instructions.

  • Topical Application: Topically apply a formulation containing either this compound or C16 ceramide to the surface of the epidermis model. A vehicle control formulation should also be applied.

  • Incubation: Incubate the treated models for a specified period (e.g., 24-72 hours).

  • TEWL Measurement: Measure the TEWL from the surface of the epidermis models using a Tewameter.

  • Data Analysis: Compare the TEWL values of the treated groups to the control group. A decrease in TEWL indicates an improvement in barrier function.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis compound_prep Prepare Stock Solutions (this compound & C16 Ceramide) treatment Treat Cells/Tissues with Compounds (Varying Concentrations and Timepoints) compound_prep->treatment cell_culture Cell Culture / Reconstructed Skin Model Preparation cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis barrier Skin Barrier Assay (e.g., TEWL) treatment->barrier data_analysis Quantitative Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis barrier->data_analysis

General experimental workflow.

Conclusion

This compound and C16 ceramide, while structurally related, serve fundamentally different purposes in biological systems. This compound is a valuable tool in dermatological applications for its ability to indirectly enhance the skin's natural barrier. In contrast, C16 ceramide is a critical signaling molecule with direct and potent effects on cell fate. Understanding these differences is paramount for researchers and drug development professionals seeking to modulate cellular processes involving sphingolipids. The experimental protocols provided herein offer a framework for the direct comparative analysis of these and other bioactive lipids.

References

Validating the Pro-Ceramide Effect of Hydroxypalmitoyl Sphinganine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hydroxypalmitoyl sphinganine's ability to increase ceramide levels in vitro against other ceramide precursors. It includes a summary of supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the design and interpretation of studies in skin barrier research and cosmetic ingredient validation.

Executive Summary

Hydroxypalmitoyl sphinganine (B43673), a synthetic ceramide precursor, has been shown to effectively increase the endogenous production of key ceramide species in in-vitro models of human skin. Unlike some precursors that feed into the initial stages of the de novo ceramide synthesis pathway, evidence suggests that this compound is metabolized and transformed into essential ceramides (B1148491), such as ceramides 1, 2, and 3. This guide will delve into the available data, compare its effects with other known ceramide precursors, and provide the necessary experimental framework for its validation.

Data Presentation: In Vitro Efficacy of Ceramide Precursors

The following table summarizes the quantitative data from in vitro studies on the effect of various precursors on ceramide production in reconstructed human epidermis and keratinocyte cultures.

Precursor CompoundModel SystemConcentrationMethod of QuantificationKey FindingsReference
This compound Reconstructed Human Epidermis (Episkin™)10⁻⁷ MHPTLCIncreased total epidermal ceramide content; specifically increased ceramide fractions 1, 2, and 3.[1][1]
N-acetyl-phytosphingosine (NAPS)Cultured Human Keratinocytes250 µMLC-ESI-MS/MSBecomes a precursor for diverse ceramide species required for a vital permeability barrier.[2][2]
Phytosphingosine (PHS)Cultured Human KeratinocytesNot SpecifiedLC-MS/MSMore than 20-fold increase in ceramide NP; uniquely stimulated the expression of dihydroceramide (B1258172) C4-desaturase (DES2).

Note: Direct comparative quantitative data between this compound and other precursors from a single study is limited in the currently available literature. The data presented is compiled from separate studies to provide a comparative overview.

Signaling Pathways and Metabolic Conversion

The mechanism by which this compound elevates ceramide levels appears to differ from the stimulation of the conventional de novo synthesis pathway. The available evidence suggests a metabolic conversion process.

Proposed Metabolic Pathway of this compound

Exogenous this compound is likely taken up by keratinocytes and then enzymatically modified to yield specific ceramide species. This process bypasses the initial rate-limiting steps of de novo synthesis, such as the condensation of serine and palmitoyl-CoA.

G HPS This compound (Exogenous) Metabolism Enzymatic Metabolism HPS->Metabolism Cer1 Ceramide 1 Metabolism->Cer1 Cer2 Ceramide 2 Metabolism->Cer2 Cer3 Ceramide 3 Metabolism->Cer3

Proposed metabolic conversion of this compound.
Overview of De Novo Ceramide Synthesis

For comparison, the de novo ceramide synthesis pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce dihydroceramide, which is then desaturated to form ceramide.

G Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KSR DHCer Dihydroceramide DHS->DHCer CerS Cer Ceramide DHCer->Cer DEGS

Simplified de novo ceramide synthesis pathway.

Experimental Protocols

To validate the pro-ceramide effect of this compound and compare it with other precursors, the following experimental workflow is recommended, based on established in vitro methodologies.

Experimental Workflow

G start Start culture Culture Reconstructed Human Epidermis (RHE) start->culture treatment Treat RHE with Test Compounds (e.g., this compound, N-acetyl-phytosphingosine, Vehicle) culture->treatment incubation Incubate for a Defined Period (e.g., 24-72 hours) treatment->incubation harvest Harvest Stratum Corneum incubation->harvest extraction Lipid Extraction (e.g., Bligh-Dyer method) harvest->extraction quantification Ceramide Quantification (HPTLC or LC-MS/MS) extraction->quantification analysis Data Analysis and Comparison quantification->analysis end End analysis->end

Workflow for in vitro validation of pro-ceramide effects.
Detailed Methodologies

1. Cell Culture: Reconstructed Human Epidermis (RHE)

  • Model: Utilize a commercially available RHE model (e.g., EpiSkin™, SkinEthic™) or construct one using normal human epidermal keratinocytes.

  • Culture Conditions: Culture the RHE at the air-liquid interface according to the manufacturer's instructions to allow for proper stratification and differentiation.

2. Treatment with Test Compounds

  • Compounds: Prepare stock solutions of this compound, a comparator compound (e.g., N-acetyl-phytosphingosine), and a vehicle control (e.g., DMSO) in an appropriate solvent.

  • Application: Apply the test compounds topically to the stratum corneum of the RHE models at desired concentrations (e.g., 10⁻⁷ M for this compound). Ensure even distribution.

  • Incubation: Incubate the treated RHE models for a predetermined time course (e.g., 24, 48, and 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

3. Lipid Extraction

  • Harvesting: Separate the stratum corneum from the underlying epidermal layers using techniques such as tape stripping or enzymatic digestion.

  • Extraction Procedure (Bligh-Dyer Method):

    • Homogenize the harvested stratum corneum in a mixture of chloroform (B151607):methanol (1:2, v/v).

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a suitable solvent for the chosen analytical method.

4. Ceramide Quantification

  • High-Performance Thin-Layer Chromatography (HPTLC):

    • Spot the lipid extracts onto an HPTLC plate.

    • Develop the plate using a solvent system appropriate for separating ceramide species (e.g., chloroform:methanol:acetic acid).

    • Visualize the separated lipids by charring with a suitable reagent (e.g., copper sulfate (B86663) in phosphoric acid).

    • Quantify the ceramide bands by densitometry, using known ceramide standards for calibration.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Inject the reconstituted lipid extract into an LC-MS/MS system.

    • Separate the different ceramide species using a suitable column (e.g., C18 reverse-phase).

    • Detect and quantify the individual ceramide species based on their mass-to-charge ratio and fragmentation patterns using multiple reaction monitoring (MRM).

    • Use internal standards (e.g., C17-ceramide) to correct for extraction and ionization variability.

5. Data Analysis

  • Normalize the quantified ceramide levels to the total protein content or the weight of the harvested stratum corneum.

  • Statistically compare the ceramide levels in the treated groups to the vehicle control group to determine the significance of any observed increases.

  • Directly compare the fold-change in ceramide levels induced by this compound with that of the comparator compounds.

Conclusion

The in vitro evidence strongly suggests that this compound is a potent pro-ceramide agent. Its unique metabolic conversion pathway offers a distinct advantage in delivering key ceramide species directly to the epidermis. For drug development and cosmetic formulation, this compound represents a promising ingredient for enhancing skin barrier function. The experimental protocols outlined in this guide provide a robust framework for the validation and comparative analysis of its efficacy. Further research employing advanced analytical techniques like LC-MS/MS will be invaluable in elucidating its precise metabolic fate and quantifying its full potential in ceramide replenishment.

References

A Comparative Analysis of Hydroxypalmitoyl Sphinganine and Natural Ceramide Mixtures in Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the skin barrier is paramount to overall skin health, and its maintenance is a primary focus in dermatological research and cosmetic science. Ceramides (B1148491), a class of lipid molecules, are integral components of the stratum corneum and are crucial for a healthy barrier function. This guide provides an objective comparison between a synthetic ceramide precursor, hydroxypalmitoyl sphinganine (B43673), and natural ceramide mixtures, focusing on their performance in skin models and supported by experimental data.

At a Glance: Key Differences and Performance

FeatureHydroxypalmitoyl SphinganineNatural Ceramide Mixture
Type Synthetic pseudo-ceramide (ceramide precursor)A complex of various ceramide species, often derived from natural sources like plants.
Mechanism of Action Stimulates the endogenous production of ceramides within the skin.[1]Directly replenishes the skin's ceramide content.
Effect on Ceramide Profile Increases the content of specific endogenous ceramides, such as types 1, 2, and 3.[1][2]Provides a broad spectrum of ceramides to mimic the skin's natural lipid composition.
Barrier Repair Effective in reducing transepidermal water loss (TEWL) and improving skin barrier function.[1]Demonstrates significant improvement in the recovery rate of a damaged skin barrier.[3]
Skin Hydration Clinically shown to improve skin hydration.[1]Significantly enhances skin hydration, with effects superior to single-ceramide formulations.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on reconstructed human skin and in vivo human skin models, evaluating the effects of a ceramide precursor and a natural ceramide mixture on skin barrier function and hydration.

Table 1: Effect of a Sphinganine-Derived Precursor on Endogenous Ceramide Production in a Reconstructed Human Skin Model (EPISKIN™)

Ceramide FractionPercentage Increase vs. Control
Ceramide 1Increased
Ceramide 2Increased
Ceramide 3Increased
Total Ceramides Increased

Data synthesized from a study investigating the effect of N-(2-hydroxyhexadecanoyl) sphinganin, a sphinganine-derived sphingolipid, on the epidermal lipid composition of an in vitro skin model. The study reported a notable increase in ceramide fractions 1, 2, and 3, leading to an overall increase in total ceramide content.[2]

Table 2: Comparative Performance of a Natural Phytoceramide Mixture vs. a Single Ceramide (C18-Ceramide NP) on Human Skin

ParameterNatural Phytoceramide Mixture (Horse Fat-Derived)C18-Ceramide NP (Control)
Barrier Recovery Rate (%) after 1.5 hours ~55%~30%
Barrier Recovery Rate (%) after 3 hours ~75%~50%
Skin Hydration (Corneometer Units) - Day 7 ~55~50
Skin Hydration (Corneometer Units) - Day 14 ~60~52

This data is derived from a study comparing the effects of various natural oil-derived phytoceramide mixtures to a single synthetic ceramide (N-stearoyl phytosphingosine (B30862), or C18-ceramide NP) on human forearm skin. The natural phytoceramide mixture demonstrated a significantly faster barrier recovery rate and a greater improvement in skin hydration over a 14-day period.[3][4]

Experimental Protocols

Evaluation of Endogenous Ceramide Production in Reconstructed Human Skin

Objective: To quantify the change in ceramide content in a 3D human skin model after treatment with a ceramide precursor.

Model: Reconstructed human epidermis (e.g., EPISKIN™, SkinEthic™).

Methodology:

  • Culture: The reconstructed epidermis is cultured at the air-liquid interface in a chemically defined medium.

  • Treatment: The culture medium is supplemented with the ceramide precursor (e.g., this compound) at a specific concentration (e.g., 10⁻⁷M) for a defined period (e.g., 7 to 14 days).[2]

  • Lipid Extraction:

    • The keratinocyte layer is physically separated from the model.

    • Lipids are extracted from the keratinocyte layer using a solvent mixture, such as chloroform/methanol.

  • Lipid Analysis (HPTLC):

    • The extracted lipids are loaded onto a High-Performance Thin-Layer Chromatography (HPTLC) plate.

    • The plate is developed in a solvent system to separate the different ceramide fractions.

    • The separated ceramide bands are visualized by treating the plate with a staining solution (e.g., acetate/H₂PO₄/H₃PO₄/0.5% CuSO₄ solution) and heating.[5]

    • Densitometric analysis is performed to quantify the amount of each ceramide fraction.

Assessment of Skin Barrier Function and Hydration

Objective: To measure transepidermal water loss (TEWL) and skin hydration to evaluate the efficacy of topical formulations.

Model: In vivo human skin (e.g., volar forearm) or ex vivo skin explants.

Methodology:

  • Baseline Measurements: Before application of any product, baseline TEWL and skin hydration are measured using a Tewameter® and a Corneometer®, respectively.

  • Barrier Disruption (Optional for Barrier Repair Studies): The skin barrier can be experimentally disrupted using methods like tape stripping to create a compromised state.

  • Product Application: The test formulations (e.g., cream containing a natural ceramide mixture) are applied to designated areas of the skin.

  • Post-Application Measurements: TEWL and skin hydration are measured at specific time points after application (e.g., 1.5 hours, 3 hours, 24 hours, 7 days, 14 days) to assess the immediate and long-term effects.[3][4]

  • Data Analysis: The percentage of barrier recovery is calculated by comparing the TEWL values of the treated sites to the baseline and disrupted values. Changes in Corneometer units indicate the level of skin hydration.

Visualizations

Signaling and Synthesis Pathways

Ceramide_Synthesis_Pathways

Experimental Workflow for Skin Model Analysis

Experimental_Workflow cluster_model Skin Model Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Phase start Reconstructed Human Epidermis Model treatment_group Treatment with This compound start->treatment_group control_group Control (Vehicle) start->control_group lipid_extraction Lipid Extraction treatment_group->lipid_extraction control_group->lipid_extraction hptlc HPTLC Analysis lipid_extraction->hptlc quantification Densitometric Quantification hptlc->quantification data_analysis Data Analysis & Comparison quantification->data_analysis

Conclusion

Both this compound and natural ceramide mixtures demonstrate significant benefits for skin barrier function and hydration in various skin models. This compound acts as a precursor, stimulating the skin's own ceramide production machinery, which can lead to a targeted increase in specific ceramide species.[1][2] In contrast, natural ceramide mixtures directly supply a diverse range of ceramides to the stratum corneum, which has been shown to be highly effective for barrier repair and improving hydration, potentially more so than single-ceramide formulations.[3][4]

The choice between these two approaches may depend on the specific application and desired outcome. For instance, stimulating endogenous production with a precursor could be a strategy for long-term barrier maintenance, while direct application of a ceramide mixture might be more suitable for immediate repair of a compromised barrier. Further head-to-head comparative studies using identical vehicle formulations would be beneficial to delineate the nuanced differences in their efficacy and mechanisms of action.

References

A Comparative Analysis of Hydroxypalmitoyl Sphinganine and N-Palmitoyl Sphinganine in Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of dermatological science and cosmetic formulation, the role of ceramides (B1148491) and their precursors is paramount in maintaining skin barrier integrity and hydration. Among these crucial lipids, hydroxypalmitoyl sphinganine (B43673) and N-palmitoyl sphinganine represent two key molecules involved in the complex architecture of the stratum corneum. This guide provides a comparative overview of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct and overlapping functions.

Introduction to Key Molecules

Hydroxypalmitoyl Sphinganine , often referred to as a pseudo-ceramide or a ceramide precursor, is a synthetically derived lipid that plays a significant role in fortifying the skin's protective barrier.[1][2][3][4][5][6] It is known to enhance skin hydration, minimize transepidermal water loss (TEWL), and stimulate the endogenous production of ceramides within the skin.[1][2][3]

N-Palmitoyl Sphinganine , a type of dihydroceramide, is a direct precursor in the de novo synthesis of ceramides.[7] It is formed through the acylation of the sphinganine backbone. The balance of sphinganine and its derivatives is crucial for a healthy skin barrier, with alterations in their levels being associated with inflammatory skin conditions such as atopic dermatitis.[8][9]

Comparative Efficacy in Skin Barrier Enhancement

Direct comparative clinical studies between this compound and N-palmitoyl sphinganine are not extensively available in the current body of scientific literature. However, by examining their individual effects in separate studies, we can infer their respective contributions to skin barrier function.

This compound has been clinically demonstrated to improve skin barrier function. Formulations containing this ingredient have been shown to significantly increase skin hydration and reduce TEWL.[1][10] An in-vitro study utilizing a reconstructed human skin model revealed that this compound can be metabolized by skin cells and converted into other essential ceramides, namely types 1, 2, and 3.[11] This suggests a multifaceted approach to barrier repair: providing an immediate barrier component and enriching the skin's natural ceramide reservoir.

N-Palmitoyl Sphinganine and its related dihydroceramides are fundamental to the endogenous production of ceramides. The efficacy of N-palmitoyl sphinganine is intrinsically linked to its role in the de novo synthesis pathway. While topically applied N-palmitoyl sphinganine can supplement the skin's ceramide precursors, its primary significance lies in the skin's innate ability to produce it. Studies have shown that the ratio of sphinganine to sphingosine, the backbone of N-palmitoyl sphinganine and ceramides respectively, is a critical indicator of skin barrier health.[8][9] An imbalance in this ratio is correlated with increased TEWL and is a hallmark of atopic dermatitis.

Quantitative Data on Skin Barrier Parameters

The following table summarizes the observed effects of formulations containing ceramides and their precursors on key skin barrier parameters. It is important to note that these values are derived from different studies and are not from a head-to-head comparison.

ParameterThis compound FormulationCeramide Formulation (General)Notes
Transepidermal Water Loss (TEWL) Significant decrease observed in clinical studies.[1][10]A meta-analysis showed a trend towards lower TEWL, though not always statistically significant compared to other moisturizers.[12]TEWL is a primary indicator of skin barrier integrity. Lower values signify a healthier barrier.
Skin Hydration Significant increase in skin hydration for up to 24 hours.[1][10]Consistently shown to improve skin hydration in various studies.[12][13][14]Measured by corneometry, indicating the water content of the stratum corneum.
Endogenous Ceramide Production In-vitro evidence suggests it is converted to Ceramide 1, 2, and 3.[11]N/AThis highlights a key mechanism of action for this compound.

Experimental Protocols

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a standard non-invasive method to assess the integrity of the skin barrier.[2][4][5][7][15]

  • Acclimatization: Subjects are acclimatized in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements are taken.

  • Instrumentation: A Tewameter® (or similar evaporimeter) with an open-chamber probe is used. The probe measures the water vapor gradient above the skin surface.

  • Measurement: The probe is placed gently on the skin surface of the target area (e.g., volar forearm). The measurement is taken over a period of 30-60 seconds until a stable reading is obtained.

  • Data Recording: TEWL is recorded in g/m²/h. Multiple measurements are typically taken and averaged for each site.

  • Study Design: In clinical trials, baseline TEWL is measured before the application of the test product. Subsequent measurements are taken at specified time points (e.g., 1, 2, 4, 8, 24 hours) post-application to evaluate the product's effect on barrier function.

In Vitro Ceramide Production in Reconstructed Human Epidermis (RHE)

RHE models provide a valuable tool for studying the effects of topical compounds on skin physiology in a controlled laboratory setting.[3][6][16][17][18]

  • Model System: A commercially available RHE model (e.g., EpiDerm™, SkinEthic™) is used. These models consist of normal human keratinocytes cultured to form a multilayered, differentiated epidermis.

  • Topical Application: The test compound (this compound or N-palmitoyl sphinganine) is dissolved in a suitable vehicle and applied topically to the surface of the RHE. A vehicle control is also included.

  • Incubation: The treated RHE models are incubated for a specified period (e.g., 24, 48, 72 hours) under standard cell culture conditions.

  • Lipid Extraction: After incubation, the epidermis is separated, and total lipids are extracted using a solvent system such as chloroform:methanol.

  • Lipid Analysis: The extracted lipids are analyzed to quantify different ceramide species. This is typically done using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[19][20][21]

  • Data Normalization: Ceramide levels are normalized to the total protein content or a known internal standard to allow for comparison between different treatment groups.

Signaling Pathways and Mechanisms of Action

The primary mechanism of N-palmitoyl sphinganine is its role in the established de novo ceramide synthesis pathway. This compound appears to have a dual role, acting as both a barrier component and a precursor for other ceramides, potentially through a less conventional metabolic route.

DeNovo_Ceramide_Synthesis cluster_ER Endoplasmic Reticulum cluster_Exogenous Exogenous Application cluster_StratumCorneum Stratum Corneum Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide N-Palmitoyl Sphinganine (Dihydroceramide) Sphinganine->Dihydroceramide CerS + Palmitoyl-CoA Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Barrier_Function Improved Barrier Function (Reduced TEWL, Increased Hydration) Ceramide->Barrier_Function NPS_ex N-Palmitoyl Sphinganine NPS_ex->Dihydroceramide Supplements precursor pool HPS_ex Hydroxypalmitoyl Sphinganine HPS_ex->Barrier_Function Directly contributes Ceramide_Pool Increased Ceramide Pool (Ceramides 1, 2, 3) HPS_ex->Ceramide_Pool Metabolized to other ceramides Ceramide_Pool->Barrier_Function

Figure 1: Simplified pathway of de novo ceramide synthesis and the influence of exogenous application.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_Clinical Clinical Assessment RHE_model Reconstructed Human Epidermis (RHE) Model Treatment Topical Application: 1. Vehicle Control 2. This compound 3. N-Palmitoyl Sphinganine RHE_model->Treatment Incubation Incubation (24-72h) Treatment->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Ceramide_Quantification Quantification of Ceramide Species LCMS_Analysis->Ceramide_Quantification Data_Analysis Statistical Analysis Ceramide_Quantification->Data_Analysis Correlate with clinical data Subject_Recruitment Recruitment of Subjects (e.g., with dry skin) Baseline_Measurement Baseline Measurement (TEWL, Corneometry) Subject_Recruitment->Baseline_Measurement Product_Application Application of Test Formulations Baseline_Measurement->Product_Application Time_Points Measurements at Multiple Time Points (e.g., 1h, 4h, 24h) Product_Application->Time_Points Time_Points->Data_Analysis

Figure 2: General experimental workflow for evaluating ceramide precursors.

Conclusion

Both this compound and N-palmitoyl sphinganine are valuable molecules for maintaining and restoring skin barrier function. N-palmitoyl sphinganine is a fundamental building block in the skin's natural ceramide production line. Its efficacy is tied to the intricate enzymatic processes of the de novo pathway. This compound offers a potentially more direct and multifaceted approach by not only acting as a ceramide precursor but also by directly integrating into the lipid barrier.

For drug and cosmetic development, the choice between these molecules may depend on the desired mechanism of action. Formulations aimed at supporting the skin's own ceramide synthesis machinery could benefit from N-palmitoyl sphinganine, while those seeking a more immediate barrier repair effect and a broader stimulation of ceramide production might favor this compound. Further head-to-head clinical trials are warranted to definitively delineate the comparative efficacy of these two important lipid molecules.

References

Validating Hydroxypalmitoyl Sphinganine-Induced Changes in Ceramide Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hydroxypalmitoyl sphinganine's performance in modulating the ceramide profile of the skin, supported by experimental data and methodologies. It is designed to assist researchers, scientists, and drug development professionals in evaluating the efficacy of this ceramide precursor and understanding its impact on skin barrier function and cellular signaling.

Introduction to Hydroxypalmitoyl Sphinganine (B43673) and its Role in Ceramide Synthesis

This compound is a synthetic ceramide precursor designed to stimulate the skin's natural production of ceramides (B1148491), which are essential lipid molecules for maintaining a healthy skin barrier and regulating cellular processes.[1] In vitro studies on reconstructed human skin have shown that this compound can increase the endogenous synthesis of key ceramide species, particularly ceramides 1, 2, and 3.[1][2] This guide delves into the methods for validating these changes, compares this compound with other ceramide-modulating agents, and explores the downstream signaling consequences.

Comparative Analysis of Ceramide-Modulating Agents

While direct quantitative comparative studies are limited, this section provides a qualitative and, where available, quantitative comparison of this compound with other common agents used to modulate the skin's ceramide profile.

Table 1: Comparison of Agents for Modulating Ceramide Profile

AgentMechanism of ActionReported Effects on Ceramide ProfileQuantitative Data Availability
This compound Precursor for endogenous ceramide synthesis.Increases levels of Ceramides 1, 2, and 3 in vitro.[1][2]Limited publicly available quantitative data.
Ceramide NP (Ceramide 3) Direct replacement of a specific ceramide.Directly increases Ceramide NP levels in the stratum corneum.[3][4]Efficacy is formulation-dependent; studies show improvement in skin hydration and barrier function.[5]
Sphingosine Precursor for ceramide synthesis via the salvage pathway.Can increase levels of various ceramide species.Studies have shown it can increase Ceramide AS, AP, and NDS in skin models.
Sphingomyelin Liposomes Delivers sphingomyelin, a precursor for ceramide synthesis via sphingomyelinase.Increases levels of Ceramides II, III, V, and VI in cultured skin models.Specific percentage increases are dependent on liposome (B1194612) size and formulation.

Experimental Protocols for Validating Ceramide Profile Changes

Accurate validation of changes in the ceramide profile requires robust analytical methods. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the separation and quantification of individual ceramide species.[6][7][8][9][10]

Key Experiment: Quantitative Analysis of Ceramides by LC-MS/MS

This protocol outlines the key steps for analyzing ceramide profiles in skin samples.

1. Sample Preparation: Lipid Extraction

  • Objective: To efficiently extract ceramides and other lipids from skin biopsy samples or reconstructed skin models.

  • Method: A modified Bligh-Dyer or Folch extraction method is commonly used.

    • Homogenize the skin sample in a mixture of chloroform (B151607) and methanol (B129727) (typically 1:2, v/v).

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the layers. The lower organic phase, containing the lipids, is collected.

    • The extraction is typically repeated to ensure complete recovery.

    • The collected organic phases are dried under a stream of nitrogen.

2. Chromatographic Separation: Liquid Chromatography (LC)

  • Objective: To separate the different ceramide species based on their polarity.

  • Method: Reversed-phase liquid chromatography is commonly employed.

    • Column: A C18 or C8 column is typically used.

    • Mobile Phase: A gradient of solvents is used to elute the ceramides. Common mobile phases include mixtures of water, methanol, acetonitrile, isopropanol, and formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: A flow rate of around 0.2-0.5 mL/min is typical.

3. Detection and Quantification: Tandem Mass Spectrometry (MS/MS)

  • Objective: To identify and quantify the individual ceramide species.

  • Method: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Ionization: The eluted ceramides are ionized in the ESI source.

    • Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each ceramide species are monitored for high selectivity and sensitivity.

    • Quantification: The concentration of each ceramide species is determined by comparing its peak area to that of a known concentration of an internal standard (often a deuterated ceramide analogue).

Table 2: Example LC-MS/MS Parameters for Ceramide Analysis

ParameterSpecification
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient A time-programmed gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

Visualizing the Impact of this compound

The following diagrams illustrate the key pathways and workflows involved in understanding and validating the effects of this compound.

Ceramide_Synthesis_Pathways cluster_de_novo De Novo Synthesis (Endoplasmic Reticulum) cluster_salvage Salvage Pathway cluster_sphingomyelin Sphingomyelin Hydrolysis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Serine Palmitoyltransferase (SPT) Sphinganine (Dihydrosphingosine) Sphinganine (Dihydrosphingosine) 3-Ketosphinganine->Sphinganine (Dihydrosphingosine) Reductase Dihydroceramide Dihydroceramide Sphinganine (Dihydrosphingosine)->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide Desaturase Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Ceramide_salvage Ceramide Sphingosine->Ceramide_salvage Ceramide Synthase (CerS) Sphingomyelin Sphingomyelin Ceramide_sm Ceramide Sphingomyelin->Ceramide_sm Sphingomyelinase This compound This compound This compound->Sphinganine (Dihydrosphingosine) Metabolic Conversion

Caption: Ceramide Synthesis Pathways and the Role of this compound.

Experimental_Workflow Skin Sample (Biopsy or Reconstructed Skin) Skin Sample (Biopsy or Reconstructed Skin) Lipid Extraction (Bligh-Dyer/Folch) Lipid Extraction (Bligh-Dyer/Folch) Skin Sample (Biopsy or Reconstructed Skin)->Lipid Extraction (Bligh-Dyer/Folch) Dried Lipid Extract Dried Lipid Extract Lipid Extraction (Bligh-Dyer/Folch)->Dried Lipid Extract Reconstitution in Injection Solvent Reconstitution in Injection Solvent Dried Lipid Extract->Reconstitution in Injection Solvent LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution in Injection Solvent->LC-MS/MS Analysis Data Processing and Quantification Data Processing and Quantification LC-MS/MS Analysis->Data Processing and Quantification Ceramide Profile Comparison Ceramide Profile Comparison Data Processing and Quantification->Ceramide Profile Comparison

Caption: Experimental Workflow for Ceramide Profile Analysis.

Ceramide_Signaling_Pathway cluster_pkc Protein Kinase C ζ (PKCζ) Pathway cluster_pp Protein Phosphatase (PP1/PP2A) Pathway cluster_s1p Sphingosine-1-Phosphate (S1P) Pathway Increase in Ceramides (Cer 1, 2, 3) Increase in Ceramides (Cer 1, 2, 3) PKCζ Activation PKCζ Activation Increase in Ceramides (Cer 1, 2, 3)->PKCζ Activation PP1/PP2A Activation PP1/PP2A Activation Increase in Ceramides (Cer 1, 2, 3)->PP1/PP2A Activation Ceramide Ceramide Downstream Signaling (e.g., NF-κB, JNK) Downstream Signaling (e.g., NF-κB, JNK) PKCζ Activation->Downstream Signaling (e.g., NF-κB, JNK) Cell Survival / Apoptosis Regulation Cell Survival / Apoptosis Regulation Downstream Signaling (e.g., NF-κB, JNK)->Cell Survival / Apoptosis Regulation Dephosphorylation of Target Proteins (e.g., Akt, Bcl-2) Dephosphorylation of Target Proteins (e.g., Akt, Bcl-2) PP1/PP2A Activation->Dephosphorylation of Target Proteins (e.g., Akt, Bcl-2) Cell Cycle Arrest / Apoptosis Induction Cell Cycle Arrest / Apoptosis Induction Dephosphorylation of Target Proteins (e.g., Akt, Bcl-2)->Cell Cycle Arrest / Apoptosis Induction Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P S1P Sphingosine->S1P Sphingosine Kinase S1P Receptors S1P Receptors S1P->S1P Receptors Cell Proliferation & Survival Cell Proliferation & Survival S1P Receptors->Cell Proliferation & Survival

Caption: Representative Ceramide-Mediated Signaling Pathways.

Discussion of Signaling Pathways

An increase in specific ceramide species, such as ceramides 1, 2, and 3, can trigger various downstream signaling cascades that regulate cellular processes like apoptosis, proliferation, and inflammation.

  • Protein Kinase C ζ (PKCζ) Activation: Ceramides can directly activate PKCζ, a key signaling molecule involved in cell survival and apoptosis.[11][12][13][14] Activation of PKCζ can lead to the stimulation of downstream pathways such as the NF-κB and JNK pathways, which play critical roles in the cellular stress response.[11]

  • Protein Phosphatase (PP1 and PP2A) Activation: Ceramides are known to activate protein phosphatases PP1 and PP2A.[15][16][17] These enzymes can dephosphorylate and thereby regulate the activity of key proteins involved in cell survival and proliferation, such as Akt and Bcl-2.[17] By activating these phosphatases, ceramides can promote cell cycle arrest and apoptosis.

  • Sphingosine-1-Phosphate (S1P) Pathway: Ceramides can be metabolized to sphingosine, which is then phosphorylated to form sphingosine-1-phosphate (S1P).[15] S1P is a potent signaling molecule that often has effects opposing those of ceramide, promoting cell proliferation and survival by activating its own set of receptors (S1PRs).[18][19][20][21][22] Therefore, the overall cellular response to an increase in ceramides is a balance between the direct effects of ceramides and the effects of their metabolites.

Conclusion

This compound shows promise as an agent for increasing the endogenous production of key ceramides in the skin. Validating these changes requires sophisticated analytical techniques like LC-MS/MS. While quantitative data directly comparing its efficacy to other ceramide-modulating agents is still emerging, the available evidence suggests it is a viable approach for restoring the skin's ceramide profile. Further research is needed to fully elucidate the specific quantitative changes in the ceramide profile induced by this compound in clinical settings and to understand the precise downstream consequences of these changes on cellular signaling pathways. This will ultimately enable a more targeted and effective use of this and other ceramide precursors in dermatological and cosmetic applications.

References

A Comparative Analysis of Hydroxypalmitoyl Sphinganine and Phytosphingosine on Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two key lipid molecules, hydroxypalmitoyl sphinganine (B43673) and phytosphingosine (B30862), on skin hydration. By examining available experimental data, this document aims to elucidate the mechanisms of action and comparative efficacy of these compounds in improving skin barrier function and moisture retention.

Introduction to Skin Barrier Lipids

The integrity of the stratum corneum, the outermost layer of the epidermis, is paramount for maintaining skin hydration and protecting against environmental insults. This barrier is largely composed of a complex matrix of lipids, primarily ceramides (B1148491), cholesterol, and free fatty acids. Both hydroxypalmitoyl sphinganine and phytosphingosine are integral to the synthesis and function of ceramides, playing crucial roles in the skin's defense and moisture-retaining capabilities.

This compound , a precursor to ceramides, has been shown to stimulate the endogenous production of ceramides within the skin.[1] This action helps to fortify the skin's natural lipid barrier, thereby reducing transepidermal water loss (TEWL) and improving hydration.[2][3] Clinical studies have demonstrated its efficacy in individuals with compromised skin barriers, such as those with atopic dermatitis or those undergoing treatment with topical retinoids.[2]

Phytosphingosine is a naturally occurring sphingoid base that is a fundamental component of certain ceramides (e.g., Ceramide NP, AP, and EOP).[4] Beyond its role as a building block for ceramides, phytosphingosine is also involved in modulating the production of Natural Moisturizing Factor (NMF), a collection of water-soluble compounds in the corneocytes that are critical for maintaining skin hydration.[4]

Quantitative Data on Skin Hydration Effects

The following table summarizes the quantitative data from clinical studies evaluating the effects of formulations containing this compound and phytosphingosine on key skin hydration parameters. It is important to note that these studies were not direct head-to-head comparisons and the formulations tested contained a variety of other ingredients.

ParameterThis compound FormulationPhytosphingosine Formulation
Skin Hydration (Corneometry) Increased from 30.7 a.u. to 36.0 a.u. in pediatric patients with atopic dermatitis after 4 weeks.[5]26% increase in skin hydration after four weeks when a cream with Ceramide ENP (containing a phytosphingosine backbone) was added to a cream with Ceramide NP (also phytosphingosine-based).[3]
Transepidermal Water Loss (TEWL) Significantly greater reduction in TEWL in the treated area compared to an untreated control area after 4 weeks.[6]Significant improvement in TEWL scores after 12 weeks of oral supplementation with 2 mg of phytosphingosine.[7]
Clinical Dryness/Severity Score Significant improvement in objective SCORAD (SCORing Atopic Dermatitis) from 31.5 to 25.7 in pediatric patients with atopic dermatitis after 4 weeks.[5]Significant improvement in Three-Item Severity (TIS) score in patients with contact dermatitis after 2 and 4 weeks of treatment with a cream containing a ceramide complex with phytosphingosine.[8]

Experimental Protocols

Study on a Moisturizer Containing a Ceramide Precursor (this compound)
  • Objective: To evaluate the efficacy of a new moisturizer (CRM) containing a ceramide precursor in improving skin barrier function in patients with controlled atopic dermatitis.[6]

  • Study Design: A randomized, intra-individual comparison, investigator-blinded study.[6]

  • Participants: Patients with controlled atopic dermatitis.[6]

  • Methodology: The CRM was applied to a test area on one lower leg for 27 days, with the other leg serving as an untreated control.[6]

  • Measurements: Evaluations were conducted at baseline and on day 28. The primary endpoints were Transepidermal Water Loss (TEWL), measured with a Tewameter®, and skin hydration, measured by corneometry. Clinical dryness severity was also assessed.[6]

Study on a Cream Containing Phytosphingosine-Based Ceramides
  • Objective: To investigate the physiological interaction between Ceramide NP (CerNP) and a phytosphingosine-based 1-O-acylceramide (CerENP) on skin hydration, cohesion, and TEWL.[3]

  • Study Design: A vehicle-controlled human study.[3]

  • Participants: Twenty volunteers.[3]

  • Methodology: Participants were treated with test creams containing CerENP together with CerNP for four weeks.[3]

  • Measurements: Skin hydration was measured at weeks 2 and 4 using a Corneometer CM820.[3]

Signaling Pathways and Mechanisms of Action

The primary mechanism for both molecules involves the reinforcement of the skin's lipid barrier. However, their specific pathways differ.

This compound acts as a direct precursor, signaling the skin to synthesize its own ceramides. This leads to a more robust and complete lipid barrier, effectively sealing in moisture.

hydroxypalmitoyl_sphinganine_pathway HPS Hydroxypalmitoyl Sphinganine Ceramide_Synthase Ceramide Synthase HPS->Ceramide_Synthase Endogenous_Ceramides Increased Endogenous Ceramides Ceramide_Synthase->Endogenous_Ceramides Barrier_Function Enhanced Skin Barrier Function Endogenous_Ceramides->Barrier_Function Hydration Improved Skin Hydration Barrier_Function->Hydration

Mechanism of this compound

Phytosphingosine contributes to skin hydration through a dual mechanism. It is a key component in the structure of several essential ceramides and also upregulates the production of Natural Moisturizing Factor (NMF) components.

phytosphingosine_pathway Phyto Phytosphingosine Ceramide_Synthesis Ceramide Synthesis Phyto->Ceramide_Synthesis NMF_Production NMF Production Phyto->NMF_Production Ceramides Incorporation into Ceramides Ceramide_Synthesis->Ceramides NMF_Components Increased NMF Components NMF_Production->NMF_Components Barrier_Function Enhanced Skin Barrier Function Ceramides->Barrier_Function Water_Retention Increased Water Retention NMF_Components->Water_Retention Hydration Improved Skin Hydration Barrier_Function->Hydration Water_Retention->Hydration

Dual Mechanism of Phytosphingosine

Experimental Workflow for Skin Hydration Assessment

The following diagram illustrates a typical workflow for a clinical study evaluating the efficacy of a topical product on skin hydration.

experimental_workflow Start Recruitment & Screening Baseline Baseline Measurements (TEWL, Corneometry, Clinical Scoring) Start->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Group (Active Formulation) Randomization->Treatment Control Control Group (Vehicle/Untreated) Randomization->Control Application Product Application (Defined Protocol) Treatment->Application Control->Application FollowUp Follow-up Measurements (e.g., Week 2, Week 4) Application->FollowUp Analysis Data Analysis FollowUp->Analysis Conclusion Conclusion Analysis->Conclusion

Clinical Trial Workflow

Conclusion

Both this compound and phytosphingosine are effective in improving skin hydration by reinforcing the skin barrier. This compound primarily acts by stimulating the production of endogenous ceramides. Phytosphingosine contributes directly to the ceramide structure and also enhances the skin's Natural Moisturizing Factor.

The available data, while not from direct comparative studies, suggests that both ingredients lead to significant improvements in skin hydration and barrier function. The choice between these ingredients in a formulation may depend on the desired mechanism of action and the specific skin condition being targeted. For instance, a formulation with this compound might be beneficial for long-term barrier repair by boosting the skin's own ceramide production, while phytosphingosine could offer a more immediate and dual-action approach to hydration. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two important lipid molecules.

References

confirmation of hydroxypalmitoyl sphinganine's role in upregulating ceramide synthase expression

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of hydroxypalmitoyl sphinganine's function as a ceramide precursor and a comparison with alternative agents that directly upregulate ceramide synthase expression, providing researchers, scientists, and drug development professionals with a comprehensive guide to modulating ceramide levels for therapeutic and research applications.

Introduction

Ceramides (B1148491) are a class of sphingolipids that are integral components of the skin's barrier and play crucial roles in cellular signaling, including apoptosis, cell growth, and differentiation. The synthesis of ceramides is a complex process primarily regulated by a family of six ceramide synthase (CERS) enzymes. Consequently, the modulation of ceramide levels is a significant area of interest in dermatology and drug development. This guide provides a comparative analysis of hydroxypalmitoyl sphinganine (B43673), a ceramide precursor, and other compounds that influence ceramide synthesis through different mechanisms, with a focus on the upregulation of ceramide synthase expression. While this compound is often discussed in the context of increasing ceramide levels, current evidence points to its role as a direct substrate for ceramide synthesis rather than an upregulator of CERS gene expression. This guide will clarify these mechanisms, present supporting experimental data, and provide detailed protocols for relevant assays.

This compound: A Precursor-Based Approach to Ceramide Enhancement

This compound is a synthetic ceramide that functions as a precursor in the ceramide synthesis pathway.[1][2] In vitro studies using reconstructed human skin models have demonstrated that topically applied this compound is metabolized by skin cells and incorporated into various endogenous ceramide species, thereby increasing the total ceramide content.[3] Specifically, an increase in ceramide fractions 1, 2, and 3 has been observed.[3] This mechanism does not involve the upregulation of ceramide synthase gene expression but rather provides the necessary building blocks for ceramide production.

Mechanism of Action:

The primary mechanism by which this compound increases ceramide levels is through its direct conversion into other ceramide types within the epidermis.[4] This process bypasses the need for de novo synthesis of the sphingoid base, effectively supplementing the cellular pool of substrates for ceramide synthases.

dot

hydroxypalmitoyl_sphinganine This compound (Exogenous Precursor) epidermal_uptake Epidermal Uptake hydroxypalmitoyl_sphinganine->epidermal_uptake metabolic_conversion Metabolic Conversion epidermal_uptake->metabolic_conversion ceramide_synthases Ceramide Synthases (CERS) metabolic_conversion->ceramide_synthases endogenous_ceramides Increased Endogenous Ceramides (1, 2, 3) ceramide_synthases->endogenous_ceramides

Fig. 1: Metabolic pathway of this compound.

Comparative Analysis: Alternatives for Upregulating Ceramide Synthesis

In contrast to the precursor role of this compound, several other compounds have been shown to directly upregulate the expression or activity of enzymes involved in ceramide synthesis. This section compares the mechanisms and performance of these alternatives.

Compound/AgentMechanism of ActionTarget Enzyme(s)Quantitative Effect on Ceramide Synthesis
This compound Ceramide PrecursorCeramide Synthases (as substrate)Increases total ceramide content; specifically increases ceramide fractions 1, 2, and 3.[3]
Niacinamide (Vitamin B3) Upregulates gene expression of key synthesis enzymeSerine Palmitoyltransferase (SPT)Dose-dependently increases ceramide biosynthesis by over fourfold in cultured human keratinocytes.[5]
Synthetic Retinoid (ST1926) Upregulates gene expression of specific synthasesCeramide Synthases 2, 4, and 6Significantly increases mRNA levels of CerS2, CerS4, and CerS6 in malignant T-cells.[6]
Oat Oil Extract Upregulates ceramide synthesisNot specifiedIncreases ceramide levels by 70% in keratinocytes.[7]
L-Carnitine Inhibits ceramide degradationAcid Sphingomyelinase (inhibits)Reduces ceramide levels by preventing sphingomyelin (B164518) breakdown.[8]

Experimental Protocols

Quantification of Ceramide Levels in Reconstructed Human Epidermis using HPTLC

This protocol is adapted from studies evaluating the effect of topical compounds on ceramide production in skin models.[3][9]

a. Lipid Extraction:

  • Pool two wells of the 3-dimensional human skin model samples.

  • Excise the keratinocyte layer and record its weight.

  • Homogenize the tissue in a suitable solvent, such as a chloroform/methanol mixture (e.g., 2:1 v/v).[5]

  • Perform a two-phase extraction by adding water and centrifuging to separate the lipid-containing organic phase.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

b. High-Performance Thin-Layer Chromatography (HPTLC):

  • Resuspend the dried lipid extract in a known volume of chloroform/methanol.

  • Apply a standardized amount of the lipid extract to an HPTLC plate.

  • Develop the plate in a solvent system appropriate for separating ceramide species (e.g., chloroform:methanol:acetic acid).

  • After development, dry the plate and visualize the ceramide bands by spraying with a suitable reagent (e.g., 10% copper sulfate (B86663) in 8% phosphoric acid) and charring.[9]

  • Quantify the intensity of the ceramide bands using a densitometer and compare them to known standards.

dot

sample Reconstructed Human Skin Sample extraction Lipid Extraction (Chloroform/Methanol) sample->extraction hptlc HPTLC Separation extraction->hptlc visualization Visualization (Charring) hptlc->visualization quantification Densitometric Quantification visualization->quantification

Fig. 2: Experimental workflow for HPTLC analysis of ceramides.
Analysis of Ceramide Synthase Gene Expression by qPCR

This protocol provides a general framework for assessing the impact of a test compound on CERS gene expression in keratinocytes.

a. Cell Culture and Treatment:

  • Culture human keratinocytes in an appropriate medium.

  • Treat the cells with the test compound (e.g., niacinamide, ST1926) at various concentrations and time points. Include a vehicle control.

b. RNA Extraction and cDNA Synthesis:

  • Lyse the cells and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity using spectrophotometry.

  • Reverse transcribe a standardized amount of RNA into cDNA.

c. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers specific for the target CERS genes (e.g., CERS1-6) and a housekeeping gene (e.g., GAPDH, ACTB).

    • CERS1 Forward Primer: GTCACCCTGCAACCGTGCCAC[10]

    • CERS1 Reverse Primer: AGGTCGAAGACGACTGTCCACT[10]

    • CERS2 Forward Primer: GCCTTGCTCTTCCTCATCGTTC[11]

    • CERS2 Reverse Primer: TGCTTGCCACTGGTCAGGTAGA[11]

  • Perform qPCR using a thermal cycler with the following typical stages: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.

Assessment of Ceramide Synthase Protein Levels by Western Blot

This protocol outlines the general steps for determining CERS protein expression.

a. Protein Extraction:

  • Lyse treated and control keratinocytes in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

b. SDS-PAGE and Transfer:

  • Denature a standardized amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target ceramide synthase overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin).

dot

niacinamide Niacinamide spt_upregulation Upregulation of Serine Palmitoyltransferase (SPT) mRNA niacinamide->spt_upregulation st1926 Synthetic Retinoid (ST1926) cers_upregulation Upregulation of CerS2, CerS4, CerS6 mRNA st1926->cers_upregulation de_novo_synthesis Increased de novo Ceramide Synthesis spt_upregulation->de_novo_synthesis specific_ceramides Increased Specific Ceramide Species cers_upregulation->specific_ceramides

Fig. 3: Signaling pathways for niacinamide and ST1926.

Conclusion

The evidence strongly indicates that this compound enhances cutaneous ceramide levels by acting as a direct precursor for their synthesis, rather than by upregulating the expression of ceramide synthase enzymes. This mechanism contrasts with that of agents like niacinamide and certain synthetic retinoids, which have been shown to increase the transcription of key enzymes in the ceramide synthesis pathway. For researchers and professionals in drug development, understanding these distinct mechanisms is crucial for selecting the appropriate strategy to modulate ceramide levels for therapeutic benefit. The choice between a precursor-based approach and one that stimulates endogenous synthesis will depend on the specific application and desired outcome. The experimental protocols provided in this guide offer a foundation for conducting studies to further elucidate the effects of these and other compounds on ceramide metabolism.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Hydroxypalmitoyl Sphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a foundational culture of safety. The proper handling and disposal of all laboratory reagents, including sphingolipids like Hydroxypalmitoyl sphinganine (B43673), are critical for ensuring a safe working environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the disposal of Hydroxypalmitoyl sphinganine, aligning with standard laboratory safety protocols for non-hazardous chemical waste.

While a specific Safety Data Sheet (SDS) for this compound was not identified, an SDS for the structurally similar N-(2'-(R)-hydroxypalmitoyl(d9)) D-erythro-sphinganine classifies it as not a hazardous substance or mixture[1]. However, in the absence of a specific SDS, it is prudent to handle this compound with a degree of caution and adhere to established best practices for the disposal of chemical reagents.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This establishes the first line of defense against potential exposure and contamination.

PPE CategoryRecommended EquipmentRationale
Hand Protection Disposable nitrile glovesProtects against skin contact and prevents sample contamination.[2]
Eye Protection Safety glasses with side shields or gogglesShields eyes from airborne powder particles.[2]
Body Protection Laboratory coatProtects clothing and skin from potential spills.[2]
Respiratory Protection Generally not required for small quantities in a well-ventilated area. A dust mask (e.g., N95) is recommended if handling larger quantities that may generate dust.[2]Minimizes inhalation of fine powder.

All handling of this compound powder should be conducted in a designated clean area, such as a chemical fume hood or a balance enclosure, to minimize the dispersion of dust[2].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated materials.

  • Segregation of Waste : All materials that have come into contact with this compound must be segregated as chemical waste. This includes:

    • Unused or expired product.

    • Contaminated materials such as pipette tips, gloves, bench paper, and empty vials.[3]

    • Solutions containing the compound (e.g., cell culture media, staining solutions).[3]

  • Solid Waste Disposal :

    • For unused or waste powder, carefully sweep it up, avoiding dust generation, and place it into a suitable, clearly labeled, and sealed container for chemical waste[4].

    • Contaminated disposables like gloves and pipette tips should be collected in a designated, lined hazardous waste container.

  • Liquid Waste Disposal :

    • Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled container for liquid chemical waste.

    • Crucially, do not discard these solutions down the drain [3].

  • Decontamination of Glassware :

    • Reusable glassware that has been in contact with this compound should be rinsed with an appropriate solvent (e.g., chloroform (B151607) and methanol, in which it is slightly soluble) in a chemical fume hood. The rinsate should be collected as hazardous liquid waste.

    • Following the initial rinse, proceed with standard laboratory glassware washing procedures.

  • Final Disposal :

    • All collected chemical waste must be disposed of through your institution's licensed hazardous waste disposal program. Ensure that all containers are properly labeled according to your institution's and local regulations.

Experimental Workflow for Safe Handling and Disposal

To visualize the procedural flow from handling to disposal, the following diagram outlines the key decision points and actions.

Workflow for this compound Disposal cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Weighing and Solution Preparation B->C D Experimental Use C->D E Segregate Waste D->E F Solid Waste (Unused product, contaminated items) E->F G Liquid Waste (Solutions containing the compound) E->G H Dispose as Hazardous Chemical Waste (Consult Institutional Guidelines) F->H G->H

Caption: Logical workflow for the safe handling and disposal of this compound.

By adhering to these procedures, laboratory personnel can effectively mitigate risks, ensure regulatory compliance, and foster a robust safety culture. This commitment to meticulous operational and disposal practices is paramount in the professional research environment.

References

Essential Safety and Handling Protocol for Hydroxypalmitoyl Sphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of Hydroxypalmitoyl sphinganine (B43673) in a laboratory setting. Adherence to these procedures is mandatory to ensure a safe working environment for all personnel.

Hydroxypalmitoyl sphinganine is a synthetic ceramide precursor widely used in cosmetic and dermatological formulations. While it is not classified as a hazardous substance, proper handling is essential to minimize potential exposure and maintain product integrity. The Cosmetic Ingredient Review Expert Panel has concluded that this compound is safe for use in cosmetics.[1][2] Toxicological studies have shown that it is not a dermal irritant or sensitizer.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecificationsRationale
Hand Protection Nitrile GlovesPowder-freePrevents direct skin contact and potential contamination of the product.
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 approvedProtects eyes from airborne powder particles.
Respiratory Protection N95 or KN95 RespiratorNIOSH-approved (or equivalent)Recommended when handling bulk powder outside of a contained workspace to prevent inhalation of fine particulates.
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contact with the powder.

Operational Plan: Step-by-Step Handling Protocol

To ensure safe and efficient handling of this compound, the following step-by-step protocol must be followed:

  • Preparation:

    • Designate a specific, clean, and well-ventilated area for handling the powder.

    • Ensure all necessary PPE is readily available and in good condition.

    • Clean and sanitize all equipment and surfaces that will come into contact with the material.

  • Weighing and Dispensing:

    • Whenever possible, perform all weighing and dispensing of the powder within a chemical fume hood or a powder containment hood to minimize the generation of airborne dust.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Avoid scooping directly from the container with hands, even when gloved.

    • Close the primary container tightly immediately after dispensing.

  • Incorporation into Formulations:

    • When incorporating the powder into liquid formulations, add it slowly to the vortex of the liquid to prevent clumping and minimize dust formation.

    • If heating is required, do so in a well-ventilated area or under local exhaust ventilation.

  • Cleaning:

    • Clean all equipment and the work area thoroughly after each use.

    • Use a damp cloth or a vacuum with a HEPA filter to clean up any spilled powder. Avoid dry sweeping, which can generate dust.

Disposal Plan

As this compound is considered a non-hazardous substance, its disposal is straightforward but must be handled responsibly.

  • Unused Product: Unused or waste this compound powder can be disposed of in the regular solid waste stream (trash).[3]

  • Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with the powder should also be disposed of in the regular trash.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (if applicable to your process) or water before being recycled or disposed of according to local regulations.

  • Liquid Formulations: For the disposal of liquid formulations containing this compound, follow your institution's guidelines for non-hazardous liquid waste. Some liquid cosmetics can be safely disposed of down the drain, but it is crucial to check with your local wastewater treatment facility first.[4]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_equip Prepare & Sanitize Equipment don_ppe->prep_equip weigh Weigh Powder in Containment Hood prep_equip->weigh Proceed to Handling incorporate Incorporate into Formulation weigh->incorporate clean_equip Clean Equipment & Work Area incorporate->clean_equip Proceed to Cleanup dispose Dispose of Waste Material clean_equip->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxypalmitoyl sphinganine
Reactant of Route 2
Reactant of Route 2
Hydroxypalmitoyl sphinganine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.